FTY720-C2
説明
特性
IUPAC Name |
N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO3/c1-3-4-5-6-7-8-9-19-10-12-20(13-11-19)14-15-21(16-23,17-24)22-18(2)25/h10-13,23-24H,3-9,14-17H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKYDMHKJNIXAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441244 | |
| Record name | N-[1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
249289-10-9 | |
| Record name | N-[1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]acetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2B7VV6MBY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Activity of FTY720-C2 in Neuronal Cells
Introduction
FTY720, also known as Fingolimod (B1672674), is an immunomodulatory drug approved for the treatment of multiple sclerosis.[1] Its therapeutic effects are largely attributed to its action as a sphingosine-1-phosphate (S1P) receptor modulator.[1] FTY720 is a prodrug that gets phosphorylated in vivo to FTY720-phosphate, which then acts on four of the five S1P receptor subtypes.[2] This interaction leads to the sequestration of lymphocytes in lymph nodes, preventing their infiltration into the central nervous system (CNS).[2] Beyond its immunosuppressive effects, FTY720 can cross the blood-brain barrier and exert direct effects on various CNS cell types, including neurons, astrocytes, and oligodendrocytes.[3][4]
This compound is a non-immunosuppressive derivative of FTY720.[5] This analog is of particular interest for neurodegenerative and neuroinflammatory conditions where immunosuppression is not desirable. A key feature of this compound is its potent activation of protein phosphatase 2A (PP2A), a crucial enzyme involved in various cellular processes, including cell growth, differentiation, and apoptosis.[5] This guide will delve into the known biological activities of this compound in the context of neuronal and glial cells, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.
Core Biological Activities and Mechanism of Action
FTY720 and its derivatives, including this compound, exhibit a range of biological activities within the CNS. While much of the research has focused on the parent compound FTY720, studies on this compound are beginning to elucidate its specific neuroprotective and neuromodulatory roles.
Neuroprotection and Cell Viability
FTY720 has been shown to protect neurons and glial cells from various insults, including excitotoxicity and oxidative stress.[3][5] this compound, in particular, has been evaluated for its effects on cell viability in CNS-derived cell lines. In OLN-93 oligodendroglia cells, a commonly used model for studying CNS glial cells, this compound demonstrated a dose-dependent effect on cell viability. At lower concentrations, it maintained normal cell viability, while higher concentrations led to a significant reduction in viability.[5] This highlights the importance of dose optimization for achieving therapeutic effects while avoiding cytotoxicity.
Modulation of Neurotrophic Factors
A significant aspect of the neuroprotective effects of FTY720 and its analogs is their ability to stimulate the expression of neurotrophic factors.[5] These proteins are essential for the survival, development, and function of neurons. Studies have shown that FTY720 can increase the expression of brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[5] this compound has been specifically shown to stimulate the expression of nerve growth factor (NGF) in OLN-93 cells.[5]
Anti-Inflammatory Effects
Neuroinflammation is a key contributor to the pathology of many neurodegenerative diseases. FTY720 has been demonstrated to attenuate neuroinflammation by modulating the activity of microglia, the resident immune cells of the CNS.[3] It can suppress the activation of pro-inflammatory signaling pathways, such as the p38 MAPK pathway, in microglia.[1][3] While the anti-inflammatory effects of this compound are still under investigation, its mechanism of action through PP2A activation suggests a potential role in modulating inflammatory responses.
Quantitative Data
The following tables summarize the quantitative data on the biological activity of this compound from studies on OLN-93 oligodendroglia cells.
Table 1: Effect of this compound on OLN-93 Cell Viability [5]
| Concentration | Viability at 24 hr (% of Control) | Viability at 48 hr (% of Control) |
| 40 nM | No significant change | No significant change |
| 80 nM | No significant change | No significant change |
| 160 nM | No significant change | No significant change |
| 320 nM | Significantly reduced | Significantly reduced |
Table 2: Effect of this compound on Neurotrophic Factor Expression in OLN-93 Cells [5]
| Treatment (160 nM for 24 hr) | Change in NGF mRNA Expression |
| This compound | Increased |
Experimental Protocols
1. Cell Viability Assessment using Neutral Red Assay [5]
This protocol is used to determine the effect of this compound on the viability of cultured cells.
-
Cell Seeding: Seed OLN-93 cells in 96-well plates at a density of 9x10³ cells/well for a 24-hour treatment or 6x10³ cells/well for a 48-hour treatment. Allow cells to attach and grow overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 40, 80, 160, 320 nM) or vehicle control for the desired duration (24 or 48 hours).
-
Neutral Red Incubation: After treatment, remove the medium and wash the cells with phosphate-buffered saline (PBS). Incubate the cells in growth medium containing 0.005% neutral red for 2 hours.
-
Dye Extraction: Wash the cells with PBS and then add acidified ethanol (B145695) (50% ethanol, 1% acetic acid) to release the neutral red dye from the cells.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at 540 nm using a microplate reader. Cell viability is proportional to the absorbance.
2. Western Blotting for Signaling Protein Analysis [1]
This protocol is used to analyze the activation state of key signaling proteins, such as p38 MAPK and JNK1/2.
-
Cell Lysis: Treat cultured microglial cells with lipopolysaccharide (LPS) in the presence or absence of FTY720. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-p38, anti-p38).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Signaling Pathways and Workflows
Caption: this compound and FTY720 signaling pathways in CNS cells.
Caption: Workflow for assessing this compound's effect on cell viability.
This compound represents a promising therapeutic candidate for neurological disorders where neuroprotection and modulation of neuroinflammation are desired without systemic immunosuppression. Its ability to activate PP2A and stimulate neurotrophic factor expression provides a multi-faceted mechanism of action. The provided quantitative data, while primarily from a glial cell line, offers a solid foundation for its potential effects in the broader CNS context, including neuronal cells. The detailed experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers aiming to further investigate the biological activities of this compound and its potential for clinical translation. Further studies in primary neuronal cultures and in vivo models of neurological diseases are warranted to fully elucidate the therapeutic potential of this novel FTY720 derivative.
References
- 1. FTY720 attenuates excitotoxicity and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FTY720 attenuates excitotoxicity and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Central nervous system-directed effects of FTY720 (fingolimod) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FTY720-Mitoxy Reduces Toxicity Associated with α-Synuclein and Oxidative Stress by Increasing Trophic Factor Expression and Myelin Protein in OLN-93 Oligodendroglia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to FTY720-C2 and Protein Phosphatase 2A (PP2A) Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that acts as a tumor suppressor by regulating key signaling pathways involved in cell growth, proliferation, and apoptosis. Its inactivation is a common event in many human cancers, making it an attractive target for therapeutic intervention. FTY720 (Fingolimod), an FDA-approved immunomodulator for multiple sclerosis, has demonstrated potent anti-cancer properties through its ability to reactivate PP2A. This is achieved by binding to and disrupting the function of the endogenous PP2A inhibitor, SET (also known as I2PP2A). FTY720-C2, an N-acetylated derivative of FTY720, has been developed to potentially enhance this PP2A-activating capability. This technical guide provides a comprehensive overview of the mechanism of action of FTY720 and its C2 analog in activating PP2A, detailed experimental protocols for studying this interaction, quantitative data on their effects, and visualizations of the involved signaling pathways.
Core Mechanism: FTY720 and this compound Mediate PP2A Activation by Targeting the Endogenous Inhibitor SET
The primary mechanism by which FTY720 and its derivatives activate PP2A is through direct interaction with the SET oncoprotein.[1][2][3][4] SET binds to the catalytic subunit of PP2A (PP2Ac), leading to the inhibition of its phosphatase activity.[5] FTY720, mimicking the natural sphingolipid ceramide, binds to a specific pocket on SET, which prevents SET from interacting with PP2Ac.[1][6] This disruption of the SET-PP2A complex releases the active form of PP2A, restoring its tumor-suppressive functions.[1][6]
The development of this compound was inspired by the observation that C2-ceramide can stimulate PP2A activity. By adding an N-acetyl group (C2 moiety) to the primary amine of FTY720, this compound is designed to potentially have enhanced efficacy in activating PP2A.
Signaling Pathway of FTY720-Mediated PP2A Activation
Quantitative Data
The following tables summarize the quantitative effects of FTY720 on PP2A activity, cancer cell viability, and downstream signaling pathways, as reported in various studies.
Table 1: Effect of FTY720 on PP2A Activity
| Cell Line | FTY720 Concentration | Fold Increase in PP2A Activity (vs. Control) | Reference |
| Ba/F3 Jak2 V617F | 2.5 µM | ~2-fold | [7] |
| MM cell lines | 6 µM | Varies by cell line | [8] |
| A549 | 10 µM | Significant increase | [1] |
| Breast Cancer Cells | 3 µM | Significant increase | [9] |
Table 2: Cytotoxic Effects of FTY720 on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| Various | Ovarian, Colorectal, Breast, Prostate, Blood | 5-20 µM | [10] |
| SK-N-AS | Neuroblastoma | Linear range between 2 and 15 µM | [3] |
| MM cell lines | Malignant Mesothelioma | Dose-dependent decrease in viability | [11] |
Table 3: Effect of FTY720 on Downstream Signaling Molecules
| Cell Line | FTY720 Concentration | Effect on Phosphorylation | Reference |
| Jurkat | Leukemia | Time-dependent decrease in p-Akt (Ser473) | [12] |
| Mantle Cell Lymphoma | Lymphoma | Time-dependent decrease in p-Akt and p-ERK | [7] |
| H357 and H400 | Head and Neck Squamous Cell Carcinoma | Concentration-dependent decrease in p-ERK and p-Akt | [13] |
| hPASMC | Pulmonary Artery Smooth Muscle | Decrease in p-ERK-1/2 | [2] |
Detailed Experimental Protocols
Synthesis of this compound (Representative Protocol)
This protocol describes a representative method for the N-acetylation of a primary amine, which can be adapted for the synthesis of this compound from FTY720.
Materials:
-
FTY720 hydrochloride
-
Acetyl chloride
-
Sodium acetate (B1210297) trihydrate
-
Brine solution (saturated aqueous NaCl)
-
Diethyl ether
-
Hydrochloric acid (concentrated)
Procedure:
-
Dissolve sodium acetate trihydrate (1.5 equivalents) in brine solution.
-
Add FTY720 (1.0 equivalent) to the brine solution. If FTY720 is not fully soluble, a minimal amount of acetone can be added to aid dissolution.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture with continuous stirring.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture with concentrated HCl.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield pure this compound (2-acetamido-2-(4-octylphenethyl)propane-1,3-diol).
PP2A Activity Assay (Malachite Green-based)
This assay measures the phosphatase activity of immunoprecipitated PP2A by detecting the release of free phosphate (B84403) from a synthetic phosphopeptide substrate.[14][15][16][17]
Materials:
-
Cell lysis buffer (20 mM Imidazole-HCl, 2 mM EDTA, 2 mM EGTA, pH 7.0, with protease and phosphatase inhibitors)
-
Anti-PP2A catalytic subunit antibody
-
Protein A/G agarose (B213101) beads
-
Ser/Thr assay buffer
-
Phosphopeptide substrate (e.g., K-R-pT-I-R-R)
-
Malachite Green phosphate detection solution
-
Phosphate standards
-
96-well microplate
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant. Determine protein concentration using a standard protein assay.
-
Immunoprecipitation:
-
Incubate cell lysate (e.g., 200-500 µg of protein) with anti-PP2A antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and wash three times with lysis buffer and once with Ser/Thr assay buffer.
-
-
Phosphatase Reaction:
-
Resuspend the beads in Ser/Thr assay buffer containing the phosphopeptide substrate.
-
Incubate at 30°C for 15-30 minutes.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
-
Phosphate Detection:
-
Add an aliquot of the supernatant to a 96-well plate.
-
Add Malachite Green reagent to each well and incubate at room temperature for 15-20 minutes to allow color development.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
-
Quantification: Calculate the amount of phosphate released using a standard curve generated with phosphate standards. Normalize the PP2A activity to the amount of immunoprecipitated PP2A protein, which can be determined by Western blotting.
Co-Immunoprecipitation of SET and PP2A
This protocol is used to assess the interaction between SET and the PP2A catalytic subunit.[5][18]
Materials:
-
Cell lysis buffer (as above)
-
Anti-PP2A or anti-SET antibody
-
Protein A/G agarose beads
-
Wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease inhibitors)
-
SDS-PAGE sample buffer
Procedure:
-
Cell Lysis: Prepare cell lysates as described in the PP2A activity assay protocol.
-
Immunoprecipitation:
-
Incubate cell lysate with the primary antibody (anti-PP2A or anti-SET) for 2-4 hours at 4°C.
-
Add Protein A/G agarose beads and incubate for an additional 1-2 hours.
-
Pellet the beads and wash them three to five times with wash buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the eluted proteins by Western blotting using antibodies against both PP2A and SET.
-
Western Blotting for Phospho-Akt (Ser473) and Phospho-ERK1/2
This protocol allows for the detection and quantification of the phosphorylation status of key downstream targets of PP2A.[19][20]
Materials:
-
Cell lysis buffer (as above)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (anti-p-Akt (Ser473), anti-total Akt, anti-p-ERK1/2, anti-total ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
Procedure:
-
Protein Extraction and Quantification: Prepare and quantify protein from cell lysates as previously described.
-
SDS-PAGE and Transfer:
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins of interest and a loading control like β-actin or GAPDH.
-
Mandatory Visualizations
Experimental Workflow for Assessing this compound Activity
FTY720-Induced Necroptosis Signaling Pathway
FTY720-mediated PP2A activation can also lead to a form of programmed cell death called necroptosis, which is independent of caspases.[1] This pathway is initiated by the activation of Receptor-Interacting Protein Kinase 1 (RIPK1).[1]
Conclusion
FTY720 and its N-acetylated derivative, this compound, represent a promising class of compounds for cancer therapy through their ability to reactivate the tumor suppressor PP2A. By targeting the endogenous inhibitor SET, these molecules restore the critical phosphatase activity of PP2A, leading to the dephosphorylation of key oncogenic proteins and the induction of cell death pathways such as necroptosis. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of these compounds. Future studies should focus on elucidating the precise structural requirements for optimal SET inhibition and PP2A activation, as well as exploring the efficacy of these compounds in a broader range of cancer models.
References
- 1. Synthesis and evaluation of fluorinated fingolimod (FTY720) analogues for sphingosine-1-phosphate receptor molecular imaging by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 4. 1,3-Diethyl 2-(acetylamino)-2-(2-(4-octylphenyl)ethyl)propanedioate | C25H39NO5 | CID 9845753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2014136047A3 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]
- 6. Fingolimod (FTY720) reduces viability and survival and increases histone H3 acetylation in medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Effects of FTY720 and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 4(5)-phenylimidazole-based analogues of sphingosine-1-phosphate and FTY720: discovery of potent S1P1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Acetamido-2-(4-octylphenethyl)propane-1,3-diyl diacetate - CAS:162358-09-0 - Sunway Pharm Ltd [3wpharm.com]
- 11. Active, phosphorylated fingolimod inhibits histone deacetylases and facilitates fear extinction memory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. WO2014136047A2 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]
- 14. ias.ac.in [ias.ac.in]
- 15. FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists as Immunomodulators Based on Reverse Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. The mixed diol-dithiol 2,2-bis(sulfanylmethyl)propane-1,3-diol: characterization of key intermediates on a new synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and Biological Evaluation of FTY720 (Fingolimod) Derivatives with Aromatic Head Group as Anticancer Agents [jstage.jst.go.jp]
FTY720-C2 and Its Influence on Neurotrophic Factor Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTY720 (Fingolimod) is a sphingosine-1-phosphate (S1P) receptor modulator, widely recognized for its therapeutic efficacy in multiple sclerosis. Its mechanism of action has been largely attributed to its phosphorylated form, FTY720-P, which functionally antagonizes S1P receptors, leading to the sequestration of lymphocytes in lymph nodes. However, emerging research has highlighted the direct neuroprotective effects of FTY720 and its analogs within the central nervous system (CNS), independent of its peripheral immunosuppressive actions.
A significant aspect of this neuroprotective activity is the ability of FTY720 and its derivatives to modulate the expression of neurotrophic factors, which are crucial for neuronal survival, differentiation, and synaptic plasticity. This guide focuses on a specific non-phosphorylatable analog, FTY720-C2 , and its effects on the expression of key neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF), Nerve Growth Factor (NGF), and Glial Cell Line-Derived Neurotrophic Factor (GDNF). As this compound cannot be phosphorylated, its actions are mediated through S1P receptor-independent pathways, offering a distinct mechanism for therapeutic intervention in neurodegenerative diseases. This document provides a comprehensive overview of the current understanding of this compound's impact on neurotrophic factor expression, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Quantitative Data on Neurotrophic Factor Expression
The following tables summarize the observed effects of this compound on the mRNA expression of various neurotrophic factors in different in vitro models.
Table 1: Effect of this compound on Brain-Derived Neurotrophic Factor (BDNF) mRNA Expression
| Cell Line | Compound | Concentration | Duration | Change in BDNF mRNA Levels | Reference |
| MN9D (dopaminergic neuronal cells) | This compound | 0.16 µM | 24 hours | Significant Increase | [1] |
| MN9D (dopaminergic neuronal cells) | FTY720 | 0.16 µM | 24 hours | Significant Increase | [1] |
| MN9D (dopaminergic neuronal cells) | FTY720-Mitoxy | 0.16 µM | 24 hours | Significant Increase | [1] |
Table 2: Effect of this compound on Nerve Growth Factor (NGF) mRNA Expression
| Cell Line | Compound | Concentration | Duration | Change in NGF mRNA Levels | Reference |
| OLN-93 (oligodendroglial cells) | This compound | 160 nM | 24 hours | Increased | [2] |
| OLN-93 (oligodendroglial cells) | FTY720 | 160 nM | 24 hours | Increased | [2] |
| OLN-93 (oligodendroglial cells) | FTY720-Mitoxy | 160 nM | 24 hours | Increased | [2] |
Table 3: Effect of this compound on Glial Cell Line-Derived Neurotrophic Factor (GDNF) mRNA Expression
| Cell Line | Compound | Concentration | Duration | Change in GDNF mRNA Levels | Reference |
| OLN-93 (oligodendroglial cells) | This compound | 160 nM | 24 hours | No Significant Change | [2] |
| OLN-93 (oligodendroglial cells) | FTY720 | 160 nM | 24 hours | No Significant Change | [2] |
| OLN-93 (oligodendroglial cells) | FTY720-Mitoxy | 160 nM | 24 hours | Significant Increase | [2] |
Signaling Pathways
The mechanism by which the non-phosphorylatable this compound induces neurotrophic factor expression is distinct from that of its parent compound, FTY720, which can be phosphorylated. Evidence suggests that this compound acts, at least in part, through the activation of Protein Phosphatase 2A (PP2A), an S1P receptor-independent pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on neurotrophic factor expression.
Quantitative Real-Time PCR (qRT-PCR) for Neurotrophic Factor mRNA Expression
This protocol outlines the steps to quantify the mRNA levels of BDNF, NGF, and GDNF in neuronal or glial cell cultures following treatment with this compound.
Materials:
-
Neuronal or glial cells (e.g., MN9D, OLN-93)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
TRIzol reagent or equivalent RNA isolation kit
-
Reverse transcription kit
-
qPCR master mix (SYBR Green or TaqMan)
-
Primers for target genes (BDNF, NGF, GDNF) and a reference gene (e.g., GAPDH, β-actin)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%). Treat the cells with the desired concentration of this compound or vehicle (DMSO) for the specified duration (e.g., 24 hours).
-
RNA Isolation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the culture dish using TRIzol reagent (1 mL per 10 cm²).
-
Transfer the lysate to a microcentrifuge tube and proceed with RNA isolation according to the manufacturer's protocol. This typically involves chloroform (B151607) extraction and isopropanol (B130326) precipitation.
-
Wash the RNA pellet with 75% ethanol (B145695) and resuspend in nuclease-free water.
-
Determine the RNA concentration and purity using a spectrophotometer (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for the target or reference gene, cDNA template, and nuclease-free water.
-
Perform the qPCR reaction using a thermal cycler with appropriate cycling conditions (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt = Ct_target - Ct_reference).
-
Calculate the fold change in gene expression using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control; Fold change = 2^(-ΔΔCt)).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Neurotrophic Factor Protein Quantification
This protocol describes the quantification of secreted neurotrophic factors (e.g., BDNF, GDNF) in cell culture supernatant or cell lysates using a sandwich ELISA kit.
References
- 1. Novel FTY720-Based Compounds Stimulate Neurotrophin Expression and Phosphatase Activity in Dopaminergic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FTY720-Mitoxy Reduces Toxicity Associated with α-Synuclein and Oxidative Stress by Increasing Trophic Factor Expression and Myelin Protein in OLN-93 Oligodendroglia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
FTY720-C2: A Non-Immunosuppressive Modulator for Neurodegenerative Disease Models
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
FTY720 (Fingolimod), an approved treatment for multiple sclerosis, has demonstrated neuroprotective properties, but its clinical application in broader neurodegenerative diseases is hampered by its immunosuppressive effects. This has led to the development of non-immunosuppressive analogs, among which FTY720-C2 has emerged as a promising candidate. This compound, a derivative of FTY720, is not phosphorylated in vivo and therefore does not modulate sphingosine-1-phosphate (S1P) receptors, thus avoiding the induction of lymphopenia. Instead, its primary mechanism of action in the central nervous system (CNS) is the activation of Protein Phosphatase 2A (PP2A), a key enzyme implicated in neuronal survival, tau dephosphorylation, and anti-inflammatory signaling. This guide provides a comprehensive technical overview of this compound's role in neurodegenerative disease models, presenting quantitative data, detailed experimental protocols, and key signaling pathways.
Introduction: FTY720 and the Advent of this compound
FTY720 (Fingolimod) is a structural analog of sphingosine (B13886) that readily crosses the blood-brain barrier.[1][2] Its therapeutic efficacy in multiple sclerosis is primarily attributed to its phosphorylation in vivo to FTY720-phosphate (FTY720-P), which acts as a functional antagonist of S1P receptors on lymphocytes, leading to their sequestration in lymph nodes and a reduction in neuroinflammation.[3] However, FTY720 and its phosphorylated form also exert direct effects within the CNS, including the promotion of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[4]
The significant immunosuppressive activity of FTY720 poses a risk for long-term treatment of neurodegenerative diseases that are not primarily autoimmune in nature. This limitation spurred the development of this compound, a novel analog modified with a C2 moiety (COCH₃).[1][5] This modification prevents its phosphorylation, thereby eliminating S1P receptor-mediated immunosuppression while retaining and enhancing its neuroprotective functions through alternative pathways.[1][5]
Core Mechanism of Action: Protein Phosphatase 2A (PP2A) Activation
The primary neuroprotective mechanism of this compound is its function as a potent activator of Protein Phosphatase 2A (PP2A).[1][5] PP2A is a major serine/threonine phosphatase in the brain that counteracts kinase activity and is crucial for maintaining cellular homeostasis.[4][6] Its dysregulation is implicated in the pathology of several neurodegenerative disorders, including Alzheimer's and Parkinson's disease.[4][6]
This compound activates PP2A by binding to the endogenous PP2A inhibitor, SET (also known as I2PP2A), mimicking the action of the natural PP2A activator, ceramide.[7] This binding releases the catalytic subunit of PP2A, restoring its phosphatase activity. The downstream consequences of PP2A activation are multifaceted and contribute to neuroprotection through several avenues:
-
Dephosphorylation of Tau: Hyperphosphorylated tau is a hallmark of Alzheimer's disease and other tauopathies. PP2A is the primary phosphatase responsible for dephosphorylating tau, and its activation can reduce pathological tau aggregation.[4]
-
Suppression of Neuroinflammation: PP2A negatively regulates pro-inflammatory signaling pathways, such as the NF-κB pathway, by dephosphorylating key components like IKKβ.[8]
-
Promotion of Pro-Survival Signaling: PP2A can dephosphorylate and inactivate pro-apoptotic proteins while promoting the activity of survival pathways.[6]
-
Regulation of Neurotrophin Expression: PP2A activation is linked to the regulation of transcription factors such as CREB (cAMP response element-binding protein), which is a key regulator of BDNF gene expression.[9]
This compound in Neurodegenerative Disease Models
This compound has been evaluated in several in vitro models relevant to synucleinopathies like Parkinson's Disease (PD) and Multiple System Atrophy (MSA).
Parkinson's Disease Models
In dopaminergic MN9D neuronal cells, a model for studying Parkinson's disease, this compound demonstrates significant neuroprotective effects. It has been shown to increase the expression of BDNF and protect cells from inflammatory insults.
Multiple System Atrophy (MSA) Models
In OLN-93 oligodendroglia cells, which are used to model the oligodendrocyte pathology seen in MSA, this compound was compared with its parent compound FTY720 and another derivative, FTY720-Mitoxy. While all compounds showed some protective effects, this compound was noted for its ability to increase Nerve Growth Factor (NGF) expression.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies comparing FTY720, this compound, and FTY720-Mitoxy.
Table 1: Effect of FTY720 Analogs on Neurotrophic Factor mRNA Expression in OLN-93 Cells [5]
| Compound (160 nM, 24 hr) | NGF Expression (Fold Change vs. Vehicle) | BDNF Expression (Fold Change vs. Vehicle) | GDNF Expression (Fold Change vs. Vehicle) |
| FTY720 | ~1.5 | Not Significant | Not Significant |
| This compound | ~1.5 | Not Significant | Not Significant |
| FTY720-Mitoxy | ~1.5 | ~2.0 | ~2.5* |
| Data are approximate values derived from published charts. * denotes statistical significance. |
Table 2: Effect of FTY720 Analogs on BDNF mRNA Expression in MN9D Dopaminergic Cells
| Compound (0.16 µM, 24 hr) | BDNF mRNA Expression (% of Control) |
| FTY720 | ~150% |
| This compound | ~140% |
| FTY720-Mitoxy | ~160%* |
| Data are approximate values derived from published charts. * denotes statistical significance. |
Table 3: Neuroprotective Effect of FTY720 Analogs Against TNF-α Toxicity in Differentiated MN9D Cells
| Treatment | Cell Viability (% of Control) |
| TNF-α (1 ng/mL) | ~60% |
| TNF-α + FTY720 (0.16 µM) | ~95% |
| TNF-α + this compound (0.16 µM) | ~95% |
| TNF-α + FTY720-Mitoxy (0.16 µM) | ~95%* |
| Data are approximate values derived from published charts. * denotes statistical significance vs. TNF-α alone. |
Table 4: In Vivo Pharmacokinetic and Pharmacodynamic Properties [1]
| Property | This compound |
| Blood-Brain Barrier | Crosses BBB; shows preferential partitioning to the brain over time. |
| Oral Bioavailability | Orally bioavailable in mice. |
| Metabolism | Metabolized via the octyl side chain; no phosphorylated metabolites formed. |
| PP2A Activity (in vivo) | Increased PP2A activity ~2-fold in mouse adrenal gland after administration. |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Cell Viability (Neutral Red Assay)[5]
-
Cell Culture: OLN-93 oligodendroglial cells are seeded in 96-well plates at a density of 6 x 10³ cells/well and allowed to attach overnight.[5]
-
Treatment: Cells are treated with this compound (dissolved in ethanol (B145695) and diluted in media) at concentrations ranging from 40 nM to 320 nM, or with a vehicle control.[5]
-
Incubation: Cells are incubated for 24 or 48 hours.[5]
-
Neutral Red Staining: The treatment medium is removed, and cells are washed with Phosphate-Buffered Saline (PBS). A medium containing 0.005% Neutral Red is added, and cells are incubated for 2 hours.[5]
-
Solubilization and Measurement: After incubation, the dye is removed, cells are washed, and a solubilization solution is added to release the dye from the lysosomes of viable cells. The absorbance is then measured at 540 nm using a plate reader.[5]
Quantitative Real-Time PCR (qPCR) for BDNF mRNA
-
Cell Culture and Treatment: MN9D dopaminergic cells are cultured and treated with 0.16 µM this compound or vehicle for 24 hours.
-
RNA Extraction: Total RNA is isolated from the cells using a standard RNA extraction kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit (e.g., RevertAid First Strand cDNA Synthesis Kit).[10]
-
qPCR Reaction: The qPCR is performed using a real-time PCR system. The reaction mixture typically contains cDNA template, forward and reverse primers for BDNF, and a suitable master mix (e.g., TaqMan Gene Expression Assay). A housekeeping gene (e.g., HPRT1 or B2M) is used as an endogenous control for normalization.[11]
-
Data Analysis: The relative expression of BDNF mRNA is calculated using the delta-delta Ct (ΔΔCt) method, where the expression level is normalized to the housekeeping gene and expressed as a fold change relative to the vehicle-treated control group.[10]
In Vivo PP2A Activity Assay[1][4]
-
Animal Treatment: C57BL/6 mice are administered a single intravenous (IV) or oral dose of this compound.[1]
-
Tissue Collection: At specified time points post-administration, animals are euthanized, and brain tissue (or other tissues like the adrenal gland) is rapidly dissected and flash-frozen.[1][12]
-
Tissue Homogenization: The frozen tissue is homogenized in an ice-cold, phosphatase-free lysis buffer. The homogenate is then centrifuged to remove cellular debris.[4][12]
-
Phosphate (B84403) Removal: The resulting supernatant (tissue extract) is passed through a spin column to remove free phosphates that could interfere with the assay.[4]
-
Protein Quantification: The total protein concentration of the phosphate-free extract is determined using a BCA assay.[4]
-
PP2A Activity Measurement: The phosphatase activity is measured using a commercial kit (e.g., Serine/Threonine Phosphatase Assay System). A specific phosphopeptide substrate is added to the tissue extract. Active PP2A in the sample dephosphorylates the substrate, releasing free phosphate.[4]
-
Phosphate Detection: The amount of released phosphate is quantified using a malachite green-based colorimetric assay. The rate of phosphate release is proportional to the PP2A activity in the sample.[4]
Conclusion and Future Directions
This compound represents a significant advancement in the therapeutic strategy for neurodegenerative diseases. By uncoupling the neuroprotective effects of the FTY720 scaffold from its immunosuppressive S1P receptor-mediated activity, this compound offers a more targeted approach. Its primary mechanism, the activation of PP2A, addresses a core pathological deficit observed in multiple neurodegenerative conditions.
The data presented herein demonstrates that this compound can enhance the expression of neurotrophic factors and protect neuronal cells from inflammatory and oxidative stress in vitro. Furthermore, preclinical pharmacokinetic studies confirm its ability to penetrate the CNS and engage its target in vivo.
Future research should focus on:
-
In Vivo Efficacy Studies: Evaluating the long-term efficacy of this compound in various animal models of neurodegeneration (e.g., Alzheimer's, Parkinson's, and ALS models) using comprehensive behavioral and neuropathological endpoints.
-
Downstream Target Elucidation: Further investigation into the specific substrates dephosphorylated by PP2A following this compound treatment in neurons to fully map its neuroprotective signaling cascade.
-
Safety and Toxicology: Comprehensive long-term safety and toxicology studies to confirm the absence of unforeseen side effects.
The development of non-immunosuppressive, CNS-acting compounds like this compound holds considerable promise for creating effective, long-term treatments for a range of devastating neurodegenerative diseases.
References
- 1. Frontiers | PP2A phosphatase regulates cell-type specific cytoskeletal organization to drive dendrite diversity [frontiersin.org]
- 2. The sphingosine 1-phosphate receptor agonist FTY720 is neuroprotective after cuprizone-induced CNS demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Translational Pharmacokinetic Modeling of Fingolimod (FTY720) as a Paradigm Compound Subject to Sphingosine Kinase-Mediated Phosphorylation | Semantic Scholar [semanticscholar.org]
- 4. Direct Activation of Protein Phosphatase 2A (PP2A) by Tricyclic Sulfonamides Ameliorates Alzheimer’s Disease Pathogenesis in Cell and Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Metabolism, Pharmacokinetics and In Vivo Analysis of New Blood-Brain-Barrier Penetrant Fingolimod Analogues: this compound and FTY720-Mitoxy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. To be or not to be: PP2A as a dual player in CNS functions, its role in neurodegeneration, and its interaction with brain insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Physiologically Based Pharmacokinetic Modeling of FTY720 (2-Amino-2[2-(-4-octylphenyl)ethyl]propane-1,3-diol hydrochloride) in Rats After Oral and Intravenous Doses | Semantic Scholar [semanticscholar.org]
- 8. Distinct B subunits of PP2A regulate the NF‐κB signalling pathway through dephosphorylation of IKKβ, IκBα and RelA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of constitutive and signal-dependent protein phosphatase 2A docking motifs in burst attenuation of the cyclic AMP response element-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two highly-related regulatory subunits of PP2A exert opposite effects on TGF-β/Activin/Nodal signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
FTY720-C2: A Novel Modulator of Alpha-Synuclein Homeostasis Through Protein Phosphatase 2A Activation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The aggregation of alpha-synuclein (B15492655) (α-synuclein) is a central pathological hallmark of several neurodegenerative disorders, collectively known as synucleinopathies, which include Parkinson's disease (PD) and Multiple System Atrophy (MSA). Consequently, therapeutic strategies aimed at reducing the levels of pathological α-synuclein are of paramount interest. FTY720 (Fingolimod), an approved treatment for multiple sclerosis, and its novel, non-immunosuppressive analog, FTY720-C2, have emerged as promising candidates for the treatment of synucleinopathies. This technical guide provides a comprehensive overview of the mechanism by which this compound is proposed to reduce α-synuclein levels, with a focus on the activation of Protein Phosphatase 2A (PP2A). This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of neurodegenerative disease therapeutics.
Core Mechanism of Action: PP2A-Mediated Regulation of Alpha-Synuclein
This compound is a derivative of FTY720, modified with a C2 moiety, which renders it a more potent activator of Protein Phosphatase 2A (PP2A).[1] PP2A is a crucial serine/threonine phosphatase that plays a significant role in various cellular processes, including the regulation of protein phosphorylation. In the context of synucleinopathies, the phosphorylation of α-synuclein at Serine 129 (pS129) is a critical post-translational modification that promotes its aggregation and neurotoxicity.
The central hypothesis for the action of this compound in reducing α-synuclein pathology is its ability to enhance PP2A activity. Activated PP2A can directly dephosphorylate pS129-α-synuclein. This dephosphorylation event is thought to have two major consequences:
-
Inhibition of Aggregation: Dephosphorylated α-synuclein has a reduced propensity to aggregate into toxic oligomers and fibrils.
-
Promotion of Clearance: Monomeric, dephosphorylated α-synuclein is more readily cleared by the cell's primary protein degradation machinery, namely the ubiquitin-proteasome system (UPS) and the autophagy-lysosomal pathway.
While FTY720 has been shown to reduce both aggregated and total α-synuclein levels in preclinical models, the direct quantitative effects of this compound on total α-synuclein reduction are still under investigation.[2][3][4] However, given its enhanced PP2A activation, it is postulated that this compound will exhibit a more potent effect on reducing pathological α-synuclein.
Signaling Pathway
The proposed signaling pathway for this compound-mediated reduction of α-synuclein is initiated by the inhibition of SET, an endogenous inhibitor of PP2A. By binding to SET, FTY720 and its analogs relieve the inhibition of PP2A, leading to its activation.
Quantitative Data
The following tables summarize the available quantitative data for FTY720 and its derivatives from preclinical studies. It is important to note that direct quantitative data for this compound's effect on total α-synuclein reduction is still emerging. The data presented for FTY720 provides a strong rationale for the potential efficacy of this compound.
Table 1: Effect of FTY720 on Alpha-Synuclein Levels
| Compound | Model System | Method | Outcome | Reference |
| FTY720 | GM2+/- Parkinsonian Mice | Immunoblot & Dot Blot | Reduced aggregated and total α-synuclein levels in brachial plexus. | [2][5] |
| FTY720 | A53T α-Synuclein Transgenic Mice | Not Specified | Reduced α-synuclein aggregation in the enteric nervous system. | [3][4][6] |
Table 2: Activation of PP2A by FTY720 and its Derivatives
| Compound | Cell Line | Concentration | Method | Outcome | Reference |
| This compound | Dopaminergic MN9D cells | 0.16 µM | Not Specified | Stimulated PP2A activity. | [7] |
| FTY720 | Ba/F3-Jak2V617F cells | 2.5 µM | PP2A Activity Assay | Increased PP2A activity. | [8] |
| FTY720 | HT-29 cells | 20 µM | PP2A Activity Assay | Significantly increased PP2A activity. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are outlines of key experimental protocols cited in the literature.
Alpha-Synuclein Level Quantification by Western Blot and Dot Blot
This protocol is essential for determining the effect of this compound on both total and aggregated α-synuclein levels.
Key Steps:
-
Lysate Preparation: Cells or tissues are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is incubated in a blocking solution to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for α-synuclein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin).
For dot blot analysis, lysates are directly spotted onto the membrane, followed by the antibody incubation and detection steps. This method is particularly useful for quantifying total protein levels without separation by size.
Protein Phosphatase 2A (PP2A) Activity Assay
This assay is critical to confirm the direct effect of this compound on its primary target.
Key Steps:
-
Immunoprecipitation: PP2A is immunoprecipitated from cell lysates using an antibody against the catalytic subunit of PP2A.
-
Incubation: The immunoprecipitated PP2A is incubated with a specific phosphopeptide substrate in the presence or absence of this compound.
-
Reaction Termination: The dephosphorylation reaction is stopped after a defined period.
-
Phosphate Detection: The amount of free phosphate released from the substrate is measured, typically using a colorimetric method such as the malachite green assay.
-
Activity Calculation: The activity of PP2A is calculated based on the amount of phosphate released and is expressed relative to a control condition.
Future Directions and Conclusion
This compound represents a promising therapeutic candidate for synucleinopathies due to its potent activation of PP2A and its non-immunosuppressive nature. The primary mechanism of action is believed to be the enhancement of PP2A-mediated dephosphorylation of α-synuclein, which in turn inhibits its aggregation and promotes its clearance.
Future research should focus on:
-
Quantitative analysis: Directly quantifying the dose-dependent effects of this compound on both total and phosphorylated α-synuclein levels in various neuronal cell models and in vivo.
-
Elucidating downstream mechanisms: Investigating the direct link between PP2A activation by this compound and the enhancement of the ubiquitin-proteasome system and/or autophagy in the degradation of α-synuclein.
-
In vivo efficacy: Further preclinical studies in various animal models of synucleinopathies are necessary to establish the in vivo efficacy and safety profile of this compound.
References
- 1. FTY720-Mitoxy Reduces Toxicity Associated with α-Synuclein and Oxidative Stress by Increasing Trophic Factor Expression and Myelin Protein in OLN-93 Oligodendroglia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FTY720 Improves Behavior, Increases Brain Derived Neurotrophic Factor and Reduces α-Synuclein Pathology in Parkinsonian GM2+/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FTY720/Fingolimod Reduces Synucleinopathy and Improves Gut Motility in A53T Mice: CONTRIBUTIONS OF PRO-BRAIN-DERIVED NEUROTROPHIC FACTOR (PRO-BDNF) AND MATURE BDNF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FTY720/Fingolimod Reduces Synucleinopathy and Improves Gut Motility in A53T Mice: CONTRIBUTIONS OF PRO-BRAIN-DERIVED NEUROTROPHIC FACTOR (PRO-BDNF) AND MATURE BDNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FTY720 Improves Behavior, Increases Brain Derived Neurotrophic Factor Levels and Reduces α-Synuclein Pathology in Parkinsonian GM2+/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FTY720/fingolimod: A Potential Parkinson’s Disease Treatment | StressMarq Biosciences Inc. [stressmarq.com]
- 7. Novel FTY720-Based Compounds Stimulate Neurotrophin Expression and Phosphatase Activity in Dopaminergic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Synthesis of Novel FTY720 Analogs with Anticancer Activity through PP2A Activation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Neuro-Vascular Interface: A Technical Guide to the Blood-Brain Barrier Penetration Properties of FTY720 and its Non-Immunosuppressive Analogue, FTY720-C2
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fingolimod (B1672674) (FTY720), a modulator of sphingosine-1-phosphate (S1P) receptors, is a well-established oral therapeutic for relapsing-remitting multiple sclerosis. Its clinical efficacy is attributed in part to its ability to cross the blood-brain barrier (BBB) and exert direct effects within the central nervous system (CNS). This guide provides an in-depth technical overview of the BBB penetration properties of FTY720 and its recently developed analogue, FTY720-C2. While FTY720's CNS entry is well-documented, its impact on BBB integrity remains a subject of complex, context-dependent findings. In contrast, this compound, a non-phosphorylatable analogue, offers the potential for CNS activity without the systemic immunosuppressive effects associated with S1P receptor modulation, primarily acting through the activation of protein phosphatase 2A (PP2A). This document synthesizes quantitative data, details experimental methodologies, and visualizes key pathways to offer a comprehensive resource for researchers in neuropharmacology and drug development.
Physicochemical Properties and Blood-Brain Barrier Permeation
FTY720 is a lipophilic molecule, a characteristic that facilitates its passage across the BBB.[1] Once in the CNS, it is phosphorylated by sphingosine (B13886) kinase 2 to its active form, FTY720-phosphate (FTY720-P), which is an agonist for four of the five S1P receptors (S1P1, S1P3, S1P4, S1P5).[2] This active metabolite is crucial for many of FTY720's downstream effects within the brain.
This compound is an analogue of FTY720 designed to be non-phosphorylatable. This structural modification prevents it from acting as an agonist at S1P receptors, thus avoiding the S1P1-mediated immunosuppression seen with the parent compound. Despite this change, this compound retains the ability to cross the BBB.
Quantitative Data on Brain Penetration
The brain-to-plasma concentration ratio is a key indicator of a compound's ability to penetrate the CNS. Studies in animal models have provided quantitative data for both FTY720 and this compound.
| Compound | Animal Model | Administration Route | Dose | Time Point | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain-to-Plasma Ratio | Reference |
| FTY720 & FTY720-P | Rat (EAE model) | Oral | 0.03-0.3 mg/kg | Trough levels | 40 - 540 | Exceeded blood concentrations severalfold | >1 | [3] |
| FTY720 | Rat | i.p. | 1 mg/kg (x3) | 1 hour post last injection | Amygdala: ~1500, Insular Cortex: ~1250 | ~200 | ~6-7.5 | [4] |
| This compound | C57BL/6 Mouse | Intravenous (IV) | Equivalent to FTY720 | 0.25 - 8 hours | Peak at first time point | Peak at first time point | Time-dependently increased | [5] |
| This compound | C57BL/6 Mouse | Oral | Equivalent to FTY720 | 0.25 - 8 hours | Detected | Detected | Time-dependently increased | [5] |
Effects on Blood-Brain Barrier Integrity
The influence of FTY720 on the integrity of the BBB is multifaceted, with studies reporting both stabilizing and destabilizing effects, often dependent on the experimental conditions.
Under conditions of neuroinflammation, such as in traumatic brain injury models, FTY720 has been shown to improve BBB permeability.[6] It can reduce brain edema and up-regulate the expression of the tight junction protein claudin-5.[6]
Conversely, in some in vitro models of the BBB under inflammatory conditions (stimulated with interferon-γ and tumor necrosis factor-α), FTY720-P did not enhance endothelial barrier function and even led to a reduction in the tight junction protein occludin.[7][8][9] Furthermore, in models of neuromyelitis optica (NMO) and MOG antibody-related disease, FTY720 was found to exacerbate BBB dysfunction induced by patient-derived IgG.[10]
This dual role suggests that the net effect of FTY720 on BBB integrity is likely influenced by the specific pathological context and the inflammatory milieu.
Experimental Protocols
A variety of in vivo and in vitro models have been employed to assess the BBB penetration and effects of FTY720 and its analogues.
In Vivo Models
-
Pharmacokinetic Studies in Rodents:
-
Objective: To determine the concentration of the compound in the brain and plasma over time.
-
Method:
-
Administer FTY720 or this compound to rodents (e.g., C57BL/6 mice or rats) via intravenous or oral routes at a specified dose.
-
At various time points post-administration, collect blood and brain tissue.
-
Isolate plasma from the blood.
-
Homogenize brain tissue.
-
Extract the compound from plasma and brain homogenates.
-
Quantify the concentration of the compound using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]
-
Calculate the brain-to-plasma concentration ratio.
-
-
-
BBB Permeability Assays:
-
Objective: To assess the integrity of the BBB.
-
Method (Evans Blue Permeability Assay):
-
Induce a pathological condition in the animal model (e.g., traumatic brain injury).
-
Administer FTY720 or a vehicle control.
-
Inject Evans blue dye intravenously. The dye binds to serum albumin and will only extravasate into the brain parenchyma if the BBB is compromised.
-
After a set circulation time, perfuse the animal to remove intravascular dye.
-
Dissect and homogenize the brain tissue.
-
Extract the Evans blue dye from the tissue.
-
Quantify the amount of extravasated dye spectrophotometrically.[6]
-
-
In Vitro BBB Models
-
Rat Brain Microvascular Endothelial Cell (RBMEC) Culture:
-
Objective: To model the BBB in a controlled environment to study changes in permeability and protein expression.
-
Method:
-
Culture primary or immortalized RBMECs on porous Transwell inserts. These cells will form a monolayer with tight junctions, mimicking the BBB.
-
Optionally, co-culture the RBMECs with astrocytes on the basolateral side of the insert to create a more physiologically relevant model.
-
To simulate inflammatory conditions, treat the cells with cytokines such as interferon-γ and tumor necrosis factor-α.
-
Treat the cells with FTY720-P at various concentrations.
-
Assess barrier integrity by measuring the transendothelial electrical resistance (TEER). A decrease in TEER indicates increased permeability.[7][8][9]
-
Evaluate the expression of tight junction proteins (e.g., occludin, claudin-5, ZO-1) using Western blotting or immunofluorescence.[7][8]
-
-
Signaling Pathways and Mechanisms of Action
The mechanisms by which FTY720 and this compound exert their effects in the CNS differ significantly due to their distinct molecular targets.
FTY720 and S1P Receptor Signaling
FTY720's actions within the CNS are primarily mediated by its active form, FTY720-P, which is a potent agonist at S1P receptors expressed on various CNS cells, including astrocytes, microglia, oligodendrocytes, and neurons.[1]
-
Neuroprotection: Activation of S1P1 receptors on neurons can trigger pro-survival signaling pathways, such as the Akt pathway, which can protect against ischemic injury.[11]
-
Modulation of Astrocyte Reactivity: FTY720 can reduce the production of pro-inflammatory lipids, such as ceramides, by reactive astrocytes, which in turn can limit the transendothelial migration of immune cells.
-
BBB Integrity: The binding of FTY720-P to S1P receptors on endothelial cells can influence the stability of adherens and tight junctions, though the outcome appears to be context-dependent.[2]
This compound and PP2A Activation
This compound, being non-phosphorylatable, does not interact with S1P receptors. Instead, its neuroprotective effects are thought to be mediated through the activation of protein phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in a multitude of cellular processes.
-
PP2A Activation: Both FTY720 and this compound have been shown to stimulate the activity of PP2A.[5] In the context of neurodegenerative diseases like Parkinson's, where PP2A activity is impaired, this stimulation is a potential therapeutic mechanism.
-
Neurotrophin Expression: FTY720-based compounds that activate PP2A can also stimulate the expression of brain-derived neurotrophic factor (BDNF), a critical factor for neuronal survival and plasticity.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for assessing the in vivo BBB permeability of a compound like this compound.
Conclusion and Future Directions
FTY720 and its analogue this compound are valuable tools for CNS drug discovery, both demonstrating the ability to penetrate the BBB. FTY720's complex, context-dependent effects on BBB integrity highlight the need for further research to delineate the precise conditions under which it is beneficial or detrimental. This compound presents an exciting alternative, offering CNS activity through PP2A activation without the peripheral immunosuppressive effects of its parent compound.
Future research should focus on:
-
Conducting in vitro BBB permeability studies specifically with this compound to directly compare its effects to FTY720.
-
Further elucidating the downstream signaling pathways of PP2A activation by this compound in different CNS cell types.
-
Investigating the therapeutic potential of this compound in a broader range of neurological disorders where BBB dysfunction and neuronal damage are key pathological features.
This guide provides a foundational understanding of the BBB penetration properties of these important compounds, serving as a resource to inform future research and development in the pursuit of novel CNS therapeutics.
References
- 1. Azacyclic FTY720 Analogues that Limit Nutrient Transporter Expression but Lack S1P Receptor Activity and Negative Chronotropic Effects Offer a Novel and Effective Strategy to Kill Cancer Cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists as Immunomodulators Based on Reverse Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The emerging role of FTY720 as a sphingosine 1-phosphate analog for the treatment of ischemic stroke: The cellular and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.eur.nl [pure.eur.nl]
- 8. The Effect of FTY720 on Sphingolipid Imbalance and Cognitive Decline in Aged EFAD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The sphingosine 1-phosphate receptor agonist FTY720 is neuroprotective after cuprizone-induced CNS demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The phosphorylated form of FTY720 activates PP2A, represses inflammation and is devoid of S1P agonism in A549 lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
FTY720-C2 pharmacology and toxicology profile
An In-Depth Technical Guide to the Pharmacology and Toxicology of FTY720 (Fingolimod)
For Researchers, Scientists, and Drug Development Professionals
Abstract
FTY720, also known as Fingolimod (B1672674), is a sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing-remitting multiple sclerosis. This technical guide provides a comprehensive overview of the pharmacological and toxicological profile of FTY720. It delves into its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data and detailed experimental methodologies. Furthermore, this guide outlines the key toxicological findings from preclinical and clinical studies. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the compound's biological effects.
Pharmacology
Mechanism of Action
FTY720 is a prodrug that is rapidly phosphorylated in vivo by sphingosine (B13886) kinase 2 to its active metabolite, FTY720-phosphate (FTY720-P).[1] FTY720-P is a structural analog of the endogenous lysophospholipid, sphingosine-1-phosphate (S1P).[1]
S1P Receptor-Dependent Effects:
The primary mechanism of action of FTY720-P involves its function as a high-affinity agonist at four of the five S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5.[1][2] It has no significant activity at the S1P2 receptor.[1] The binding of FTY720-P to the S1P1 receptor on lymphocytes induces receptor internalization and degradation.[3] This functional antagonism prevents lymphocytes from egressing from secondary lymphoid organs, leading to their sequestration and a subsequent reduction in peripheral blood lymphocyte counts.[3][4] This sequestration of lymphocytes, including autoreactive T cells, is believed to be the main therapeutic effect in autoimmune diseases like multiple sclerosis.
S1P Receptor-Independent Effects:
Unphosphorylated FTY720 also exhibits biological activities independent of S1P receptors. These include:
-
Inhibition of cytosolic phospholipase A2 (cPLA2): FTY720 directly inhibits cPLA2α activity, which is a key enzyme in the production of pro-inflammatory eicosanoids. This action is not observed with FTY720-P.
-
Induction of Apoptosis and Reactive Oxygen Species (ROS): FTY720 can induce apoptosis in various cell types, including cancer cells, through pathways that may involve the generation of ROS. This effect is also independent of S1P receptor signaling.
Pharmacokinetics
The pharmacokinetic properties of FTY720 have been studied in various species, including rats and humans. There are notable interspecies differences in the rate of phosphorylation.[5]
Table 1: Pharmacokinetic Parameters of FTY720 in Humans (Oral Administration)
| Parameter | Value | Reference |
|---|---|---|
| Time to maximum concentration (Tmax) | ~12-16 hours | [6] |
| Elimination half-life (t1/2) | ~6-9 days | [6] |
| Apparent volume of distribution (Vd/F) | High (due to extensive tissue distribution) | - |
| Metabolism | Phosphorylation by sphingosine kinase 2 to FTY720-P |[1] |
Pharmacodynamics
The primary pharmacodynamic effect of FTY720 is a dose-dependent reduction in peripheral blood lymphocyte counts.
Table 2: Pharmacodynamic Effect of FTY720 on Lymphocyte Counts in Humans
| Dose | Mean Percent Reduction in Lymphocytes | Reference |
|---|---|---|
| 1.25 mg/day | ~73% | [1] |
| 5.0 mg/day | ~76% |[1] |
Toxicology
The toxicological profile of FTY720 has been evaluated in preclinical animal studies and through adverse event monitoring in clinical trials.
Preclinical Toxicology
Preclinical studies in animals have identified potential target organs for toxicity.
Table 3: Summary of Preclinical Toxicological Findings for FTY720
| Species | Study Type | Key Findings | NOAEL | Reference |
|---|---|---|---|---|
| Mouse | 90-day dietary | Minimal microscopic changes in the liver (centrilobular hypertrophy) | 12.9 mg/kg/day (males), 46.5 mg/kg/day (females) | [7] |
| Rat | Two-generation reproductive | Increased total porphyrin content in liver and decreased body weight gain in parental females | 2.60 mg/kg/day (males), 4.26 mg/kg/day (females) | [7] |
| Dog | 1-year oral | Not specified | 20 mg/kg/day |[7] |
NOAEL: No-Observed-Adverse-Effect Level
Clinical Toxicology
In human clinical trials, FTY720 has been associated with a range of adverse effects.
Table 4: Common and Serious Adverse Events Associated with FTY720 in Clinical Trials
| Adverse Event Category | Specific Events | Reference |
|---|---|---|
| Common | Headache, influenza, diarrhea, back pain, liver enzyme elevations, cough | - |
| Serious | Bradycardia and atrioventricular block (especially at treatment initiation), macular edema, increased risk of infections, rare cases of posterior reversible encephalopathy syndrome (PRES) |[8] |
Experimental Protocols
S1P Receptor Binding Assay (Radioligand Competition)
This protocol outlines a method for determining the binding affinity of a test compound to S1P receptors using a radiolabeled ligand.[9]
Materials:
-
Cell membranes expressing the S1P receptor subtype of interest.
-
Assay Buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free bovine serum albumin (BSA).[9]
-
Radioligand: [32P]S1P (final concentration 0.1 - 0.2 nM).[9]
-
Unlabeled S1P (for determining non-specific binding).
-
Test compound at various concentrations.
-
96-well glass fiber filtration plates.
-
Scintillation counter.
Procedure:
-
Dilute S1P receptor membranes in assay buffer to a final concentration of 1-2 μ g/well .[9]
-
In a 96-well plate, pre-incubate the membranes (50 μL) with the test compound at various concentrations (50 μL) for 30 minutes at room temperature.[9]
-
For determining non-specific binding, use a high concentration (e.g., 1 μM) of unlabeled S1P.
-
Add the [32P]S1P working solution (50 μL) to each well to initiate the binding reaction (final volume 150 μL).[9]
-
Incubate for 60 minutes at room temperature.[9]
-
Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filtration plate using a vacuum manifold.
-
Wash each filter five times with 200 μL of ice-cold assay buffer.[9]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
In Vivo Lymphocyte Sequestration Assay
This protocol describes a method to assess the effect of FTY720 on lymphocyte sequestration in rodents.[4]
Materials:
-
Experimental animals (e.g., rats).
-
FTY720 at desired doses.
-
Vehicle control.
-
Calcein-AM (for lymphocyte labeling).
-
Flow cytometer.
-
Antibodies against lymphocyte surface markers (e.g., CD4, CD8).
Procedure:
-
Administer FTY720 or vehicle to the animals orally or intravenously.[4]
-
At various time points after administration (e.g., 3 to 24 hours), collect peripheral blood, thoracic duct lymph, and lymphoid tissues (peripheral lymph nodes, mesenteric lymph nodes, Peyer's patches, and spleen).[4]
-
Prepare single-cell suspensions from the collected tissues.
-
Count the total number of lymphocytes in each sample.
-
For lymphocyte homing experiments, label lymphocytes from a donor animal with Calcein-AM.
-
Inject the labeled lymphocytes intravenously into recipient animals pre-treated with FTY720 or vehicle.[4]
-
After a set time, harvest the lymphoid tissues and measure the fluorescence of the labeled lymphocytes that have homed to these tissues using a flow cytometer.
Acute Oral Toxicity (LD50) Determination (Up-and-Down Procedure - OECD 425)
This protocol follows the OECD guideline for determining the acute oral toxicity of a substance.[1][2][5][10][11]
Principle: A sequential dosing method where the outcome of the previously dosed animal determines the dose for the next animal. This method minimizes the number of animals required to estimate the LD50.[5]
Procedure:
-
Select a starting dose level based on available information, typically a step below the estimated LD50.
-
Dose a single fasted animal (usually a female rat) with the starting dose via oral gavage.[5]
-
Observe the animal for signs of toxicity and mortality, with close observation for the first 4 hours and then daily for at least 14 days.[5]
-
If the animal survives, the dose for the next animal is increased by a fixed factor (e.g., 3.2).[10]
-
If the animal dies, the dose for the next animal is decreased by the same factor.[10]
-
Continue this sequential dosing until a sufficient number of reversals in outcome (survival/death) are observed.
-
The LD50 is then calculated using the maximum likelihood method.[5]
Sub-chronic Oral Toxicity (90-Day Study - OECD 408)
This protocol follows the OECD guideline for a 90-day repeated-dose oral toxicity study in rodents to determine the No-Observed-Adverse-Effect Level (NOAEL).[12][13]
Procedure:
-
Use at least three dose levels of the test substance plus a control group. The highest dose should elicit some toxicity but not excessive mortality. The lowest dose should not produce any toxic effects.[12]
-
Administer the test substance daily to groups of animals (typically 10 males and 10 females per group) for 90 days.[12]
-
Conduct daily clinical observations for signs of toxicity.
-
Measure body weight and food/water consumption at least weekly.[14]
-
Perform detailed hematology, clinical biochemistry, and urinalysis at specified intervals.[12]
-
At the end of the 90-day period, euthanize the animals and perform a full gross necropsy and histopathological examination of organs and tissues.[12]
-
The NOAEL is the highest dose level at which no adverse treatment-related effects are observed.[15]
Signaling Pathways and Visualizations
S1P Receptor-Dependent Signaling
FTY720-P binding to S1P1 receptors on lymphocytes leads to receptor internalization and degradation, which is a key aspect of its mechanism of action.
Caption: FTY720-P mediated S1P1 receptor internalization pathway.
S1P-Independent Apoptosis and ROS Induction
Unphosphorylated FTY720 can induce apoptosis and ROS production through mechanisms that are independent of S1P receptors.
Caption: S1P-independent induction of apoptosis and ROS by FTY720.
Experimental Workflow for In Vitro Apoptosis Assay
The following diagram illustrates a typical workflow for assessing FTY720-induced apoptosis using flow cytometry.
Caption: Workflow for assessing FTY720-induced apoptosis.
Conclusion
FTY720 (Fingolimod) is a first-in-class S1P receptor modulator with a complex pharmacological profile. Its primary therapeutic effect is mediated by the sequestration of lymphocytes in secondary lymphoid organs, driven by the functional antagonism of S1P1 receptors by its active phosphate (B84403) metabolite. However, S1P-independent effects, such as cPLA2 inhibition and induction of apoptosis, contribute to its broader biological activity. While generally well-tolerated, FTY720 is associated with specific adverse effects that require careful monitoring. This technical guide provides a foundational understanding of the pharmacology and toxicology of FTY720 for researchers and drug development professionals. Further investigation into its diverse signaling pathways may uncover additional therapeutic applications.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. FTY720, a novel immunosuppressant, induces sequestration of circulating mature lymphocytes by acceleration of lymphocyte homing in rats. I. FTY720 selectively decreases the number of circulating mature lymphocytes by acceleration of lymphocyte homing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oecd.org [oecd.org]
- 6. assaygenie.com [assaygenie.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Potential mechanisms of efficacy and adverse effects in the use of fingolimod (FTY720) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 11. Acute Toxicology Test OECD 425 - Altogen Labs [altogenlabs.com]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. umwelt-online.de [umwelt-online.de]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Investigating the Therapeutic Potential of FTY720: A Technical Guide
A Note on Nomenclature: This document provides a comprehensive overview of the therapeutic potential of FTY720 (Fingolimod). The initial request specified "FTY720-C2"; however, extensive literature searches did not yield specific information for a compound with this designation. It is presumed that "this compound" may be an internal project name, a specific analog not widely reported in public literature, or a typographical error. Therefore, this guide focuses on the well-documented parent compound, FTY720.
Introduction
FTY720 (Fingolimod) is a synthetic analog of the fungal metabolite myriocin (B1677593) and a structural analog of sphingosine (B13886).[1] Initially developed as an immunosuppressant and approved for the treatment of multiple sclerosis, a growing body of preclinical evidence has illuminated its potent anti-neoplastic properties across a spectrum of cancers.[2][3] This technical guide provides an in-depth overview of the core mechanisms of action of FTY720, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the intricate signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics.
Mechanism of Action
The therapeutic effects of FTY720 are multifaceted, involving both phosphorylation-dependent and -independent mechanisms.
Phosphorylation-Dependent Mechanism (Immunosuppression): In vivo, FTY720 is phosphorylated by sphingosine kinase 2 (SphK2) to form FTY720-phosphate (FTY720-P).[4] FTY720-P acts as a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5).[5] Its primary immunosuppressive effect stems from the functional antagonism of the S1P1 receptor on lymphocytes. This leads to the internalization and degradation of S1P1, which in turn prevents lymphocyte egress from lymph nodes, resulting in peripheral lymphopenia.[6][7]
Phosphorylation-Independent Mechanisms (Anti-Cancer Effects): The anti-cancer properties of FTY720 are largely attributed to its unphosphorylated form and are independent of S1P receptor modulation.[8] The key mechanisms include:
-
Activation of Protein Phosphatase 2A (PP2A): FTY720 has been shown to activate the tumor suppressor protein PP2A.[9][10] PP2A is a serine/threonine phosphatase that is often inactivated in various cancers.[11] By activating PP2A, FTY720 can induce cell cycle arrest, and apoptosis, and inhibit pro-survival signaling pathways such as PI3K/Akt.[6][9]
-
Inhibition of Sphingosine Kinase 1 (SphK1): FTY720 can inhibit the activity of SphK1, a proto-oncogenic enzyme that catalyzes the formation of the pro-survival signaling molecule S1P.[3][6] Inhibition of SphK1 disrupts the balance of the "sphingolipid rheostat," leading to an accumulation of pro-apoptotic ceramides (B1148491) and a reduction in pro-survival S1P.[12]
-
Induction of Reactive Oxygen Species (ROS): FTY720 has been demonstrated to induce the production of reactive oxygen species in cancer cells, leading to oxidative stress and subsequent apoptosis.[13]
Quantitative Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the anti-cancer effects of FTY720.
Table 1: In Vitro Cytotoxicity of FTY720 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| A172 | Glioblastoma | 4.6 | Not Specified | [14] |
| G28 | Glioblastoma | 17.3 | Not Specified | [14] |
| U87 | Glioblastoma | 25.2 | Not Specified | [14] |
| BT-474 | Breast Cancer | 5 - 10 | Not Specified | [15] |
| SK-BR-3 | Breast Cancer | 2.5 - 5 | Not Specified | [15] |
| BT-474-HR1 | Trastuzumab-Resistant Breast Cancer | 5 - 10 | Not Specified | [15] |
| MDA-MB-453 | Trastuzumab-Resistant Breast Cancer | 5 - 10 | Not Specified | [15] |
| HCC1954 | Trastuzumab-Resistant Breast Cancer | 5 - 10 | Not Specified | [15] |
| LS411N | Colorectal Cancer | < 5 | 24 and 48 | [11] |
| T84 | Colorectal Cancer | < 5 | 24 and 48 | [11] |
| HCT116 | Colorectal Cancer | < 5 | 24 and 48 | [11] |
| SW480 | Colorectal Cancer | < 5 | 24 and 48 | [11] |
Table 2: In Vivo Efficacy of FTY720 in Xenograft Models
| Cancer Type | Xenograft Model | FTY720 Dose and Administration | Outcome | Reference |
| Hepatoblastoma | HuH6 cells in athymic nude mice | 10 mg/kg/day, oral gavage | Significant reduction in tumor volume and weight compared to vehicle. | [7] |
| Medulloblastoma (Group 3) | D425 PDX cells in mice | Not specified | Significant decrease in tumor growth compared to vehicle. | [16] |
| Ovarian Cancer | Patient-derived xenograft | Not specified | In combination with carboplatin (B1684641), induced tumor regression (~86% reduction). | [13] |
| Hepatocellular Carcinoma | PLC/PRF/5 and Huh7 cells in mice | 10 mg/kg/day | Statistically significant reduction in tumor size. | [17] |
| Neuroblastoma | NB xenograft model | Not specified | Inhibited tumor growth and enhanced the effect of topotecan (B1662842). | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the therapeutic potential of FTY720.
Apoptosis Assay using Annexin V and Propidium Iodide Staining
This protocol is for the detection and quantification of apoptotic and necrotic cells by flow cytometry.[5][18][19][20]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (e.g., Abcam ab14085 or equivalent)
-
Phosphate-buffered saline (PBS)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired density and treat with FTY720 at various concentrations for the desired time. Include both negative (vehicle-treated) and positive controls.
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the culture supernatant to include any floating apoptotic cells.
-
Wash the cells twice with cold PBS by centrifugation at approximately 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and quadrants.
-
Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Protein Phosphatase 2A (PP2A) Activity Assay
This protocol describes an immunoprecipitation-based assay to measure PP2A activity in cell lysates.[21][22]
Materials:
-
PP2A Immunoprecipitation Phosphatase Assay Kit (e.g., MilliporeSigma 17-313 or R&D Systems DYC3309)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-PP2A catalytic subunit antibody
-
Protein A/G magnetic beads or agarose
-
Phosphopeptide substrate (e.g., K-R-pT-I-R-R)
-
Malachite Green Phosphate (B84403) Detection Kit
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Treat cells with FTY720 or vehicle control.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Immunoprecipitation of PP2A:
-
Incubate a specific amount of cell lysate (e.g., 100-500 µg) with an anti-PP2A antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Phosphatase Assay:
-
Resuspend the beads in the phosphatase assay buffer provided in the kit.
-
Add the phosphopeptide substrate to the bead suspension.
-
Incubate at 30°C for a specified time (e.g., 30 minutes) to allow for dephosphorylation.
-
-
Phosphate Detection:
-
Pellet the beads and transfer the supernatant to a new microplate well.
-
Add the Malachite Green reagent to the supernatant.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the provided phosphate standards.
-
Calculate the amount of phosphate released in each sample based on the standard curve.
-
PP2A activity is expressed as pmol of phosphate released per minute per µg of protein.
-
Sphingosine Kinase 1 (SK1) Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of FTY720 on SK1 activity.[23][24]
Materials:
-
Recombinant human SK1 enzyme
-
Sphingosine substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 10 mM MgCl₂)
-
FTY720
-
Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel 60)
-
Scintillation counter
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase assay buffer, sphingosine, and varying concentrations of FTY720.
-
Pre-incubate the mixture for 10-15 minutes at 37°C.
-
Initiate the reaction by adding [γ-³²P]ATP and the recombinant SK1 enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
-
Extraction of Lipids:
-
Stop the reaction by adding a mixture of chloroform:methanol:HCl.
-
Vortex and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Thin-Layer Chromatography (TLC):
-
Spot the extracted lipids onto a TLC plate.
-
Develop the TLC plate in a solvent system that separates sphingosine from sphingosine-1-phosphate (S1P) (e.g., butanol:acetic acid:water).
-
-
Quantification:
-
Dry the TLC plate and expose it to a phosphor screen or autoradiography film to visualize the radioactive S1P spots.
-
Scrape the S1P spots from the TLC plate into scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of SK1 inhibition for each FTY720 concentration compared to the vehicle control.
-
Determine the IC50 value of FTY720 for SK1 inhibition by plotting the percentage of inhibition against the logarithm of the FTY720 concentration.
-
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the therapeutic action of FTY720.
References
- 1. FTY720 inhibits tumor growth and enhances the tumor-suppressive effect of topotecan in neuroblastoma by interfering with the sphingolipid signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. Azacyclic FTY720 Analogues that Limit Nutrient Transporter Expression but Lack S1P Receptor Activity and Negative Chronotropic Effects Offer a Novel and Effective Strategy to Kill Cancer Cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. The emerging role of FTY720 (Fingolimod) in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy | MDPI [mdpi.com]
- 12. FTY720 enhances the anti-tumor activity of carboplatin and tamoxifen in a patient-derived xenograft model of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sphingosine‑1‑phosphate analogue FTY720 exhibits a potent anti‑proliferative effect on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FTY720 in resistant human epidermal growth factor receptor 2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FTY720 Decreases Tumorigenesis in Group 3 Medulloblastoma Patient-Derived Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Study of Protein Phosphatase 2A (PP2A) Activity in LPS-Induced Tolerance Using Fluorescence-Based and Immunoprecipitation-Aided Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. merckmillipore.com [merckmillipore.com]
- 22. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. FTY720 and (S)-FTY720 vinylphosphonate inhibit sphingosine kinase 1 and promote its proteasomal degradation in human pulmonary artery smooth muscle, breast cancer and androgen-independent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Inhibition of Sphingosine Kinase 1 Reduces Sphingosine-1-Phosphate and Exacerbates Amyloid-Beta-Induced Neuronal Cell Death in Mixed-Glial-Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
FTY720-C2: A Non-Immunosuppressive S1P Modulator Analog for Neuroprotection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
FTY720 (Fingolimod), a sphingosine-1-phosphate (S1P) receptor modulator, is an established immunosuppressive agent for the treatment of multiple sclerosis. Its therapeutic effect is primarily mediated by its active phosphate (B84403) metabolite, FTY720-P, which acts as a potent agonist at four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5). This agonism leads to the internalization and downregulation of the S1P1 receptor on lymphocytes, effectively trapping them in secondary lymphoid organs and preventing their infiltration into the central nervous system (CNS). While effective, this mechanism of action results in lymphopenia, a potential limiting factor for its broader therapeutic application.
FTY720-C2 is a novel analog of FTY720, specifically engineered to circumvent the immunosuppressive effects of its parent compound. This technical guide provides a comprehensive overview of this compound, focusing on its non-immunosuppressive mechanism of action, its potential for neuroprotection, and the experimental methodologies used to characterize its unique properties.
Core Concept: Dissociating Neuroprotection from Immunosuppression
The primary characteristic that distinguishes this compound from FTY720 is its inability to be phosphorylated in vivo.[1] The immunosuppressive effects of FTY720 are dependent on its phosphorylation to FTY720-P, which then targets the S1P1 receptor on lymphocytes.[2] By avoiding phosphorylation, this compound does not induce the downregulation of S1P1 receptors and therefore does not cause the lymphocyte sequestration that leads to lymphopenia.[1] This crucial difference allows this compound to be explored for therapeutic indications where neuroprotective effects are desired without compromising the patient's immune system.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing this compound and its parent compound, FTY720.
| Compound | Phosphorylation Status | S1P1 Receptor Agonism (via FTY720-P) | Induction of Lymphopenia | Reference |
| FTY720 | Phosphorylated in vivo to FTY720-P | Potent agonist | Yes | [2] |
| This compound | Not phosphorylated in vivo | N/A (does not form FTY720-P) | No | [1] |
Table 1: Comparative Immunomodulatory Properties
| Compound | Effect on Peripheral Lymphocyte Counts | Experimental Model | Reference |
| FTY720 | Significant decrease | Healthy human subjects | [3] |
| This compound | No significant change | Mice | [1] |
Table 2: Effects on Peripheral Blood Lymphocyte Counts
| Compound | Neuroprotective Effect | Proposed Mechanism | Experimental Model | Reference |
| This compound | Yes | Upregulation of BDNF and GDNF | Multiple System Atrophy (MSA) mouse model | [4] |
Table 3: Neuroprotective Activity and Mechanism
Mechanism of Action: A Focus on Neurotrophic Factor Upregulation
While this compound does not engage the S1P1 receptor on lymphocytes, it exerts its neuroprotective effects through alternative signaling pathways within the CNS. The primary mechanism identified is the upregulation of key neurotrophic factors, namely Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell-Derived Neurotrophic Factor (GDNF).[4]
The precise signaling cascade initiated by this compound to achieve this is still under investigation, but evidence suggests the involvement of pathways that modulate gene expression related to neuronal survival and function.
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of this compound.
Assessment of Lymphopenia
Objective: To determine the effect of this compound on peripheral blood lymphocyte counts compared to FTY720.
Experimental Model: In vivo mouse model.
Methodology:
-
Animal Groups: Mice are divided into three groups: vehicle control, FTY720-treated, and this compound-treated.
-
Dosing: Compounds are administered, typically via oral gavage or intraperitoneal injection, at specified doses and time intervals.
-
Blood Collection: Peripheral blood samples are collected from the tail vein or via cardiac puncture at baseline and at various time points post-administration (e.g., 24, 48, 72 hours).
-
Lymphocyte Counting: Total white blood cell counts are determined using a hematology analyzer. Differential counts to specifically quantify lymphocytes are performed either by the automated analyzer or through manual counting of Wright-Giemsa stained blood smears.
-
Data Analysis: Lymphocyte counts are compared between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA with post-hoc analysis). A significant decrease in lymphocyte count in the FTY720 group and no significant change in the this compound group compared to the control would confirm the non-immunosuppressive nature of this compound.[1]
Evaluation of Neuroprotective Effects in a Multiple System Atrophy (MSA) Mouse Model
Objective: To assess the ability of this compound to improve motor function and reduce alpha-synuclein (B15492655) pathology.
Experimental Model: Transgenic mouse model of Multiple System Atrophy (MSA) that develops age-dependent motor deficits and alpha-synuclein aggregation.
Methodology:
-
Animal Model: Utilize a validated MSA mouse model (e.g., a model with oligodendrocyte-specific overexpression of alpha-synuclein).
-
Treatment: Begin treatment with this compound or vehicle control in aged mice exhibiting motor deficits.
-
Behavioral Testing: Perform a battery of motor function tests at regular intervals, such as the rotarod test, beam-walking test, and grip strength test.
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect brain and spinal cord tissue.
-
Immunohistochemistry and Western Blotting: Analyze tissue homogenates for levels of total and aggregated alpha-synuclein. Perform immunohistochemical staining on tissue sections to visualize alpha-synuclein inclusions.
-
Neurotrophic Factor Measurement: Quantify the levels of BDNF and GDNF in brain tissue using ELISA or Western blotting.
-
Data Analysis: Compare the behavioral outcomes and neuropathological markers between the this compound-treated and vehicle-treated groups.[4]
Brain-Derived Neurotrophic Factor (BDNF) Quantification by ELISA
Objective: To quantify the levels of BDNF in brain tissue following treatment with this compound.
Methodology:
-
Sample Preparation: Homogenize brain tissue samples in a suitable lysis buffer containing protease inhibitors. Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
ELISA Procedure:
-
A microplate pre-coated with a capture antibody specific for BDNF is used.
-
Standards and prepared samples are added to the wells and incubated.
-
After washing, a biotin-conjugated detection antibody for BDNF is added.
-
Following another wash, avidin-horseradish peroxidase (HRP) conjugate is added.
-
A substrate solution is then added, and the color development is proportional to the amount of BDNF present.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm).
-
-
Data Analysis: A standard curve is generated using the known concentrations of the BDNF standards. The concentration of BDNF in the samples is then calculated by interpolating their absorbance values on the standard curve.[5][6][7]
Conclusion
This compound represents a significant advancement in the development of S1P modulator analogs. By uncoupling the neuroprotective effects from the immunosuppressive actions of FTY720, this compound opens up new therapeutic possibilities for neurodegenerative diseases where maintaining a competent immune system is crucial. Its mechanism of action, centered on the upregulation of vital neurotrophic factors like BDNF and GDNF, provides a promising avenue for promoting neuronal survival and function. Further research into the specific intracellular targets and signaling pathways of this compound will undoubtedly provide deeper insights into its therapeutic potential and pave the way for its clinical development.
References
- 1. FTY720 is Neuroprotective and Improves Functional Outcomes After Intracerebral Hemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple-dose FTY720: tolerability, pharmacokinetics, and lymphocyte responses in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biosensis.com [biosensis.com]
- 6. biossusa.com [biossusa.com]
- 7. Human BDNF(Brain Derived Neurotrophic Factor) ELISA Kit - Elabscience® [elabscience.com]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of FTY720 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTY720 (Fingolimod) is a sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of multiple sclerosis. Its mechanism of action involves in vivo phosphorylation by sphingosine (B13886) kinase 2 (SphK2) to form FTY720-phosphate, which acts as a potent agonist at four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5). This leads to the internalization and degradation of the S1P1 receptor on lymphocytes, sequestering them in lymph nodes and preventing their infiltration into the central nervous system.[1][2] Beyond its immunosuppressive effects, FTY720 has also been shown to exert anti-cancer activities through the activation of protein phosphatase 2A (PP2A).[3][4][5]
This document provides detailed application notes and protocols for the synthesis and purification of FTY720 analogs, with a representative focus on modifications at the C2 position of the 2-aminopropane-1,3-diol core, herein referred to as FTY720-C2 analogs.
Data Presentation
Table 1: Representative Synthesis Reaction Parameters for an this compound Analog
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Coupling | 1-(2-Iodoethyl)-4-octylbenzene, Diethylacetamido malonate | Toluene (B28343) | Reflux | 12-24 | 85-95 |
| 2 | Reduction & Hydrolysis | Lithium aluminum hydride, HCl | Tetrahydrofuran (B95107) | Reflux | 8-16 | 70-85 |
Note: Yields are representative and can vary based on the specific C2-substituent and reaction scale.
Table 2: Purification and Analytical Parameters
| Method | Stationary Phase | Mobile Phase | Detection | Purity (%) |
| Recrystallization | - | Toluene/Ethyl Acetate (B1210297) | - | >98 |
| HPLC | C18 | Acetonitrile (B52724)/Water with 0.1% Formic Acid (gradient) | UV (210 nm), MS | >99 |
| LC-MS/MS | C18 | Acetonitrile/Water with Dimethylhexylamine and ortho-phosphoric acid | ESI-MS/MS | Quantitative |
Experimental Protocols
Protocol 1: Synthesis of a Representative this compound Analog
This protocol describes a general method for the synthesis of an FTY720 analog with a substituent at the C2 position, starting from diethyl acetamidomalonate.
Step 1: Synthesis of 2-(Acetylamino)-2-(2-(4-octylphenyl)ethyl)propanedioic acid diethyl ester
-
To a solution of diethylacetamido malonate in an anhydrous organic solvent such as toluene, add a suitable base (e.g., sodium ethoxide) and stir under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1-(2-Iodoethyl)-4-octylbenzene to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to yield the desired ester.
Step 2: Synthesis of 2-Amino-2-(2-(4-octylphenyl)ethyl)-1,3-propanediol (this compound Analog)
-
Suspend lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool to 0 °C.
-
Slowly add a solution of the purified ester from Step 1 in anhydrous THF to the LAH suspension.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 8-16 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting suspension and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent and treat with hydrochloric acid (e.g., HCl in ethanol) to hydrolyze the acetamide (B32628) and form the hydrochloride salt.
-
The final product can be purified by recrystallization.
Protocol 2: Purification of this compound Analogs
Method A: Recrystallization
-
Dissolve the crude this compound analog hydrochloride salt in a minimal amount of a hot solvent system, such as a mixture of toluene and ethyl acetate.[6]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Purity can be assessed by melting point determination and HPLC analysis.
Method B: High-Performance Liquid Chromatography (HPLC)
For high-purity requirements, preparative HPLC can be employed.
-
Dissolve the crude product in the mobile phase.
-
Inject the solution onto a C18 reverse-phase column.
-
Elute the compound using a gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Monitor the elution profile using a UV detector.
-
Collect the fractions containing the pure product and combine them.
-
Remove the solvent by lyophilization to obtain the purified this compound analog.
Protocol 3: Analytical Quantification by LC-MS/MS
This protocol is for the quantitative analysis of FTY720 analogs in biological matrices.[7]
-
Sample Preparation: Perform a liquid-liquid extraction of the sample (e.g., plasma) with an organic solvent like ethyl acetate after the addition of an internal standard.[8]
-
Chromatography: Inject the extracted and reconstituted sample onto a C18 column. Use a gradient elution with a mobile phase consisting of an aqueous solution (e.g., containing dimethylhexylamine and ortho-phosphoric acid) and an organic solvent (e.g., acetonitrile).[9]
-
Mass Spectrometry: Couple the HPLC system to a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor specific multiple reaction monitoring (MRM) transitions for the analyte and the internal standard for quantification.[7]
Signaling Pathways and Experimental Workflows
FTY720-P and S1P Receptor Signaling
FTY720 is a prodrug that is phosphorylated in vivo to FTY720-phosphate (FTY720-P). Both endogenous S1P and FTY720-P bind to S1P receptors. However, their downstream effects on the receptor differ significantly. While S1P binding leads to receptor internalization and subsequent recycling to the cell surface, FTY720-P binding leads to ubiquitination and proteasomal degradation of the receptor, resulting in a functional antagonism.[1][10]
Caption: FTY720-P and S1P signaling at the S1P1 receptor.
FTY720-Mediated PP2A Activation
FTY720 can also exert effects independently of S1P receptors by activating the tumor suppressor protein phosphatase 2A (PP2A). It achieves this by binding to and inhibiting SET, an endogenous inhibitor of PP2A. This leads to the dephosphorylation of various pro-survival proteins, such as AKT and ERK, and can induce apoptosis in cancer cells.[4][5][11]
Caption: FTY720-mediated activation of the PP2A tumor suppressor pathway.
General Experimental Workflow for Synthesis and Purification
The overall process for obtaining a purified this compound analog involves a multi-step synthesis followed by rigorous purification and characterization.
Caption: General experimental workflow for this compound analog synthesis and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sphingosine analogue drug FTY720 targets I2PP2A/SET and mediates lung tumour suppression via activation of PP2A‐RIPK1‐dependent necroptosis | EMBO Molecular Medicine [link.springer.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. FTY720 Inhibits Expansion of Breast Cancer Stem Cells via PP2A Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US9815772B2 - Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]
- 7. LC-MS/MS determination of FTY720 and FTY720-phosphate in murine intracellular compartments and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel liposomal formulation of FTY720 (Fingolimod) for promising enhanced targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fast simultaneous quantitative analysis of FTY720 and its metabolite FTY720-P in human blood by on-line solid phase extraction coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
Application Notes and Protocols for In Vitro FTY720-C2 Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTY720 (Fingolimod) is an immunomodulatory drug primarily used for treating multiple sclerosis. Its derivatives are of significant interest for their potential therapeutic applications, including anti-cancer and anti-inflammatory activities. FTY720-C2 is a derivative of FTY720. While specific literature on this compound is emerging, its structural similarity to FTY720 suggests that its in vitro activities can be assessed using established assays for the parent compound and its other analogues. These activities primarily revolve around the modulation of key cellular signaling pathways, including sphingosine (B13886) kinase, protein phosphatase 2A, and apoptosis induction.
This document provides detailed protocols and application notes for a panel of in vitro assays to characterize the biological activity of this compound. The methodologies are based on established procedures for FTY720 and its derivatives and are intended to serve as a comprehensive guide for researchers.
Key In Vitro Activities of FTY720 and its Derivatives
FTY720 and its analogues have been shown to exert their effects through multiple mechanisms:
-
Inhibition of Sphingosine Kinase 1 (SK1): FTY720 can inhibit SK1, an enzyme that catalyzes the formation of the signaling lipid sphingosine-1-phosphate (S1P)[1][2].
-
Activation of Protein Phosphatase 2A (PP2A): FTY720 and its phosphorylated form can activate PP2A, a tumor suppressor protein, leading to the dephosphorylation of key oncogenic proteins[1][3][4].
-
Induction of Apoptosis: FTY720 can induce programmed cell death in various cancer cell lines through both caspase-dependent and -independent pathways[2][5].
-
Generation of Reactive Oxygen Species (ROS): The cytotoxic effects of FTY720 have been linked to the induction of ROS[2][5].
-
Modulation of Cell Cycle and Signaling Pathways: FTY720 can cause cell cycle arrest and modulate signaling pathways involving Akt and Cyclin D1[5].
Quantitative Data Summary
The following table summarizes the reported in vitro activities of FTY720 in various cancer cell lines. This data can serve as a reference for designing experiments and interpreting results for this compound.
| Cell Line | Assay | Parameter | Value | Reference |
| BT-474 (Trastuzumab-resistant) | WST-1 Proliferation | IC50 | 5 - 10 µM | [6] |
| SK-BR-3 | WST-1 Proliferation | IC50 | 2.5 - 5 µM | [6] |
| Mantle Cell Lymphoma (MCL) cells | Cytotoxicity | - | Time- and dose-dependent | [5] |
| Human Pulmonary Artery Smooth Muscle Cells | SK1 Inhibition | % Inhibition | ~40% at 50 µM | [7] |
Experimental Protocols
Sphingosine Kinase 1 (SK1) Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of SK1.
Principle: SK1 activity is determined by measuring the formation of radiolabeled sphingosine-1-phosphate ([³²P]S1P) from sphingosine and [γ-³²P]ATP.
Materials:
-
Recombinant human SK1
-
Sphingosine
-
[γ-³²P]ATP
-
Assay buffer (20 mM Tris-HCl pH 7.4, 20 mM KCl, 1 mM β-mercaptoethanol, 1 mM EDTA, 1 mM Na₃VO₄, 10 mM MgCl₂, 0.5 mM 4-deoxypyridoxine, 15 mM NaF, 1 mM ATP)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Lipid extraction solvents (e.g., chloroform/methanol/HCl)
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager or liquid scintillation counter
Protocol:
-
Prepare a reaction mixture containing assay buffer, recombinant SK1, and sphingosine.
-
Add this compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding an acidic lipid extraction solvent.
-
Extract the lipids and spot the organic phase onto a TLC plate.
-
Separate the lipids using an appropriate solvent system (e.g., 1-butanol/acetic acid/water).
-
Visualize and quantify the [³²P]S1P spot using a phosphorimager or by scraping the spot and measuring radioactivity with a liquid scintillation counter.
-
Calculate the percentage of SK1 inhibition for each concentration of this compound relative to the vehicle control.
Protein Phosphatase 2A (PP2A) Activation Assay
This assay determines if this compound can enhance the enzymatic activity of PP2A.
Principle: PP2A activity is measured using a specific phosphopeptide substrate. The amount of phosphate (B84403) released is quantified.
Materials:
-
Cell lysates from cells treated with this compound
-
PP2A Immunoprecipitation Phosphatase Assay Kit (commercially available)
-
Anti-PP2A antibody
-
Protein A/G agarose (B213101) beads
-
Phosphopeptide substrate
-
Malachite green reagent for phosphate detection
Protocol:
-
Treat cells with this compound at desired concentrations for a specific duration.
-
Lyse the cells and quantify the protein concentration.
-
Immunoprecipitate PP2A from the cell lysates using an anti-PP2A antibody and protein A/G agarose beads.
-
Wash the immunoprecipitates to remove non-specific binding.
-
Resuspend the beads in the assay buffer provided in the kit.
-
Add the phosphopeptide substrate to initiate the phosphatase reaction.
-
Incubate at 30°C for a defined period.
-
Stop the reaction and measure the amount of free phosphate released using the malachite green reagent by reading the absorbance at a specific wavelength (e.g., 650 nm).
-
Calculate the fold-change in PP2A activity in this compound-treated cells compared to untreated or vehicle-treated cells.[3]
Cell Viability/Cytotoxicity Assay (LDH Assay)
This assay assesses the effect of this compound on cell membrane integrity as an indicator of cytotoxicity.
Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.
Materials:
-
Target cell line
-
96-well culture plates
-
This compound
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include wells for untreated (negative) and maximum LDH release (lysis buffer-treated) controls.
-
After the incubation period, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.
-
Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, normalizing to the negative and positive controls.[6]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
Materials:
-
Target cell line
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)
-
Flow cytometer
Protocol:
-
Treat cells with this compound at desired concentrations.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).[6]
Signaling Pathways and Experimental Workflows
// Nodes FTY720_C2 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SK1 [label="Sphingosine Kinase 1\n(SK1)", fillcolor="#FBBC05", fontcolor="#202124"]; S1P [label="Sphingosine-1-Phosphate\n(S1P)", fillcolor="#F1F3F4", fontcolor="#202124"]; PP2A_inhibitor [label="SET (PP2A Inhibitor)", fillcolor="#FBBC05", fontcolor="#202124"]; PP2A [label="Protein Phosphatase 2A\n(PP2A)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; pAkt [label="p-Akt (active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CyclinD1 [label="Cyclin D1", fillcolor="#F1F3F4", fontcolor="#202124"]; CellCycle [label="Cell Cycle Progression", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen Species\n(ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges FTY720_C2 -> SK1 [label="Inhibits", arrowhead=tee]; FTY720_C2 -> PP2A_inhibitor [label="Inhibits", arrowhead=tee]; FTY720_C2 -> ROS [label="Induces"];
SK1 -> S1P [label="Produces"]; PP2A_inhibitor -> PP2A [label="Inhibits", arrowhead=tee]; PP2A -> pAkt [label="Dephosphorylates", arrowhead=tee];
pAkt -> CyclinD1 [label="Activates"]; CyclinD1 -> CellCycle [label="Promotes"];
pAkt -> Apoptosis [label="Inhibits", arrowhead=tee]; ROS -> Apoptosis [label="Induces"];
{rank=same; FTY720_C2;} {rank=same; SK1; PP2A_inhibitor; ROS;} {rank=same; S1P; PP2A;} {rank=same; pAkt;} {rank=same; Akt; CyclinD1; Apoptosis;} {rank=same; CellCycle;} } .dot Caption: this compound potential signaling pathways.
// Nodes start [label="Start: this compound Compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_culture [label="Cell Line Selection\nand Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Treat Cells with\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"];
// Assays cytotoxicity [label="Cytotoxicity/Viability\n(e.g., LDH, MTT)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis Assay\n(e.g., Annexin V/PI)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; enzyme_assays [label="Enzyme Activity Assays\n(SK1 Inhibition, PP2A Activation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; protein_analysis [label="Protein Expression/Phosphorylation\n(Western Blot)", fillcolor="#34A853", fontcolor="#FFFFFF"];
data_analysis [label="Data Analysis and\nInterpretation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; conclusion [label="Conclusion on\nIn Vitro Activity", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> cell_culture; cell_culture -> treatment; treatment -> cytotoxicity; treatment -> apoptosis; treatment -> enzyme_assays; treatment -> protein_analysis;
cytotoxicity -> data_analysis; apoptosis -> data_analysis; enzyme_assays -> data_analysis; protein_analysis -> data_analysis;
data_analysis -> conclusion; } .dot Caption: General experimental workflow.
Disclaimer
The protocols provided are intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. It is crucial to include appropriate positive and negative controls in all assays to ensure the validity of the results. The information on this compound is extrapolated from data on FTY720 and its other derivatives; therefore, the observed activities of this compound may vary.
References
- 1. Pharmacological Effects of FTY720 and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. More than Just an Immunosuppressant: The Emerging Role of FTY720 as a Novel Inducer of ROS and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The phosphorylated form of FTY720 activates PP2A, represses inflammation and is devoid of S1P agonism in A549 lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FTY720 shows promising in vitro and in vivo preclinical activity by downmodulating Cyclin D1 and phospho-Akt in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FTY720 in resistant human epidermal growth factor receptor 2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FTY720 and (S)-FTY720 vinylphosphonate inhibit sphingosine kinase 1 and promote its proteasomal degradation in human pulmonary artery smooth muscle, breast cancer and androgen-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: FTY720 (Fingolimod) in Cell Culture
Introduction
FTY720, also known as Fingolimod (B1672674), is an immunomodulatory compound approved by the FDA for treating relapsing-remitting multiple sclerosis.[1][2][3] It is a structural analog of the natural sphingolipid, sphingosine (B13886).[2] In recent years, FTY720 has garnered significant interest in oncology and other research fields for its potent effects on various cellular processes, including cell proliferation, apoptosis, and migration.[4][5] These application notes provide an overview of FTY720's mechanisms of action and detailed protocols for its use in cell culture-based experiments.
Mechanism of Action
FTY720 is a prodrug that is phosphorylated in vivo by sphingosine kinase 2 (SphK2) to its active form, FTY720-phosphate (FTY720-P).[1][5][6] The cellular effects of FTY720 can be broadly categorized into two pathways, dependent on its phosphorylation state.
-
Phosphorylated FTY720 (FTY720-P) Pathway: FTY720-P acts as a high-affinity agonist at four of the five sphingosine-1-phosphate (S1P) receptors: S1P1, S1P3, S1P4, and S1P5.[2][7] Its primary immunomodulatory effect stems from its action on the S1P1 receptor on lymphocytes.[7] Initial activation of S1P1 is followed by the receptor's internalization and degradation, rendering lymphocytes unresponsive to the natural S1P gradient that guides their exit from lymph nodes.[2][6][8] This sequestration of lymphocytes in secondary lymphoid organs prevents their infiltration into sites of inflammation, such as the central nervous system in multiple sclerosis.[2][6]
-
Unphosphorylated FTY720 Pathway: The parent compound, FTY720, exerts biological effects independently of S1P receptors.[9] Studies have shown that unphosphorylated FTY720, but not FTY720-P, can induce cell death in various cancer cell lines.[5][9] Its mechanisms include the induction of reactive oxygen species (ROS), activation of protein kinase C (PKC) delta-caspase-3 signaling, and inhibition of sphingosine kinase 1 (SK1).[5][9] Inhibition of SK1 leads to an increase in pro-apoptotic sphingosine levels.[9] FTY720 has also been shown to induce caspase-independent cell death involving the dephosphorylation of Akt and BAD.[9] Furthermore, FTY720 can directly inhibit cytosolic phospholipase A2α (cPLA2α), a key enzyme in the production of eicosanoids, which are inflammatory mediators.[10]
Signaling Pathways
Caption: Phosphorylation of FTY720 and subsequent S1P receptor modulation.
Caption: S1P receptor-independent signaling pathways of FTY720.
Quantitative Data
The effective concentration of FTY720 varies significantly depending on the cell line and the biological endpoint being measured.
Table 1: IC50 Values of FTY720 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Source |
| A172 | Glioblastoma | 4.6 | 24 - 72 h | [11] |
| G28 | Glioblastoma | 17.3 | 24 - 72 h | [11] |
| U87 | Glioblastoma | 25.2 | 24 - 72 h | [11] |
| SK-BR-3 | Breast Cancer (HER2+) | 2.5 - 5.0 | 72 h | [4] |
| BT-474 | Breast Cancer (HER2+) | 5.0 - 10.0 | 72 h | [4] |
| Trastuzumab-Resistant | Breast Cancer (HER2+) | 5.0 - 10.0 | 72 h | [4] |
| MCF-7 | Breast Cancer | 79.1 | 48 h | [12] |
| MDA-MB-231 | Breast Cancer | 59.9 | 48 h | [12] |
| SW620 | Colorectal Cancer | 40.0 | 48 h | [12] |
| Jurkat | T-cell leukemia | 1.51 (for IK(DR) suppression) | Not specified | [13] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Cell Type | Experiment | Concentration Range (µM) | Duration | Source |
| HER2+ Breast Cancer | Cell Proliferation (WST-1) | 0.625 - 20 | 72 h | [4] |
| HER2+ Breast Cancer | Western Blot (Apoptosis) | 7.5 - 10 | 24 h | [4] |
| Macrophages (J774) | Western Blot (ABCA1) | 0.81 - 3.25 | 24 h | [1] |
| Glioblastoma | Cell Proliferation | Micromolar concentrations | 24 - 72 h | [11] |
Experimental Protocols
Protocol 1: General Cell Culture and FTY720 Treatment
This protocol provides a general guideline for handling and treating adherent or suspension cells with FTY720.
Materials:
-
FTY720 (Fingolimod hydrochloride, Cat. No. 162359-56-0 or similar)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell line of interest
-
Sterile microcentrifuge tubes
-
Standard cell culture flasks, plates, and consumables
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of FTY720 by dissolving it in DMSO.[12]
-
For example, to make 1 mL of a 10 mM stock, dissolve 3.44 mg of FTY720 (MW: 343.94 g/mol ) in 1 mL of DMSO.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for several months.[12] Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture cells under standard conditions (e.g., 37°C, 5% CO2) to ~70-80% confluency.
-
Harvest cells using standard methods (e.g., trypsinization for adherent cells).
-
Seed cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) at a predetermined density. Allow cells to adhere and recover for 18-24 hours before treatment.
-
-
FTY720 Treatment:
-
On the day of the experiment, thaw an aliquot of the FTY720 stock solution.
-
Prepare serial dilutions of FTY720 in complete culture medium to achieve the desired final concentrations.
-
Note: The final concentration of DMSO in the culture medium should be kept constant across all wells, including the vehicle control, and should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.[14]
-
Remove the old medium from the cells and replace it with the medium containing the appropriate FTY720 concentration or vehicle (DMSO) control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Protocol 2: Cell Viability Assay (WST-1/MTT)
This protocol is used to assess the effect of FTY720 on cell proliferation and viability.
Caption: Workflow for assessing cell viability after FTY720 treatment.
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treat cells with a range of FTY720 concentrations (e.g., 0.1 to 100 µM) and a vehicle control as described in Protocol 1. Include at least three technical replicates for each condition.
-
Incubate for the desired period (e.g., 72 hours).[4]
-
Add 10 µL of WST-1 reagent (or 20 µL of MTT solution) to each well.
-
Incubate for 1-4 hours at 37°C until a color change is apparent. If using MTT, the formazan (B1609692) crystals must be solubilized with a solvent (e.g., DMSO or isopropanol) after incubation.
-
Measure the absorbance using a microplate reader at the appropriate wavelength (450 nm for WST-1, 570 nm for MTT).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol details the detection of apoptosis using flow cytometry. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V, while late apoptotic or necrotic cells have compromised membranes permeable to Propidium Iodide (PI).[15][16]
Caption: Workflow for Annexin V/PI apoptosis detection by flow cytometry.
Procedure:
-
Seed approximately 1 x 10^6 cells in a 6-well plate and treat with FTY720 for the desired time.[15]
-
Harvest cells by collecting both the floating cells from the supernatant and the adherent cells (after trypsinization). Combine them to ensure all apoptotic cells are collected.[15]
-
Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and wash the pellet twice with cold PBS.[15]
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC (or another fluorophore) and 5 µL of PI solution (50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 4: Western Blot Analysis for Key Signaling Proteins
This protocol is for analyzing changes in protein expression or phosphorylation (e.g., cleaved-PARP, cleaved-caspase-3, p-Akt, SK1) following FTY720 treatment.[4][9][14]
Caption: General workflow for Western Blot analysis.
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[14][17]
-
Scrape the cells, collect the lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[17]
-
Determine the protein concentration of the supernatant using a BCA protein assay.[14]
-
Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by heating at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Incubate the membrane with a specific primary antibody (e.g., anti-cleaved-PARP, anti-p-Akt, anti-Actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Add an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film. Equal protein loading should be confirmed by probing for a housekeeping protein like β-actin or GAPDH.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FTY720 (fingolimod) modulates the severity of viral-induced encephalomyelitis and demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FTY720 in resistant human epidermal growth factor receptor 2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. More than Just an Immunosuppressant: The Emerging Role of FTY720 as a Novel Inducer of ROS and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FTY720, a new class of immunomodulator, inhibits lymphocyte egress from secondary lymphoid tissues and thymus by agonistic activity at sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The immunosuppressant FTY720 down-regulates sphingosine 1-phosphate G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FTY720 inhibits tumor growth and enhances the tumor-suppressive effect of topotecan in neuroblastoma by interfering with the sphingolipid signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The immunosuppressant drug FTY720 inhibits cytosolic phospholipase A2 independently of sphingosine-1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sphingosine‑1‑phosphate analogue FTY720 exhibits a potent anti‑proliferative effect on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. mdpi.com [mdpi.com]
- 14. FTY720 and (S)-FTY720 vinylphosphonate inhibit sphingosine kinase 1 and promote its proteasomal degradation in human pulmonary artery smooth muscle, breast cancer and androgen-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Quantification of FTY720-C2 in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTY720 (Fingolimod) is an immunomodulating drug, primarily used in the treatment of multiple sclerosis. Its analogs, such as FTY720-C2, are being investigated for various therapeutic applications. Accurate quantification of these compounds in biological matrices like plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. This document provides detailed application notes and protocols for the analytical quantification of this compound in plasma, with a primary focus on the highly sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. While other methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Enzyme-Linked Immunosorbent Assay (ELISA) are discussed as potential alternatives, validated protocols for this compound using these techniques are less common in published literature.
FTY720 Signaling Pathway
FTY720 is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinases (SphK) to form the active metabolite, FTY720-phosphate (FTY720-P).[1][2] FTY720-P is a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5).[1] The binding of FTY720-P to the S1P1 receptor on lymphocytes leads to the internalization and degradation of the receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that directs their egress from lymph nodes.[2] This results in a reversible sequestration of lymphocytes in the lymph nodes, reducing their infiltration into the central nervous system in autoimmune diseases like multiple sclerosis.
Analytical Methods for this compound Quantification
The primary method for the quantification of FTY720 and its analogs in plasma is LC-MS/MS due to its high sensitivity, specificity, and robustness.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the bioanalysis of small molecules like this compound in complex matrices such as plasma. The method involves chromatographic separation of the analyte from matrix components followed by mass spectrometric detection.
This protocol is adapted from a validated method for OSU-2S, a novel derivative of FTY720, and can serve as a strong starting point for the development of a this compound assay.[3]
a. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples on ice.
-
Spike 90 µL of blank mouse plasma with 10 µL of this compound standard or quality control (QC) solutions. For unknown samples, use 100 µL of the sample.
-
Add 10 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled this compound or a structurally similar compound like Sph-17).[3]
-
Add 1 mL of ethyl acetate (B1210297) and vortex for 1 minute to extract the analyte and IS.[3]
-
Centrifuge at 11,000 x g for 10 minutes.
-
Place the samples on dry ice for 1 minute to freeze the lower aqueous layer.
-
Transfer the upper organic (ethyl acetate) layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 120 µL of 50% methanol (B129727) by vortexing for 1 minute.
-
Centrifuge at 11,000 x g for 10 minutes.
-
Transfer the supernatant to autosampler vials for LC-MS/MS analysis.
b. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: Agilent ZORBAX Extend C18 (50 x 2.1 mm, 3.5 µm) or equivalent.[3]
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Methanol with 0.1% formic acid.[3]
-
Flow Rate: 200 µL/min.[3]
-
Gradient: A typical gradient could be:
-
0.0-1.0 min: 30% A / 70% B
-
1.0-3.0 min: Ramp to 100% B
-
3.0-4.5 min: Hold at 100% B
-
4.5-4.6 min: Return to 30% A / 70% B
-
4.6-6.0 min: Equilibrate at 30% A / 70% B[3]
-
-
Injection Volume: 20 µL.
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be optimized for this compound and the chosen internal standard. For FTY720, a common transition is m/z 308.3 -> 255.3.[2] The transitions for this compound would need to be determined by infusing a standard solution.
-
The following table summarizes the performance of a validated LC-MS/MS method for a FTY720 analog, which can be used as a benchmark for a this compound assay.[3]
| Parameter | Value |
| Linearity Range | 3 - 3000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 3 ng/mL |
| Intra-run Precision (%CV) | ≤ 11% |
| Inter-run Precision (%CV) | ≤ 11% |
| Intra-run Accuracy | 103 - 111% |
| Inter-run Accuracy | 103 - 111% |
| Recovery | Not explicitly stated, but liquid-liquid extraction typically provides high recovery. |
| Matrix Effect | Not explicitly stated, but should be evaluated during method development. |
This data is for the FTY720 analog OSU-2S and should be used as a reference.[3] A full method validation according to regulatory guidelines (e.g., FDA or EMA) is required for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible technique than LC-MS/MS but generally offers lower sensitivity and specificity. A significant challenge for FTY720 and its analogs is the lack of a strong chromophore, which results in poor UV absorbance and thus higher limits of detection. While methods for other drugs are available, specific validated HPLC-UV methods for this compound in plasma are not readily found in the literature. Development of such a method would likely require derivatization to introduce a UV-active functional group.
-
Sample Preparation: Similar to LC-MS/MS, a robust extraction method such as liquid-liquid extraction or solid-phase extraction would be necessary to remove interfering plasma components.
-
Derivatization: A pre-column or post-column derivatization step with a reagent that reacts with the amino group of this compound to form a UV-absorbing product would likely be required.
-
Chromatography: Reversed-phase chromatography on a C8 or C18 column is a common starting point.
-
Detection: The wavelength for UV detection would be determined by the absorption maximum of the derivatized this compound.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunochemical method that can be very sensitive and specific. However, the development of a reliable ELISA requires a specific antibody that recognizes this compound. Currently, there are no commercially available ELISA kits specifically for this compound. Developing a custom ELISA is a significant undertaking that involves antigen synthesis, antibody production and purification, and extensive validation.
-
Microplate wells are coated with an this compound-protein conjugate.
-
Plasma samples (containing unknown amounts of this compound) and a fixed amount of enzyme-labeled anti-FTY720-C2 antibody are added to the wells.
-
This compound in the sample competes with the coated this compound for binding to the antibody.
-
After incubation, the wells are washed to remove unbound antibody.
-
A substrate for the enzyme is added, and the resulting color change is measured. The signal is inversely proportional to the amount of this compound in the sample.
Conclusion
For the quantification of this compound in plasma, LC-MS/MS is the most appropriate and widely accepted analytical method. It provides the necessary sensitivity, specificity, and accuracy for regulatory submissions and reliable pharmacokinetic analysis. The provided protocol for a similar FTY720 analog serves as an excellent template for method development and validation. While HPLC-UV and ELISA are alternative techniques, they present significant challenges for this compound analysis, primarily due to the lack of a strong chromophore and the absence of commercially available specific antibodies, respectively. Therefore, for researchers and drug development professionals working with this compound, focusing on the development and validation of a robust LC-MS/MS method is highly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement and stability of FTY720 in human whole blood by high-performance liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of OSU-2S, a novel derivative of FTY720, in mouse plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FTY720-C2 (Fingolimod) In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of FTY720-C2 (Fingolimod), a sphingosine-1-phosphate (S1P) receptor modulator. This document outlines recommended dosages, administration routes, and detailed experimental protocols for various animal models, based on established research.
Introduction
FTY720, also known as Fingolimod (B1672674), is a structural analog of sphingosine (B13886) that acts as a potent immunomodulator.[1] It is a prodrug that, once administered, is phosphorylated by sphingosine kinase 2 (SphK2) to its active form, FTY720-phosphate (FTY720-P).[2][3] The primary mechanism of action of FTY720-P is the functional antagonism of sphingosine-1-phosphate receptor 1 (S1PR1), leading to the sequestration of lymphocytes in secondary lymphoid organs and a subsequent reduction of circulating lymphocytes.[4][5] This mode of action makes FTY720 a valuable tool for studying lymphocyte trafficking and for the treatment of autoimmune diseases and prevention of allograft rejection.[2][6]
Pharmacokinetics and Metabolism
Upon oral administration, FTY720 is readily absorbed.[1] The subsequent phosphorylation to the active moiety, FTY720-P, is crucial for its immunomodulatory effects.[1][2] Studies in healthy human subjects have shown that FTY720 has a long elimination half-life, averaging around 8 days after multiple doses.[7] Food does not significantly affect the pharmacokinetics of FTY720, allowing for administration without regard to meals.[8][9]
Dosage and Administration for In Vivo Studies
The dosage and administration route of FTY720 can vary depending on the animal model and the experimental design. Below is a summary of dosages used in various preclinical studies.
| Animal Model | Disease/Application | Dosage | Administration Route | Reference |
| Mice (BALB/c) | Experimental Colitis | 0.3 mg/kg/day | Oral gavage | [10] |
| Mice (C57BL/6) | Experimental Autoimmune Encephalomyelitis (EAE) | 0.1 - 1 mg/kg/day | Oral | [11] |
| Mice (SJL/J) | Experimental Autoimmune Encephalomyelitis (EAE) | 0.03 - 1 mg/kg/day | Oral | [12] |
| Mice (C57BL/6) | General Administration | 1 mg/kg/day | Oral | [13] |
| Mice (NOD/SCIDγc(-/-)) | Acute Lymphoblastic Leukemia Xenograft | Not specified, resulted in high nanomolar plasma levels | Not specified | [14] |
| Rats (Lewis) | Experimental Autoimmune Encephalomyelitis (EAE) | 0.1 - 1 mg/kg/day | Not specified | [11] |
| Rats | Behavioral Conditioning | 1 mg/kg, every 72 hours | Intraperitoneal (i.p.) | [4] |
| Cats | Pharmacokinetic/Pharmacodynamic Study | 0.05, 0.3, and 1.0 mg/kg (single dose); 0.15 mg/kg/day (30-day study) | Oral | [15] |
Experimental Protocols
Preparation of FTY720 for In Vivo Administration
Materials:
-
FTY720 powder
-
Vehicle (e.g., 0.9% NaCl, sterile water, or as specified in literature)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of FTY720 based on the desired dose and the number and weight of the animals.
-
Weigh the FTY720 powder accurately.
-
Dissolve the FTY720 powder in the appropriate volume of the chosen vehicle. For instance, FTY720 has been dissolved in 0.9% NaCl for intraperitoneal injections.[4]
-
Vortex the solution thoroughly to ensure complete dissolution. Sonication can be used to aid dissolution if necessary.
-
Prepare fresh solutions for each experiment to ensure stability and potency. Store stock solutions at -20°C as needed.[4]
Administration of FTY720
Oral Gavage:
-
Gently restrain the animal.
-
Use a proper-sized gavage needle attached to a syringe containing the FTY720 solution.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal for any signs of distress after administration.
Intraperitoneal (i.p.) Injection:
-
Restrain the animal to expose the abdominal area.
-
Use a sterile syringe with an appropriate gauge needle.
-
Lift the animal's hindquarters slightly.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Inject the FTY720 solution and gently withdraw the needle.
Monitoring of Peripheral Blood Lymphocyte Counts
A key pharmacodynamic effect of FTY720 is the reduction of peripheral blood lymphocytes.[1]
Protocol:
-
Collect blood samples from the animals at baseline (before FTY720 administration) and at various time points post-administration (e.g., 12, 24, 48 hours).
-
Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus, depending on the animal model and institutional guidelines.
-
Perform a complete blood count (CBC) with a differential to determine the absolute number of lymphocytes.
-
Alternatively, flow cytometry can be used for a more detailed analysis of lymphocyte subsets (e.g., CD4+ and CD8+ T cells, B cells).[15]
Signaling Pathways and Experimental Workflow
FTY720 Signaling Pathway
FTY720 is a prodrug that requires phosphorylation by sphingosine kinase 2 (SphK2) to become biologically active.[3] The resulting FTY720-phosphate (FTY720-P) acts as a potent agonist at four of the five S1P receptors (S1PR1, S1PR3, S1PR4, and S1PR5).[2] Its immunomodulatory effects are primarily mediated through the functional antagonism of S1PR1 on lymphocytes, which prevents their egress from lymph nodes.[5]
Caption: FTY720 Signaling Pathway.
General In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of FTY720.
Caption: General In Vivo Experimental Workflow.
References
- 1. Overview of FTY720 clinical pharmacokinetics and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The immune modulator FTY720 targets sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosine kinase 2 is required for modulation of lymphocyte traffic by FTY720 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effects of Fingolimod (FTY720) on Leukocyte Subset Circulation cannot be Behaviourally Conditioned in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The sphingosine-1-phosphate receptor agonist FTY720 modulates dendritic cell trafficking in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic dosing of fingolimod (FTY720) prevents cell infiltration, rapidly suppresses ocular inflammation, and maintains the blood-ocular barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiple-dose FTY720: tolerability, pharmacokinetics, and lymphocyte responses in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Single-dose FTY720 pharmacokinetics, food effect, and pharmacological responses in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single-dose FTY720 pharmacokinetics, food effect, and pharmacological responses in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The S1P receptor modulator FTY720 prevents the development of experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FTY720, sphingosine 1-phosphate receptor modulator, ameliorates experimental autoimmune encephalomyelitis by inhibition of T cell infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fingolimod (FTY720), sphingosine 1-phosphate receptor modulator, shows superior efficacy as compared with interferon-β in mouse experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prolonged administration of FTY720 does not cause renal toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Disparate in vivo efficacy of FTY720 in xenograft models of Philadelphia positive and negative B-lineage acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oral pharmacokinetic and pharmacodynamic effects of FTY720 in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: FTY720-C2 Treatment of Dopaminergic Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
FTY720 (Fingolimod) is an immunomodulatory drug approved for the treatment of multiple sclerosis. Its derivatives, such as FTY720-C2, are gaining attention for their neuroprotective potential in the context of neurodegenerative diseases like Parkinson's disease (PD). These compounds have been shown to exert beneficial effects on dopaminergic neurons, the cell type primarily affected in PD. This document provides detailed application notes on the effects of this compound on dopaminergic cell lines and comprehensive protocols for key experimental procedures.
FTY720 and its analogs can cross the blood-brain barrier and are known to have direct effects within the central nervous system.[1] One of the key mechanisms of action for FTY720-based compounds in neuronal cells is the activation of protein phosphatase 2A (PP2A), a critical enzyme involved in various cellular processes, including cell survival and signaling.[2][3][4][5][6][7] PP2A activity is often impaired in synucleinopathies like PD.[2] this compound, a derivative of FTY720, has been specifically designed to be a more potent activator of PP2A.[8]
Furthermore, FTY720 and its derivatives have been demonstrated to stimulate the expression of crucial neurotrophic factors, such as brain-derived neurotrophic factor (BDNF).[2][4][9][10] BDNF plays a significant role in promoting the survival and function of dopaminergic neurons.[2][9][10] The neuroprotective effects of these compounds have been observed in various in vitro and in vivo models of PD, where they protect against neurotoxin-induced cell death and reduce inflammation.[10][11][12]
These application notes will summarize the quantitative effects of this compound on dopaminergic cell lines, provide detailed experimental protocols, and visualize the underlying signaling pathways and experimental workflows.
Data Presentation
Table 1: Effect of this compound on PP2A Activity and BDNF Expression in MN9D Dopaminergic Cells
| Compound (Concentration) | PP2A Activity (% of Control) | BDNF mRNA Levels (Fold Change) |
| Vehicle | 100% | 1.0 |
| FTY720 (5.0 μM) | ~150% *** | - |
| This compound (5.0 μM) | ~250% *** | - |
| FTY720 (0.16 μM) | - | ~2.5 * |
| This compound (0.16 μM) | - | ~3.5 ** |
Data extrapolated from graphical representations in the cited literature.[4] Statistical significance is denoted as * p < 0.05; ** p < 0.01; *** p < 0.001 (ANOVA) compared to vehicle control.
Table 2: Neuroprotective Effect of FTY720 Compounds on TNF-α-Induced Toxicity in Differentiated MN9D Cells
| Treatment | Cell Viability (% of Control) |
| Control | 100% |
| TNF-α (1 ng) | ~50% |
| TNF-α + FTY720 (0.16 μM) | ~85% |
| TNF-α + this compound (0.16 μM) | ~90% |
Data is an approximation based on graphical data presented in the source.[4] All FTY720 compounds significantly blocked the toxicity associated with TNF-α treatment.[4]
Signaling Pathway
The proposed mechanism of this compound's neuroprotective action in dopaminergic neurons involves multiple pathways. A key pathway is the activation of Protein Phosphatase 2A (PP2A). FTY720 and its derivatives can activate PP2A, which in turn can dephosphorylate and regulate various downstream targets involved in cell survival and inflammation.[2][3][5][6][7] Additionally, these compounds stimulate the expression of Brain-Derived Neurotrophic Factor (BDNF), which promotes neuronal survival through pathways like AKT and ERK1/2.[10]
Caption: this compound signaling cascade in dopaminergic neurons.
Experimental Protocols
The following are detailed protocols for experiments commonly used to assess the effects of this compound on dopaminergic cell lines.
Cell Culture and Differentiation of SH-SY5Y Cells
The SH-SY5Y human neuroblastoma cell line is a widely used model for studying dopaminergic neurons due to its ability to differentiate into a mature neuronal phenotype.
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in a T-75 flask with DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: For experiments, seed the cells onto appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a suitable density.
-
Differentiation: To induce a dopaminergic neuron-like phenotype, treat the cells with 10 µM retinoic acid in a low-serum medium for 3-5 days.[13] This will promote neurite outgrowth and the expression of neuronal markers.
Caption: Workflow for SH-SY5Y cell culture and differentiation.
Induction of Neurotoxicity
To evaluate the neuroprotective effects of this compound, a neurotoxic insult is typically introduced. Common methods include treatment with MPP+ (a mitochondrial complex I inhibitor) or pre-formed fibrils (PFFs) of α-synuclein.
a) MPP+ Induced Neurotoxicity Protocol:
-
Cell Preparation: Use differentiated SH-SY5Y cells.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-24 hours).[14][15]
-
MPP+ Treatment: Add MPP+ to the culture medium at a final concentration of 0.5-1.5 mM and incubate for 24 hours.[14][15][16]
-
Assessment: Evaluate cell viability using an MTT or LDH assay.[16]
b) α-Synuclein Pre-formed Fibril (PFF) Induced Neurotoxicity Protocol:
-
PFF Preparation: Prepare α-synuclein PFFs from monomeric α-synuclein according to established protocols.[17] This typically involves agitation of the monomer solution for several days.
-
Cell Treatment: Treat differentiated SH-SY5Y cells with a specific concentration of PFFs (e.g., 5-25 µg/mL) for a duration ranging from 3 to 5 days.[18][19][20]
-
Assessment: Analyze the formation of intracellular α-synuclein aggregates using immunofluorescence and assess cell viability.[19][21]
Western Blotting for α-Synuclein
This protocol is for the detection and quantification of α-synuclein protein levels.
Protocol:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[22][23]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[23]
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.[23]
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[24]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against α-synuclein overnight at 4°C.[24]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.[24][25]
Immunofluorescence for α-Synuclein Aggregates
This protocol allows for the visualization of intracellular α-synuclein aggregates.
Protocol:
-
Cell Seeding: Seed and differentiate SH-SY5Y cells on glass coverslips or in imaging-compatible plates.[26]
-
Treatment: Treat the cells with this compound and/or α-synuclein PFFs as described above.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[26][27][28]
-
Permeabilization: Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-15 minutes.[26]
-
Blocking: Block with a solution containing serum (e.g., 2% donkey serum and 2% fetal bovine serum in PBS) for 1 hour.[28]
-
Primary Antibody Incubation: Incubate with a primary antibody against α-synuclein overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[27]
-
Counterstaining: Stain the nuclei with DAPI or Hoechst.[28]
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.[26][29]
Caption: Workflow for immunofluorescence staining.
References
- 1. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel FTY720-Based Compounds Stimulate Neurotrophin Expression and Phosphatase Activity in Dopaminergic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The phosphorylated form of FTY720 activates PP2A, represses inflammation and is devoid of S1P agonism in A549 lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Potential anti-tumor effects of FTY720 associated with PP2A activation: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sphingosine analogue drug FTY720 targets I2PP2A/SET and mediates lung tumour suppression via activation of PP2A‐RIPK1‐dependent necroptosis | EMBO Molecular Medicine [link.springer.com]
- 8. FTY720-Mitoxy Reduces Toxicity Associated with α-Synuclein and Oxidative Stress by Increasing Trophic Factor Expression and Myelin Protein in OLN-93 Oligodendroglia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FTY720-derivatives do not induce FTY720-like lymphopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FTY720 Attenuates 6-OHDA-Associated Dopaminergic Degeneration in Cellular and Mouse Parkinsonian Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. michaeljfox.org [michaeljfox.org]
- 18. researchgate.net [researchgate.net]
- 19. Alleviating toxic α-Synuclein accumulation by membrane depolarization: evidence from an in vitro model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. en-journal.org [en-journal.org]
- 21. researchgate.net [researchgate.net]
- 22. Detection of pathological alpha-synuclein aggregates in human iPSC-derived neurons and tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Western blot - alpha-synuclein [protocols.io]
- 24. researchgate.net [researchgate.net]
- 25. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 26. protocols.io [protocols.io]
- 27. Immunofluorescence for Primary Brain Cell Cultures [protocols.io]
- 28. fujifilmcdi.com [fujifilmcdi.com]
- 29. ibidi.com [ibidi.com]
Application Notes and Protocols: Pharmacokinetic Analysis of FTY720-C2 in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTY720 (Fingolimod) is an immunomodulatory drug known for its efficacy in treating multiple sclerosis. It acts as a sphingosine-1-phosphate (S1P) receptor modulator after being phosphorylated in vivo to its active form, FTY720-phosphate.[1] This phosphorylation is crucial for its mechanism of action, which involves the sequestration of lymphocytes in lymph nodes.[1][2] FTY720-C2 is an analog of FTY720, designed with modifications that may alter its potency and pharmacokinetic profile. Unlike its parent compound, this compound does not appear to undergo phosphorylation.[3] Understanding the pharmacokinetic properties of this analog in rodents is essential for its preclinical development.
These application notes provide a summary of the pharmacokinetic data and detailed experimental protocols for the analysis of this compound in rodent models, based on published preclinical studies.
Data Presentation: Pharmacokinetic Parameters of this compound
The following tables summarize the key quantitative data regarding the metabolic stability and pharmacokinetic profile of this compound in various rodent and other species for comparative purposes.
Table 1: In Vitro Intrinsic Clearance of this compound in Liver Microsomes [3]
| Species | Intrinsic Clearance (μL/min/mg) | Classification |
| Mouse | 22.5 | Moderate |
| Rat | 79.5 | High |
| Dog | 6.0 | Low |
| Monkey | 20.2 | Moderate |
| Human | 18.3 | Moderate |
Data represents the average of two experiments.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below. These protocols are based on established procedures for characterizing the pharmacokinetics of FTY720 analogs.[3]
Protocol 1: Metabolic Stability in Liver Microsomes
Objective: To determine the in vitro intrinsic clearance (CLint) of this compound as a measure of its metabolic stability in the liver.
Materials:
-
Pooled liver microsomes (mouse, rat, dog, monkey, human)
-
This compound stock solution
-
NADPH regenerating system (e.g., Corning Gentest)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (IS) for reaction quenching
-
96-well incubation plates
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a 1 µM working solution of this compound in phosphate buffer.
-
Incubation: Add the this compound working solution to a 96-well plate containing liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).
-
Reaction Initiation: Pre-warm the plate at 37°C for 10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold ACN containing an appropriate internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining amount of this compound at each time point.
-
Data Calculation: Determine the rate of disappearance of this compound by plotting the natural log of the peak area ratio (compound/IS) versus time. The slope of this line is the elimination rate constant (k). Intrinsic clearance is then calculated using the formula: CLint (µL/min/mg) = (k / [microsomal protein concentration]) * 1000.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice following intravenous (IV) and oral (PO) administration.
Animals:
-
Male C57BL/6 mice (or other appropriate strain), typically 8-12 weeks old.
Dosing Formulations:
-
IV Formulation: Dissolve this compound in a suitable vehicle (e.g., 5% DMSO, 5% Solutol HS 150, in saline) for a final concentration appropriate for a 1 mg/kg dose.
-
PO Formulation: Prepare a suspension of this compound in a vehicle such as 0.5% methylcellulose (B11928114) with 0.1% Tween 80 for a 5 mg/kg dose.
Procedure:
-
Acclimatization: Acclimate animals for at least 3 days prior to the study. Fast animals overnight before dosing.
-
Dosing:
-
IV Group: Administer a single 1 mg/kg bolus dose via the tail vein.
-
PO Group: Administer a single 5 mg/kg dose via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) via saphenous vein or other appropriate site at designated time points. A typical schedule includes pre-dose (0), and 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Thaw plasma samples and precipitate proteins by adding 3-4 volumes of ACN containing an internal standard.
-
Vortex and centrifuge the samples.
-
Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of this compound.
-
-
Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) with software such as Phoenix WinNonlin to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd).
Visualizations
Signaling and Metabolism
While this compound itself was found to not be phosphorylated, its parent compound FTY720 acts through phosphorylation.[3] The diagram below illustrates the established pathway for FTY720 to provide context for its mechanism of action.
Caption: FTY720 activation pathway and mechanism of action.
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo pharmacokinetic study in rodents.
Caption: Workflow for a typical rodent pharmacokinetic study.
Conclusion
The pharmacokinetic analysis of this compound in rodents reveals it to be a compound with moderate to high clearance, depending on the species.[3] Unlike FTY720, its metabolism does not involve phosphorylation but rather proceeds through the generation of carboxylic acids from its octyl side chain.[3] The provided protocols offer a standardized framework for researchers to conduct further preclinical evaluations of this compound and similar analogs, ensuring robust and reproducible data generation for drug development programs.
References
- 1. Overview of FTY720 clinical pharmacokinetics and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Update on pharmacokinetic/pharmacodynamic studies with FTY720 and sirolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Metabolism, Pharmacokinetics and In Vivo Analysis of New Blood-Brain-Barrier Penetrant Fingolimod Analogues: this compound and FTY720-Mitoxy | PLOS One [journals.plos.org]
Application Notes and Protocols for Studying Neuroinflammation with FTY720-C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of numerous neurological disorders. FTY720 (Fingolimod), a sphingosine-1-phosphate (S1P) receptor modulator, is an FDA-approved drug for multiple sclerosis that has demonstrated potent anti-inflammatory and neuroprotective effects.[1][2] It primarily acts after being phosphorylated to FTY720-phosphate, which then functionally antagonizes S1P receptors, leading to the sequestration of lymphocytes in lymph nodes.[3][4] However, FTY720 can also cross the blood-brain barrier and exert direct effects on central nervous system (CNS) cells, including microglia and astrocytes.[1][5]
FTY720-C2 is a novel, non-phosphorylated derivative of FTY720.[6] Unlike its parent compound, this compound is not a substrate for sphingosine (B13886) kinase 2 and therefore does not act as an S1P receptor agonist.[6] This unique property makes this compound an invaluable research tool for isolating and studying the S1P receptor-independent mechanisms of the FTY720 backbone on neuroinflammation and sphingolipid metabolism. Evidence suggests that the unphosphorylated form of FTY720 can directly modulate enzymes involved in sphingolipid metabolism, such as ceramide synthase.[7][8] These application notes provide a comprehensive guide to using this compound to investigate these novel pathways in neuroinflammation.
Mechanism of Action
This compound allows for the specific investigation of cellular effects independent of S1P receptor modulation. The parent compound, FTY720, has been shown to inhibit ceramide synthases and cytosolic phospholipase A2 (cPLA2α) in its unphosphorylated state.[5][9][10] By using this compound, researchers can focus on how modulation of sphingolipid metabolism, particularly ceramide levels, impacts neuroinflammatory processes. Ceramides are bioactive lipids implicated in pro-inflammatory and apoptotic signaling pathways within the CNS.[7]
Therefore, this compound is hypothesized to attenuate neuroinflammation by:
-
Inhibiting Ceramide Synthesis: Directly inhibiting ceramide synthase activity, thereby reducing the levels of pro-inflammatory ceramides.[8][10]
-
Modulating Glial Cell Activity: Directly influencing the activation state and inflammatory responses of microglia and astrocytes, independent of S1P receptor signaling.
The following diagram illustrates the proposed S1P receptor-independent mechanism of action relevant to this compound.
Data Presentation
The following tables summarize quantitative data from studies using the parent compound, FTY720. This information serves as a valuable reference for designing experiments and establishing effective concentration ranges for this compound. Note: Optimal concentrations for this compound should be determined empirically through dose-response studies.
Table 1: In Vitro Efficacy of FTY720 in Neuroinflammation Models
| Cell Type | Model/Stimulus | FTY720 Concentration | Observed Effect | Reference |
| Primary Microglia (Rat) | Lipopolysaccharide (LPS) | 10 - 1000 nM | Negative modulation of p38 MAPK activation. | [11] |
| Primary Neuronal Cultures | N-methyl-D-aspartic acid (NMDA) Excitotoxicity | 10 - 1000 nM | Reduction in excitotoxic neuronal death. | [11] |
| Human Fetal Astrocytes | Interleukin-1β (IL-1β) | 100 nM (daily) | Inhibition of intracellular calcium release. | |
| Human Lung Endothelial Cells | Endogenous Synthesis | 10 µM | Inhibition of ceramide synthases (competitive inhibitor with Ki of 2.15 µM for CerS2). | [8][10] |
Table 2: In Vivo Efficacy of FTY720 in Neuroinflammation Models
| Animal Model | Disease Model | FTY720 Dosage | Route of Admin. | Observed Effect | Reference |
| Sprague-Dawley Rat | Kainic Acid-induced Neurodegeneration | 1 mg/kg (daily) | i.p. | Attenuated neurodegeneration and microgliosis in the hippocampus. | [11] |
| C57BL/6 & Swiss Webster Mice | Lymphopenia Assessment | 1.25 mg/kg | i.p. | ~80% reduction in circulating lymphocytes (FTY720); No significant change (this compound). | [6] |
| APP/PS1 Mouse (Alzheimer's Model) | Amyloid-β Pathology | Not Specified | i.p. | Strongly downregulated microgliosis and astrogliosis in hippocampus and neocortex. | |
| Cuprizone-exposed Mouse (Psychosis Model) | Cuprizone-induced Neuroinflammation | Not Specified | Not Specified | Improved microglial activation, cytokine production, and leucocyte infiltration. | [12] |
| MOG-induced EAE Mouse (MS Model) | Experimental Autoimmune Encephalomyelitis | 0.03 - 1 mg/kg | Oral | Significantly improved symptoms and reduced Th17/Th1 cell infiltration in CNS. |
Experimental Protocols
The following protocols are adapted from established methods using FTY720 and can be used as a starting point for studies with this compound.
Protocol 1: In Vitro Microglia Activation Assay
This protocol assesses the anti-inflammatory effect of this compound on lipopolysaccharide (LPS)-stimulated primary microglia.
1. Materials:
-
This compound (stock solution in DMSO)
-
Primary microglia cultures (from P1-P2 neonatal mouse or rat pups)
-
DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., ELISA kits for TNF-α/IL-6, RIPA buffer for Western blot, TRIzol for qPCR)
2. Procedure:
-
Cell Plating: Plate primary microglia in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh serum-free medium. Add this compound at various final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (DMSO). Incubate for 2 hours.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for cytokine analysis (ELISA).
-
Cell Lysate: Wash cells with cold PBS and lyse with RIPA buffer for protein analysis (Western Blot for p-p38, Iba1) or with TRIzol for gene expression analysis (qPCR for Tnf, Il6, Nos2).
-
3. Downstream Analysis:
-
ELISA: Quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant according to the manufacturer's instructions.
-
Western Blot: Analyze the expression and phosphorylation status of key inflammatory signaling proteins (e.g., p38 MAPK, NF-κB) and microglial markers (Iba1).
-
qPCR: Measure the relative mRNA expression of inflammatory genes.
Protocol 2: In Vivo Kainic Acid-Induced Neuroinflammation Model
This protocol evaluates the neuroprotective and anti-inflammatory effects of this compound in an acute excitotoxicity model.[11]
1. Animals and Reagents:
-
Adult male Sprague-Dawley rats (250-300g)
-
This compound
-
Kainic Acid (KA)
-
Sterile saline
-
Anesthetics (e.g., isoflurane)
-
Stereotaxic apparatus
2. Procedure:
-
Animal Groups: Divide animals into at least four groups: (1) Sham + Vehicle, (2) Sham + this compound, (3) KA + Vehicle, (4) KA + this compound.
-
This compound Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection. Based on FTY720 studies, a starting dose could be 1 mg/kg. A prophylactic regimen is recommended: administer the first dose 24 hours prior to surgery, and then daily until sacrifice.[11]
-
Stereotaxic Surgery: Anesthetize the rats and place them in a stereotaxic frame. Inject Kainic Acid (0.5 µg in 2 µL of saline) or vehicle (saline) intracerebroventricularly (icv).[11]
-
Post-operative Care & Monitoring: Monitor animals for seizure activity and overall health. Continue daily this compound/vehicle injections.
-
Sacrifice and Tissue Collection: At 3-7 days post-surgery, euthanize the animals via transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Tissue Processing: Harvest the brains, post-fix in 4% PFA, and cryoprotect in sucrose (B13894) solution. Section the brains (e.g., 30 µm coronal sections) using a cryostat.
3. Downstream Analysis:
-
Immunohistochemistry (IHC): Stain brain sections for markers of neuronal survival (e.g., NeuN), microgliosis (e.g., Iba1), and astrogliosis (e.g., GFAP).
-
Image Analysis: Quantify the lesion volume, neuronal loss in the hippocampal CA3 region, and the density/morphology of Iba1-positive and GFAP-positive cells in the area surrounding the lesion.
Conclusion
This compound represents a specialized chemical tool for elucidating the S1P receptor-independent effects of the FTY720 scaffold on neuroinflammation. By focusing on pathways related to sphingolipid metabolism, particularly ceramide synthesis, researchers can explore novel mechanisms and therapeutic targets for neurological disorders. The protocols and data provided herein, based on the extensive research of FTY720, offer a solid foundation for initiating these investigations. It is imperative to perform careful dose-response characterizations to determine the optimal experimental conditions for this compound.
References
- 1. Overview of FTY720 clinical pharmacokinetics and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists as Immunomodulators Based on Reverse Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FTY720: mechanism of action and potential benefit in organ transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The immunosuppressant drug FTY720 inhibits cytosolic phospholipase A2 independently of sphingosine-1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FTY720-derivatives do not induce FTY720-like lymphopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceramide synthesis is modulated by the sphingosine analog FTY720 via a mixture of uncompetitive and noncompetitive inhibition in an Acyl-CoA chain length-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FTY720 Inhibits Ceramide Synthases and Up-regulates Dihydrosphingosine 1-Phosphate Formation in Human Lung Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The sphingosine-1-phosphate analog FTY720 reduces muscle ceramide content and improves glucose tolerance in high fat-fed male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FTY720 inhibits ceramide synthases and up-regulates dihydrosphingosine 1-phosphate formation in human lung endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FTY720 attenuates excitotoxicity and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ameliorative effects of Fingolimod (FTY720) on microglial activation and psychosis-related behavior in short term cuprizone exposed mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Role of FTY720-C2 in Neurotrophic Factor Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTY720 (Fingolimod) is a sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of multiple sclerosis. Its therapeutic effects are largely attributed to its immunosuppressive properties. However, emerging research suggests that FTY720 and its derivatives may also exert direct neuroprotective effects within the central nervous system (CNS). One proposed mechanism for this neuroprotection is the upregulation of key neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF) and Glial cell line-Derived Neurotrophic Factor (GDNF). These proteins are critical for neuronal survival, growth, and synaptic plasticity.
This document provides detailed information on FTY720-C2, a non-immunosuppressive derivative of FTY720, and its role in the expression of BDNF and GDNF. This compound is noted as a potent activator of protein phosphatase 2A and is being investigated for its potential neuroprotective properties without the systemic immunosuppressive effects of the parent compound.[1]
Data Presentation: Efficacy of this compound in Inducing Neurotrophic Factor Expression
Recent studies have investigated the ability of FTY720 and its derivatives to stimulate the expression of various neurotrophic factors in oligodendrocyte cell lines. The following table summarizes the quantitative data on the effects of FTY720, this compound, and a related derivative, FTY720-Mitoxy, on the mRNA expression of Nerve Growth Factor (NGF), BDNF, and GDNF in OLN-93 cells.
Table 1: Relative mRNA Expression of Neurotrophic Factors in OLN-93 Cells Treated with FTY720 Derivatives. [1]
| Treatment (160 nM for 24 hr) | NGF Expression (Fold Change vs. Vehicle) | BDNF Expression (Fold Change vs. Vehicle) | GDNF Expression (Fold Change vs. Vehicle) |
| FTY720 | Increased | Not Significantly Increased | Not Significantly Increased |
| This compound | Increased | Not Significantly Increased | Not Significantly Increased |
| FTY720-Mitoxy | Significantly Increased | Significantly Increased | Significantly Increased * |
Note: While the study reported a significant increase, the exact fold-change values were not provided in a numerical format in the source text. The table reflects the reported outcomes.[1]
As indicated in the data, while FTY720 and this compound were found to increase the expression of NGF, they did not significantly elevate the mRNA levels of BDNF or GDNF in the OLN-93 oligodendrocyte cell line under the tested conditions.[1] In contrast, FTY720-Mitoxy, another derivative, demonstrated a significant increase in all three neurotrophic factors.[1]
Signaling Pathways
The induction of neurotrophic factors by FTY720 derivatives is thought to involve intracellular signaling cascades. In the case of FTY720-Mitoxy, which successfully induced BDNF and GDNF, this effect was associated with increased histone 3 acetylation and phosphorylation of ERK1/2.[1] These pathways are known to converge on transcription factors like cAMP response element-binding protein (CREB), which can then drive the expression of genes encoding for neurotrophic factors. While this compound did not induce BDNF and GDNF in the cited study, its known activity as a protein phosphatase 2A activator suggests it engages with distinct cellular signaling pathways.[1]
Experimental Protocols
The following protocols are based on methodologies described for testing the effects of FTY720 derivatives on neurotrophic factor expression in OLN-93 oligodendrocyte cells.[1]
Protocol 1: In Vitro Treatment of OLN-93 Cells with this compound
This protocol outlines the steps for treating cultured oligodendrocyte cells with this compound to assess its impact on gene expression.
Materials:
-
OLN-93 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable vehicle like DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 6-well plates)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Plate OLN-93 cells in 6-well plates at a density that allows them to reach approximately 70-80% confluency on the day of treatment.
-
Cell Culture: Culture the cells in complete growth medium in an incubator at 37°C with 5% CO2.
-
Preparation of Treatment Medium: On the day of the experiment, prepare the treatment medium by diluting the this compound stock solution into fresh growth medium to a final concentration of 160 nM. Prepare a vehicle control medium containing the same concentration of the vehicle (e.g., DMSO).
-
Treatment: Remove the existing medium from the cells and wash once with sterile PBS. Add the prepared treatment or vehicle control medium to the respective wells.
-
Incubation: Incubate the cells for 24 hours at 37°C with 5% CO2.
-
Cell Lysis: After the incubation period, proceed with cell lysis for RNA extraction as described in Protocol 2.
Protocol 2: Quantification of BDNF and GDNF mRNA by Real-Time Quantitative PCR (qPCR)
This protocol describes the measurement of BDNF and GDNF mRNA levels following cell treatment.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR Master Mix
-
TaqMan probes for rat BDNF (e.g., Thermo Fisher Scientific Cat# Rn02531967_s1), rat GDNF (e.g., Cat# Rn00569510_m1), and a housekeeping gene (e.g., GAPDH, Cat# Rn01775763_g1)[1]
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Following the 24-hour treatment, lyse the cells directly in the culture wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reactions in triplicate for each sample and target gene (BDNF, GDNF, and GAPDH). Each reaction should contain the qPCR Master Mix, the specific TaqMan probe, and the synthesized cDNA.
-
Real-Time PCR: Run the qPCR reactions on a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of BDNF and GDNF mRNA. Normalize the expression of the target genes to the expression of the housekeeping gene (GAPDH).
Conclusion
The available evidence suggests that this compound, at the tested concentration and duration, does not significantly induce the expression of BDNF and GDNF in OLN-93 oligodendrocyte cells, although it does increase NGF expression.[1] Researchers interested in upregulating BDNF and GDNF with an FTY720 derivative may find FTY720-Mitoxy to be a more effective compound for this purpose.[1] Further studies are warranted to explore the effects of this compound in other CNS cell types, such as astrocytes and microglia, and to investigate different concentrations and treatment durations to fully characterize its potential for inducing neurotrophic factor expression. The protocols provided herein offer a methodological framework for conducting such investigations.
References
Application Notes and Protocols for Preclinical Studies of FTY720-C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTY720 (Fingolimod) is an immunomodulatory drug approved for the treatment of multiple sclerosis.[1][2] Its therapeutic effects are largely attributed to its phosphorylated form, FTY720-phosphate, which acts as a sphingosine-1-phosphate (S1P) receptor modulator.[2][3][4] Beyond its established role in autoimmune diseases, FTY720 has demonstrated significant anti-cancer properties in a variety of preclinical models.[1][5][6][7][8][9] These anti-neoplastic effects are often linked to the non-phosphorylated form of FTY720 and are mediated through mechanisms including the activation of protein phosphatase 2A (PP2A), a key tumor suppressor.[1][5][10][11]
FTY720-C2 is a ceramide analog of FTY720. While specific preclinical data for this compound is emerging, its structural similarity to FTY720 suggests a comparable mechanism of action, primarily centered on the activation of PP2A and modulation of downstream signaling pathways critical for cancer cell survival and proliferation, such as the AKT and ERK pathways.[5] These application notes provide a comprehensive guide for the preclinical experimental design of this compound, drawing upon the extensive research conducted on its parent compound, FTY720.
Presumed Mechanism of Action of this compound
This compound, as a ceramide analog, is hypothesized to exert its anti-cancer effects through the following mechanisms:
-
PP2A Activation: FTY720 has been shown to bind to and inhibit the endogenous PP2A inhibitor, SET (also known as I2PP2A), thereby reactivating the tumor-suppressive function of PP2A.[10][12] This leads to the dephosphorylation and inactivation of key oncogenic proteins.
-
Inhibition of Pro-Survival Signaling: By activating PP2A, this compound is expected to lead to the dephosphorylation and subsequent inactivation of pro-survival kinases such as AKT and ERK1/2.[5]
-
Induction of Apoptosis: The reactivation of PP2A and inhibition of survival pathways can trigger caspase-dependent or independent apoptosis in cancer cells.[5][9]
-
Modulation of Ceramide Metabolism: FTY720 can inhibit ceramide synthesis, which may contribute to its biological effects.[13][14][15][16][17]
The following diagram illustrates the proposed signaling pathway for this compound in cancer cells.
References
- 1. Potential anti-tumor effects of FTY720 associated with PP2A activation: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FTY720, a new class of immunomodulator, inhibits lymphocyte egress from secondary lymphoid tissues and thymus by agonistic activity at sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PP2A inhibition is a common event in colorectal cancer and its restoration using FTY720 shows promising therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. FTY720 shows promising in vitro and in vivo preclinical activity by downmodulating Cyclin D1 and phospho-Akt in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FTY720 demonstrates promising preclinical activity for chronic lymphocytic leukemia and lymphoblastic leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FTY720 inhibits tumor growth and enhances the tumor-suppressive effect of topotecan in neuroblastoma by interfering with the sphingolipid signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Altering phosphorylation in cancer through PP2A modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Effects of FTY720 and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sphingosine analogue drug FTY720 targets I2PP2A/SET and mediates lung tumour suppression via activation of PP2A‐RIPK1‐dependent necroptosis | EMBO Molecular Medicine [link.springer.com]
- 13. The sphingosine-1-phosphate analog FTY720 reduces muscle ceramide content and improves glucose tolerance in high fat-fed male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Ceramide Synthesis Is Modulated by the Sphingosine Analog FTY720 via a Mixture of Uncompetitive and Noncompetitive Inhibition in an Acyl-CoA Chain Length-de pend ent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ceramide synthesis is modulated by the sphingosine analog FTY720 via a mixture of uncompetitive and noncompetitive inhibition in an Acyl-CoA chain length-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: FTY720-C2 in Oligodendrocyte Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTY720 (Fingolimod) is an immunomodulatory drug approved for treating multiple sclerosis, a demyelinating disease of the central nervous system (CNS).[1][2] Its therapeutic effects are largely attributed to the sequestration of lymphocytes in lymph nodes, preventing their infiltration into the CNS.[2] FTY720 is a pro-drug that readily crosses the blood-brain barrier and is phosphorylated in vivo to FTY720-phosphate (FTY720-P), which acts as a sphingosine-1-phosphate (S1P) receptor modulator.[2][3][4] Beyond its immunomodulatory role, FTY720 and its analogs have direct effects on resident CNS cells, including oligodendrocytes, the myelin-producing cells of the CNS.[3][5]
FTY720-C2 is a non-immunosuppressive derivative of FTY720.[6] It is distinguished as a potent activator of protein phosphatase 2A (PP2A) and has been investigated for its neuroprotective potential in oligodendrocyte cell cultures.[6] These notes provide a summary of the application of this compound in oligodendrocyte cell culture models, detailing its effects and providing protocols for key experiments.
Mechanism of Action
The primary mechanism of the parent compound, FTY720, involves its phosphorylation to FTY720-P, which then acts as an agonist on four of the five S1P receptors (S1P1, S1P3, S1P4, S1P5).[2][7] In oligodendroglial lineage cells, S1P1 and S1P5 receptors are particularly important.[8][9] Activation of these G-protein coupled receptors initiates downstream signaling cascades, including the phosphorylation of Akt and extracellular signal-regulated kinases (ERK1/2), which are crucial for promoting cell survival and differentiation.[8][9][10]
This compound, however, is noted for a distinct mechanism involving the potent activation of Protein Phosphatase 2A (PP2A), which may contribute to its neuroprotective effects.[6] Additionally, this compound has been shown to stimulate the expression of neurotrophic factors, such as Nerve Growth Factor (NGF), in oligodendrocyte cell lines.[6]
Data Presentation: Quantitative Summary
The effects of this compound have been primarily characterized in the OLN-93 rat oligodendrocyte cell line. The data below summarizes key findings from these studies. For context, a summary of the effects of the parent compound FTY720 is also included.
Table 1: Effects of this compound on OLN-93 Oligodendrocytes
| Concentration | Treatment Duration | Assay | Observed Effect | Citation |
|---|---|---|---|---|
| 40, 80, 160 nM | 48 hours | Neutral Red Assay | Sustained normal cell viability. | [6] |
| 160 nM | 24 hours | qPCR | Significantly increased Nerve Growth Factor (NGF) mRNA expression. | [6] |
| 160 nM | 48 hours | Immunoblot | Showed a trend towards an increase in Myelin Associated Glycoprotein (MAG) protein levels (not statistically significant). | [6] |
| 160 nM | 48 hours | Neutral Red Assay | Protected against cell death induced by 75 μM hydrogen peroxide (oxidative stress). |[6] |
Table 2: General Effects of FTY720/FTY720-P on Oligodendrocyte Lineage Cells (In Vitro)
| Effect | Cell Type | Assay | Key Finding | Citation |
|---|---|---|---|---|
| Survival | Rat OLG Progenitors | Apoptosis Assay | Protects from apoptosis and activates Akt and ERK1/2. | [10] |
| Rat Neonatal OLGs | Serum Withdrawal | Improves survival during serum withdrawal. | [8][9] | |
| Differentiation | Rat OPCs | Immunocytochemistry | Regulates differentiation into mature oligodendrocytes in a concentration-dependent manner. | [8][9] |
| Human/Rodent OPCs | qPCR, Immunoblot | Promoted OPC differentiation, shown by increased expression of mature myelin markers (MBP, PLP1, CNPase). | [11] | |
| Rat OLG Progenitors | Immunocytochemistry | Can arrest differentiation, an effect counteracted by neurotrophin-3 (NT-3). | [10] | |
| Myelination | Human OPCs | Myelination Assay | Increased the formation of axonal myelin sheaths. | [11] |
| Organotypic Slices | Immunostaining (MBP) | Enhances remyelination following lysolecithin-induced demyelination. | [12][13] |
| Process Extension | Human OPCs & OLGs | Microscopy | Induces process extension under basal culture conditions. |[3][13] |
Experimental Workflow
The general workflow for studying the effects of this compound on oligodendrocyte cultures involves several key stages, from initial cell preparation to final data analysis.
Experimental Protocols
General Oligodendrocyte Cell Culture (OLN-93)
The OLN-93 cell line is an immortalized rat oligodendrocyte precursor cell line that can be differentiated into mature oligodendrocytes.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency. Use trypsin-EDTA to detach cells.
Protocol 1: Assessing Cell Viability after this compound Treatment
This protocol uses the Neutral Red assay to measure cell viability, which is based on the ability of viable cells to incorporate and bind the supravital dye.
Materials:
-
OLN-93 cells
-
96-well cell culture plates
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Culture medium
-
Neutral Red solution (0.005% in culture medium)
-
Phosphate Buffered Saline (PBS)
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)
-
Microplate reader (540 nm absorbance)
Methodology:
-
Cell Seeding: Seed OLN-93 cells into a 96-well plate at a density of 6x10³ cells/well for a 48-hour experiment. Allow cells to attach and grow overnight.[6]
-
Treatment: Prepare serial dilutions of this compound (e.g., 40, 80, 160, 320 nM) and a vehicle control in fresh culture medium.[6] Remove the old medium from the wells and add 100 µL of the treatment medium to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C and 5% CO₂.[6]
-
Neutral Red Staining: Remove the treatment medium and wash the cells once with PBS. Add 100 µL of 0.005% Neutral Red solution to each well and incubate for 2 hours.[6]
-
Destaining: Remove the Neutral Red solution, wash cells with PBS, and add 150 µL of destain solution to each well. Shake the plate for 10 minutes to solubilize the dye.
-
Measurement: Read the absorbance at 540 nm using a microplate reader. Cell viability is proportional to the absorbance.
Protocol 2: Evaluating Myelin Protein Expression by Immunoblotting
This protocol details the detection of Myelin Associated Glycoprotein (MAG) levels following this compound treatment.
Materials:
-
OLN-93 cells
-
6-well cell culture plates
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-MAG
-
Loading control antibody: anti-β-actin or anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Cell Seeding and Treatment: Seed OLN-93 cells in 6-well plates. Once they reach ~70% confluency, treat with 160 nM this compound or vehicle for 48 hours.[6]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane), add Laemmli sample buffer, boil for 5 minutes, and load onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Western Blotting: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary anti-MAG antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Re-probe the membrane with a loading control antibody. Quantify band intensities using software like ImageJ.
References
- 1. FTY720 (fingolimod) modulates the severity of viral-induced encephalomyelitis and demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The sphingosine 1-phosphate receptor agonist FTY720 is neuroprotective after cuprizone-induced CNS demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain penetration of the oral immunomodulatory drug FTY720 and its phosphorylation in the central nervous system during experimental autoimmune encephalomyelitis: consequences for mode of action in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Central nervous system-directed effects of FTY720 (fingolimod) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FTY720-Mitoxy Reduces Toxicity Associated with α-Synuclein and Oxidative Stress by Increasing Trophic Factor Expression and Myelin Protein in OLN-93 Oligodendroglia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The emerging role of FTY720 as a sphingosine 1‐phosphate analog for the treatment of ischemic stroke: The cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional consequences of S1P receptor modulation in rat oligodendroglial lineage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Novel in vitro Experimental Approaches to Study Myelination and Remyelination in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fingolimod (FTY720) Enhances Remyelination Following Demyelination of Organotypic Cerebellar Slices - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
FTY720-C2 solubility and stability in culture media
Frequently Asked Questions (FAQs)
Q1: How should I dissolve FTY720-C2 for use in cell culture?
A1: this compound is expected to be sparingly soluble in aqueous solutions like culture media and phosphate-buffered saline (PBS).[1][2][3] The recommended method for preparing a working solution for cell culture is to first dissolve the compound in an organic solvent, such as ethanol (B145695) or DMSO, to create a concentrated stock solution.[1] This stock solution can then be serially diluted in your pre-warmed culture medium to the final desired concentration.
Q2: What is the recommended storage condition for this compound stock solutions?
A2: FTY720 stock solutions in organic solvents like DMSO or ethanol should be stored at -20°C for long-term stability, where it can be stable for at least two years.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Aqueous solutions of FTY720 are not recommended for storage for more than one day and should ideally be prepared fresh for each experiment.[1][2]
Q3: Can I expect this compound to be stable in my culture medium during a multi-day experiment?
A3: The stability of FTY720 in aqueous solutions, including culture media, is limited.[2] For long-term experiments, this instability could lead to a decrease in the effective concentration of the compound over time. A study on a liposomal formulation of FTY720 showed that in RPMI 1640 with 10% FBS at 37°C, over 50% of the compound remained encapsulated after 24 hours.[2] While this indicates a degree of stability, it is recommended to replace the medium with freshly prepared this compound solution periodically during long-term incubation to ensure a consistent concentration.
Q4: What are the known cellular targets of FTY720?
A4: FTY720 is a structural analog of sphingosine (B13886).[4] In vivo, it is phosphorylated by sphingosine kinase 2 (SphK2) to its active form, FTY720-phosphate (FTY720-P).[4][5][6][7] FTY720-P is a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors: S1P1, S1P3, S1P4, and S1P5.[4] This interaction leads to the internalization and downregulation of S1P1 receptors, which is crucial for its immunomodulatory effects.[4][8] FTY720 itself can also have effects independent of its phosphorylation, including the inhibition of cytosolic phospholipase A2 (cPLA2) and ceramide synthases.[9]
Troubleshooting Guides
Issue 1: Precipitation is observed immediately after adding this compound to the culture medium.
-
Question: I dissolved my this compound in DMSO and added it to my cell culture medium, but I immediately saw a precipitate form. What is happening and how can I prevent it?
-
Answer: This phenomenon, often called "crashing out," is common with hydrophobic compounds when a concentrated organic stock solution is rapidly diluted into an aqueous environment. The compound's solubility limit in the final medium composition is exceeded.
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound.
-
Use a Serial Dilution Approach: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform an intermediate dilution step. Add a small volume of the DMSO stock to a smaller volume of pre-warmed (37°C) media while gently vortexing. Then, add this intermediate dilution to the rest of your culture medium.
-
Optimize the Co-solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is as low as possible (typically ≤ 0.5%) to minimize solvent-induced toxicity and precipitation.
-
Pre-warm the Medium: Always use culture medium that has been pre-warmed to 37°C, as solubility generally increases with temperature.
-
Issue 2: The culture medium containing this compound becomes cloudy or shows crystalline precipitate after incubation.
-
Question: My this compound solution in the culture medium was clear initially, but after several hours in the incubator, I noticed a precipitate. What could be the cause?
-
Answer: Delayed precipitation can be due to several factors related to the dynamic environment of cell culture.
Potential Causes and Solutions:
-
Compound Instability: FTY720 can be unstable in aqueous solutions.[2] Degradation products may be less soluble and precipitate out of solution.
-
Solution: For long-term experiments, consider replacing the medium with a freshly prepared this compound solution every 24-48 hours.
-
-
Interaction with Media Components: this compound may interact with components in the culture medium, such as proteins and salts, forming insoluble complexes over time.
-
Solution: If possible, test the solubility and stability of this compound in different basal media formulations (e.g., DMEM vs. RPMI-1640) to see if the issue persists.
-
-
pH and Temperature Fluctuations: Changes in pH due to cellular metabolism or temperature fluctuations from opening the incubator can affect compound solubility.
-
Solution: Ensure your incubator is properly calibrated for CO2 and temperature. Minimize the time that culture vessels are outside the incubator.
-
-
Data Presentation
Table 1: Solubility of FTY720 (Fingolimod)
| Solvent | Maximum Concentration | Notes |
| DMSO | ≥ 100 mg/mL (290.76 mM) | [10] |
| Ethanol | 100 mg/mL (290.76 mM) | Requires sonication for dissolution.[10][11] |
| Water | 50 mg/mL (145.38 mM) | Requires sonication for dissolution.[10] |
| PBS (pH 7.2) | Sparingly soluble | Solubility is significantly lower than in water.[1][3] |
| 1:1 Ethanol:PBS (pH 7.2) | 0.2 mg/mL | A method to prepare aqueous solutions.[1][2] |
Table 2: Stability of FTY720 in Different Conditions
| Condition | Stability | Source |
| Aqueous Solution (general) | Not recommended for storage > 1 day | [1][2] |
| Liposomal FTY720 in PBS (pH 7.4) at 37°C | >50% retained after 24 hours | [2] |
| Liposomal FTY720 in RPMI 1640 + 10% FBS at 37°C | >50% retained after 24 hours | [2] |
| Whole Blood at Room Temperature | Stable for 16 hours | [12] |
| Whole Blood at 4°C | Stable for at least 8 days | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
DMSO or 200-proof ethanol
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium
-
Vortex mixer
-
Calibrated pipettes
-
-
Procedure for 10 mM Stock Solution in DMSO: a. Aseptically weigh out a precise amount of this compound powder (e.g., 1 mg). The molecular weight of FTY720 hydrochloride is 343.9 g/mol . Adjust calculations based on the specific molecular weight of your this compound. b. Add the appropriate volume of DMSO to achieve a 10 mM concentration. For 1 mg of FTY720 (MW 343.9), this would be 290.8 µL of DMSO. c. Vortex thoroughly until the powder is completely dissolved. d. Aliquot the stock solution into sterile, single-use tubes and store at -20°C.
-
Procedure for Preparing a 10 µM Working Solution: a. Thaw a single aliquot of the 10 mM this compound stock solution. b. Perform a serial dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed culture medium to get a 10 µM working solution. c. Gently vortex the working solution before adding it to your cell culture.
Protocol 2: Assessment of this compound Solubility in Culture Medium
-
Materials:
-
This compound
-
Culture medium of interest (e.g., DMEM, RPMI-1640)
-
Sterile, clear microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
Microscope
-
Spectrophotometer (optional, for quantitative analysis)
-
-
Procedure: a. Prepare a range of this compound concentrations in your culture medium using the serial dilution method described in Protocol 1. Include a vehicle control (medium with the same final concentration of solvent). b. Aliquot these solutions into a 96-well plate or microcentrifuge tubes. c. Visually inspect for any signs of precipitation immediately after preparation. d. Incubate the plate/tubes under standard cell culture conditions (37°C, 5% CO2). e. At various time points (e.g., 1, 4, 24, 48 hours), visually inspect the solutions for any cloudiness or precipitate using a microscope. f. (Optional) For a quantitative assessment, measure the absorbance of the solutions at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance over time indicates precipitation.
Visualizations
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. A novel liposomal formulation of FTY720 (Fingolimod) for promising enhanced targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ≥98% (HPLC), powder, sphingosine 1-phosphate receptor modulator | Sigma-Aldrich [sigmaaldrich.com]
- 4. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FTY720, a new class of immunomodulator, inhibits lymphocyte egress from secondary lymphoid tissues and thymus by agonistic activity at sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The immune modulator FTY720 targets sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sphingosine kinase 2 is required for modulation of lymphocyte traffic by FTY720 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The immunosuppressant FTY720 down-regulates sphingosine 1-phosphate G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The immunosuppressant drug FTY720 inhibits cytosolic phospholipase A2 independently of sphingosine-1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The Immunosuppressant Fingolimod (FTY720) for the Treatment of Mechanical Force-Induced Abnormal Scars - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement and stability of FTY720 in human whole blood by high-performance liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing FTY720-C2 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of FTY720-C2 for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from FTY720 (Fingolimod)?
A1: this compound is a non-phosphorylatable analog of FTY720 (Fingolimod). While FTY720 exerts many of its effects after being phosphorylated, which allows it to act as a potent agonist of sphingosine-1-phosphate (S1P) receptors, this compound is designed to bypass this phosphorylation step.[1] This key difference means that this compound is a valuable tool for studying the S1P receptor-independent effects of FTY720.
Q2: What is the primary mechanism of action of this compound?
A2: The anticancer effects of FTY720 are often independent of S1P receptor modulation.[2] One of the key S1P-independent mechanisms is the activation of Protein Phosphatase 2A (PP2A).[3][4] FTY720 has been shown to bind to SET, an endogenous inhibitor of PP2A, leading to PP2A activation. PP2A is a tumor suppressor that can dephosphorylate key signaling molecules like Akt and ERK, leading to cell cycle arrest and apoptosis.[3][4] Other reported S1P-independent effects of FTY720 that may be relevant for this compound include the generation of reactive oxygen species (ROS) and inhibition of sphingosine (B13886) kinase 1 (SK1).
Q3: What is a good starting concentration range for this compound in my cell-based assay?
A3: Based on studies with the parent compound FTY720, a good starting point for dose-response experiments with this compound is in the low micromolar range. For many cancer cell lines, the IC50 (the concentration that inhibits 50% of cell growth) for FTY720 falls between 2.5 and 20 µM. We recommend performing a dose-response curve starting from a low concentration (e.g., 0.1 µM) and extending to a higher concentration (e.g., 50 µM) to determine the optimal concentration for your specific cell line and assay.
Q4: How can I determine the optimal concentration of this compound for my specific cell line?
A4: The optimal concentration should be determined empirically for each cell line and experimental endpoint. A standard approach is to perform a dose-response experiment. This involves treating your cells with a range of this compound concentrations for a set period and then measuring the desired effect (e.g., cell viability, apoptosis, protein phosphorylation). The results will allow you to determine key parameters such as the EC50 (effective concentration for 50% of maximal response) or IC50.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound at tested concentrations. | Concentration is too low. | Gradually increase the concentration range in your dose-response experiment. Consider extending the upper limit to 50 µM or higher, while carefully monitoring for cytotoxicity. |
| Incubation time is too short. | Extend the incubation time. Some cellular effects may take 24, 48, or even 72 hours to become apparent. | |
| Cell line is resistant to this compound. | Consider using a different cell line that is known to be sensitive to FTY720. You can also investigate the expression levels of potential targets like PP2A in your cell line. | |
| High levels of cell death even at low concentrations. | This compound is highly cytotoxic to your cell line. | Decrease the concentration range in your dose-response experiment. Use a sensitive cell viability assay to determine the precise cytotoxic threshold. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your culture medium is low and consistent across all treatments, including the vehicle control (typically ≤ 0.1%). | |
| Inconsistent results between experiments. | Variability in cell health and density. | Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase and seeded at a consistent density for each experiment. |
| Reagent instability. | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Data Presentation
Table 1: Reported IC50 Values for FTY720 in Various Cancer Cell Lines
This table provides a reference point for determining a starting concentration range for this compound, as data for the parent compound FTY720 is more widely available.
| Cell Line | Cancer Type | Reported IC50 (µM) |
| BT-474 | Breast Cancer | 5 - 10 |
| SK-BR-3 | Breast Cancer | 2.5 - 5 |
| BT-474-HR1 | Trastuzumab-resistant Breast Cancer | 5 - 10 |
| MDA-MB-453 | Trastuzumab-resistant Breast Cancer | 5 - 10 |
| HCC1954 | Trastuzumab-resistant Breast Cancer | 5 - 10 |
| Jeko | Mantle Cell Lymphoma | ~12.5 |
| Mino | Mantle Cell Lymphoma | ~7.5 |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a general procedure to determine the cytotoxic effects of this compound and identify a suitable concentration range for further experiments.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common starting range is 0.1, 0.5, 1, 5, 10, 25, and 50 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Assessing PP2A Activity
This protocol provides a general workflow for measuring the effect of this compound on PP2A activity. Specific details may vary depending on the commercial kit used.
Materials:
-
Your cell line of interest
-
This compound
-
Cell lysis buffer containing phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA)
-
PP2A immunoprecipitation/activity assay kit
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with the desired concentration(s) of this compound (determined from the viability assay) and a vehicle control for the desired time.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
PP2A Activity Assay: Follow the manufacturer's instructions for the PP2A activity assay kit. This typically involves immunoprecipitating PP2A from the cell lysates and then incubating it with a specific phosphopeptide substrate.
-
Measurement: Measure the amount of phosphate (B84403) released from the substrate, which is proportional to the PP2A activity, using a microplate reader.
-
Data Analysis: Compare the PP2A activity in this compound-treated cells to that in vehicle-treated cells.
Visualizations
Caption: this compound Signaling Pathway via PP2A Activation.
Caption: Workflow for Optimizing this compound Concentration.
References
- 1. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FTY720 demonstrates promising preclinical activity for chronic lymphocytic leukemia and lymphoblastic leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FTY720 demonstrates promising preclinical activity for chronic lymphocytic leukemia and lymphoblastic leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FTY720 in resistant human epidermal growth factor receptor 2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: FTY720-C2 In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing FTY720-C2 (Fingolimod) in in vitro experiments. The information addresses potential off-target effects and provides standardized protocols to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Beyond its well-known effects on sphingosine-1-phosphate (S1P) receptors, what are the primary off-target effects of this compound observed in vitro?
A1: this compound exhibits several S1P receptor-independent off-target effects in vitro. The most commonly reported include:
-
Inhibition of Ceramide Synthases (CerS): FTY720 can directly inhibit the activity of CerS, leading to alterations in sphingolipid metabolism.[1][2][3]
-
Activation of Protein Phosphatase 2A (PP2A): Both FTY720 and its phosphorylated form (FTY720-P) can activate PP2A, a crucial tumor suppressor and regulator of inflammatory signaling.[4][5][6][7][8]
-
Inhibition of Sphingosine (B13886) Kinase 1 (SK1): FTY720 can inhibit SK1, a proto-oncogenic enzyme, which contributes to its anti-cancer properties.[9][10]
-
Induction of Reactive Oxygen Species (ROS): FTY720 has been shown to induce the generation of ROS, leading to oxidative stress and cytotoxicity in various cancer cell lines.[9][11][12]
-
Inhibition of Histone Deacetylases (HDACs): The phosphorylated form of FTY720 can act as a class I HDAC inhibitor, leading to changes in gene expression.[13][14][15]
Q2: We are observing unexpected cytotoxicity in our cell line when treated with this compound, even at concentrations that should primarily target S1P receptors. What could be the cause?
A2: Unexpected cytotoxicity can arise from several of this compound's off-target effects. Here are a few troubleshooting steps:
-
Review the Literature for Your Cell Type: The cytotoxic effects of this compound are cell-type dependent. For example, it has demonstrated cytotoxicity in various cancer cell lines, including hepatocellular carcinoma, mantle cell lymphoma, and breast cancer, as well as in human umbilical vein endothelial cells (HUVECs).[16]
-
Assess for ROS Production: this compound can induce caspase-independent cell death through the generation of ROS.[11][12] Consider performing a ROS assay (e.g., using DCFDA) to determine if oxidative stress is the cause of the observed cytotoxicity.
-
Evaluate PP2A Activation: this compound's activation of the tumor suppressor PP2A can induce cell death, including necroptosis in lung cancer cells.[5] You can assess the phosphorylation status of PP2A substrates to investigate this pathway.
-
Consider Ceramide Metabolism Disruption: Inhibition of ceramide synthases can lead to an imbalance in sphingolipids, which may contribute to cytotoxicity.[2][3]
Q3: How can I differentiate between the on-target (S1P receptor-mediated) and off-target effects of this compound in my experiments?
A3: To dissect the specific effects of this compound, consider the following experimental controls:
-
Use S1P Receptor Agonists/Antagonists: Compare the effects of this compound with those of specific S1P receptor agonists (e.g., SEW2871 for S1P1) or antagonists. If an effect is S1P receptor-mediated, a specific agonist should mimic it, and an antagonist should block it.
-
Utilize a Non-phosphorylatable Analog: The primary S1P receptor-mediated effects are attributed to the phosphorylated form of FTY720. Using a non-phosphorylatable analog of FTY720 can help isolate the effects of the parent compound.
-
Knockdown of Off-Target Proteins: Use siRNA or other gene-silencing techniques to knock down suspected off-target proteins (e.g., PP2A, SK1) and observe if the effect of this compound is diminished.
-
Compare with FTY720-P: Where commercially available and appropriate for your experimental setup, directly compare the effects of FTY720 and its phosphorylated form, FTY720-P.
Troubleshooting Guides
Problem 1: Inconsistent Anti-proliferative Effects
| Potential Cause | Troubleshooting Suggestion |
| Cell Line Variability | Different cell lines exhibit varying sensitivity to this compound. Refer to published data for your specific cell line or perform a dose-response curve to determine the optimal concentration. |
| This compound Degradation | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Confluency of Cells | Cell density can influence the response to treatment. Standardize your seeding density and treatment confluency for all experiments. |
| Off-Target Effects at High Concentrations | At higher concentrations, off-target effects such as PP2A activation or ROS induction may dominate. Use the lowest effective concentration to favor on-target activity if that is the experimental goal. |
Problem 2: Difficulty Reproducing Published IC50 Values
| Potential Cause | Troubleshooting Suggestion |
| Differences in Experimental Conditions | Assay duration, cell density, serum concentration, and the specific viability assay used (e.g., MTT, WST-1, LDH) can all influence IC50 values. Ensure your protocol closely matches the cited literature.[16][17] |
| Cell Line Passage Number | High passage numbers can lead to phenotypic drift. Use low-passage cells from a reliable source. |
| Purity of this compound | Verify the purity of your this compound compound from the supplier. |
Quantitative Data Summary
Table 1: In Vitro Inhibition Data for this compound
| Target | Cell Line/System | IC50 / Ki | Notes |
| Ceramide Synthase 2 (CerS2) | Cell Lysates | IC50: 6.4 µM | Competitive inhibitor towards dihydrosphingosine.[18] |
| Ceramide Synthase 2 (CerS2) | Cell Lysates | Ki: 2.15 µM | Apparent Ki value.[2] |
| Sphingosine Kinase 1 (SK1) | In Vitro Assay | IC50: 50 µM | [10] |
Table 2: Exemplary Cytotoxic Concentrations of this compound in Various Cell Lines
| Cell Line | Assay | Duration | Effective Concentration |
| HepG2 (Hepatocellular Carcinoma) | MTT Assay | 72 hours | Significant reduction in viability at 5 µM and 10 µM.[17] |
| Mantle Cell Lymphoma (Mino & Jeko) | Annexin V Staining | 24 hours | Significant dose-dependent cell death between 0-15 µmol/L.[11] |
| Cholangiocarcinoma Cells | MTT Assay | 24 hours | Dose-dependent cytotoxicity observed between 5-20 µmol/L.[19] |
| Human Pulmonary Artery Endothelial Cells | Not specified | Not specified | Inhibition of ceramide synthases observed.[2] |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[17]
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).[17]
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[17]
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a period that allows for formazan (B1609692) crystal formation (typically 2-4 hours).
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.[17]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group.
Protocol 2: In Vitro Ceramide Synthase Activity Assay
-
Cell Lysate Preparation: Prepare total cell lysates from the cells of interest (e.g., HEK cells overexpressing a specific CerS).
-
Reaction Mixture: Set up a reaction mixture containing the cell lysate, a fluorescently labeled sphingoid base substrate (e.g., NBD-sphinganine), and an acyl-CoA.
-
This compound Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 20 minutes).
-
Lipid Extraction: Stop the reaction and extract the lipids using a suitable solvent system (e.g., chloroform/methanol).
-
Analysis: Separate the fluorescently labeled ceramide product from the substrate using thin-layer chromatography (TLC) and quantify the product using a fluorescence scanner.
-
Data Interpretation: Determine the inhibitory effect of this compound on CerS activity by comparing the amount of product formed in the presence and absence of the inhibitor.
Visualizations
Caption: Key off-target signaling pathways of this compound in vitro.
Caption: Experimental workflow for investigating off-target cytotoxicity.
References
- 1. Ceramide Synthesis Is Modulated by the Sphingosine Analog FTY720 via a Mixture of Uncompetitive and Noncompetitive Inhibition in an Acyl-CoA Chain Length-de pend ent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FTY720 Inhibits Ceramide Synthases and Up-regulates Dihydrosphingosine 1-Phosphate Formation in Human Lung Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide synthesis is modulated by the sphingosine analog FTY720 via a mixture of uncompetitive and noncompetitive inhibition in an Acyl-CoA chain length-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 5. Sphingosine analogue drug FTY720 targets I2PP2A/SET and mediates lung tumour suppression via activation of PP2A‐RIPK1‐dependent necroptosis | EMBO Molecular Medicine [link.springer.com]
- 6. The phosphorylated form of FTY720 activates PP2A, represses inflammation and is devoid of S1P agonism in A549 lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activating protein phosphatase 2A (PP2A) enhances tristetraprolin (TTP) anti-inflammatory function in A549 lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. More than Just an Immunosuppressant: The Emerging Role of FTY720 as a Novel Inducer of ROS and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. FTY720 Shows Promising In vitro and In vivo Preclinical Activity by Downmodulating Cyclin D1 and Phospho-Akt in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FTY720 shows promising in vitro and in vivo preclinical activity by downmodulating Cyclin D1 and phospho-Akt in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "The phosphorylated prodrug FTY720 is a histone deacetylase inhibitor t" by Nitai C. Hait, Dorit Avni et al. [scholarscompass.vcu.edu]
- 14. Fingolimod (FTY720) reduces viability and survival and increases histone H3 acetylation in medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. In vitro investigation of the toxicological mechanisms of Fingolimod (S)-phosphate in HEPG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
FTY720-C2 Metabolic Stability in Liver Microsomes: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the metabolic stability of FTY720-C2 in liver microsomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from FTY720 (Fingolimod)?
A1: this compound is an analog of FTY720 (Fingolimod), an immunomodulatory drug. A key difference is that this compound is designed to not be phosphorylated, which may prevent the S1P1-dependent lymphopenia and immunosuppression associated with FTY720.[1] Both FTY720 and its analogues have been shown to penetrate the blood-brain barrier.[1]
Q2: What is the primary application of a liver microsomal stability assay?
A2: A liver microsomal stability assay is a common in vitro method used in drug discovery to determine the metabolic stability of a compound.[2][3][4] This assay helps to predict the in vivo hepatic clearance of a drug, which is a critical pharmacokinetic parameter.[3][5] Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a majority of marketed drugs.[6][7][8]
Q3: What are the key parameters obtained from a liver microsomal stability assay?
A3: The primary parameters determined from this assay are the half-life (t1/2) and the intrinsic clearance (CLint).[2][5][9] The half-life represents the time it takes for 50% of the compound to be metabolized, while the intrinsic clearance is a measure of the rate of metabolism by the liver enzymes.[2]
Q4: Why is it important to assess the metabolic stability of this compound?
A4: Assessing the metabolic stability of this compound in liver microsomes provides crucial information about its potential pharmacokinetic profile. A compound with very high metabolic stability (low clearance) might have a long half-life in the body, which could lead to accumulation and potential toxicity. Conversely, a compound with very low metabolic stability (high clearance) may be eliminated too quickly to exert its therapeutic effect.
Data Summary
The following table summarizes the in vitro intrinsic clearance (CLint) of this compound in liver microsomes from various species.
| Species | Intrinsic Clearance (CLint) | Classification |
| Dog | Low | - |
| Mouse | Moderate | - |
| Monkey | Moderate | - |
| Human | Moderate | - |
| Rat | High | - |
This data is based on a study by Enoru et al. which assessed the preclinical metabolism of new blood-brain-barrier penetrant fingolimod (B1672674) analogues.[1]
Experimental Protocols
Detailed Methodology for Liver Microsomal Stability Assay
This protocol outlines the key steps for conducting an in vitro metabolic stability assay of this compound using liver microsomes.
1. Materials and Reagents:
-
This compound
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[10]
-
Control compounds (e.g., a high clearance compound and a low clearance compound)
-
Acetonitrile (B52724) (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
2. Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤1%) to avoid inhibiting enzyme activity.[6][11]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the liver microsomes on ice just before use. Dilute the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.[7]
3. Incubation Procedure:
-
In a 96-well plate, add the phosphate buffer, this compound solution, and the diluted liver microsomes.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.[12]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a sufficient volume of cold acetonitrile.[7][13] The acetonitrile will precipitate the microsomal proteins and quench the enzymatic activity.[13]
4. Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate.
-
Add the internal standard to each well.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
5. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg/mL of microsomal protein).
Visualizations
FTY720 (Fingolimod) Signaling Pathway
Caption: FTY720 is phosphorylated to its active form, FTY720-P, which then acts as an agonist on S1P receptors.
Experimental Workflow for Liver Microsomal Stability Assay
Caption: A typical workflow for assessing the metabolic stability of a compound in liver microsomes.
Troubleshooting Guide
Problem 1: High variability in results between replicate wells.
-
Possible Cause: Inaccurate pipetting, especially of small volumes of concentrated stock solutions or enzymes.
-
Solution: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions like microsomal suspensions. Prepare a master mix of reagents to be added to all wells to minimize pipetting errors.
-
-
Possible Cause: Inconsistent incubation conditions.
-
Solution: Ensure uniform temperature across the incubation plate. Use a plate shaker to ensure adequate mixing during incubation.
-
-
Possible Cause: Edge effects in the 96-well plate.
-
Solution: Avoid using the outer wells of the plate for samples, or fill them with a blank solution to create a more uniform environment.
-
Problem 2: this compound shows no degradation (metabolically very stable).
-
Possible Cause: The incubation time is too short to detect metabolism of a stable compound.
-
Solution: Extend the incubation time. Consider using a lower microsomal protein concentration to slow down the metabolism of highly cleared compounds, which may allow for better characterization of more stable compounds in the same assay. For very stable compounds, alternative methods like hepatocyte relay assays may be necessary.[14]
-
-
Possible Cause: The primary metabolic pathways for this compound are not mediated by the enzymes present in liver microsomes (e.g., Phase II metabolism).
-
Solution: Liver microsomes are enriched in Phase I enzymes (CYPs).[15] If Phase II metabolism (e.g., glucuronidation) is suspected, the assay can be modified to include the necessary cofactors, such as UDPGA, and a pore-forming agent like alamethicin (B1591596) to allow cofactor access to the enzymes.[7][16] Alternatively, using hepatocytes, which contain both Phase I and Phase II enzymes, may provide a more complete picture of metabolism.[15][17]
-
-
Possible Cause: Inactive microsomes or NADPH regenerating system.
-
Solution: Always include positive control compounds with known metabolic profiles to verify the activity of the microsomes and cofactors. Store microsomes and reagents at the recommended temperatures (typically -80°C for microsomes) to maintain their activity.[12]
-
Problem 3: this compound disappears too quickly (metabolically very unstable).
-
Possible Cause: The incubation time points are not frequent enough to accurately capture the rapid degradation.
-
Solution: Use shorter incubation times and more frequent sampling at the beginning of the assay (e.g., 0, 1, 2, 5, 10 minutes).
-
-
Possible Cause: The microsomal protein concentration is too high.
-
Solution: Reduce the microsomal protein concentration to slow down the rate of metabolism.
-
-
Possible Cause: Non-enzymatic degradation of the compound.
-
Solution: Include a control incubation without the NADPH regenerating system. Any degradation observed in this control is likely due to chemical instability or metabolism by enzymes that do not require NADPH.
-
Problem 4: Poor recovery of this compound at the 0-minute time point.
-
Possible Cause: Non-specific binding of the compound to the microsomal protein or the well plate.
-
Solution: Assess non-specific binding in a separate experiment. If binding is significant, it may be necessary to adjust calculations or consider using a different in vitro system.
-
-
Possible Cause: Inefficient extraction of the compound from the incubation matrix.
-
Solution: Optimize the protein precipitation and extraction procedure. Ensure the organic solvent used is effective at both precipitating proteins and solubilizing the compound.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. youtube.com [youtube.com]
- 4. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 5. nuvisan.com [nuvisan.com]
- 6. researchgate.net [researchgate.net]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. mercell.com [mercell.com]
- 12. scialert.net [scialert.net]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. Addressing the Challenges of Low Clearance in Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Metabolic assessment in liver microsomes by co-activating cytochrome P450s and UDP-glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dls.com [dls.com]
Technical Support Center: Enhancing Oral Bioavailability of FTY720-C2 Analogs
This technical support center is designed for researchers, scientists, and drug development professionals working with FTY720-C2 analogs. It provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to their poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of FTY720 and its C2 analogs?
A1: The poor oral bioavailability of FTY720 and its analogs can be attributed to several factors:
-
Low Aqueous Solubility: These compounds are lipophilic, leading to poor dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
First-Pass Metabolism: Extensive metabolism in the gut wall and liver can significantly reduce the amount of active drug reaching systemic circulation. For instance, amine-containing drugs can be subject to metabolism by enzymes like monoamine oxidase in the intestine.[1]
-
P-glycoprotein (P-gp) Efflux: As substrates of efflux pumps like P-gp, the compounds can be actively transported back into the intestinal lumen after absorption.
Q2: How does the oral bioavailability of this compound compare to the parent compound, FTY720?
A2: While direct comparative studies are limited, preclinical data indicates that this compound is orally bioavailable.[2] FTY720 itself has a reported oral absorption of approximately 71% in rats.[3] The structural modifications in C2 analogs aim to improve upon the pharmacokinetic profile of FTY720.
Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound analogs?
A3: Several formulation strategies can enhance the oral delivery of these lipophilic compounds:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the GI tract and promote lymphatic absorption, partially bypassing first-pass metabolism.[4]
-
Nanoparticle Formulations: Encapsulating the drug in nanoparticles, such as those made from PLGA (poly(lactic-co-glycolic acid)), can protect it from degradation, improve solubility, and provide sustained release.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution rate and apparent solubility.[5]
Q4: Can a prodrug approach be effective for this compound analogs?
A4: Yes, a prodrug strategy can be highly effective. By temporarily modifying the structure of the this compound analog, it is possible to improve its solubility and/or permeability. For amine-containing drugs, amino acid prodrugs can be designed to target intestinal transporters, thereby enhancing absorption.[6]
Troubleshooting Guides
Problem 1: Low and Variable Oral Exposure in Preclinical Animal Models
| Potential Cause | Troubleshooting/Optimization Strategy | Experimental Step |
| Poor aqueous solubility leading to dissolution rate-limited absorption. | Formulate the compound as a nanosuspension to increase surface area and dissolution rate. | See Protocol 2: Preparation of a Nanosuspension by a Modified Nanoprecipitation Method . |
| Low intestinal permeability. | Conduct in vitro permeability assays to assess the intrinsic permeability and identify potential for active efflux. | See Protocol 3: In Vitro Caco-2 Permeability Assay . |
| High first-pass metabolism. | Consider a lipid-based formulation to promote lymphatic absorption. | Develop a Self-Emulsifying Drug Delivery System (SEDDS) for the analog. |
| Efflux by P-glycoprotein (P-gp). | Screen for P-gp substrate liability using in vitro assays with P-gp inhibitors. | Modify the Caco-2 permeability assay to include a P-gp inhibitor like verapamil. |
Problem 2: Difficulty in Achieving a Stable and Reproducible Formulation
| Potential Cause | Troubleshooting/Optimization Strategy | Experimental Step |
| Drug precipitation out of solution during formulation or in aqueous environments. | Increase the solubility of the analog through the use of co-solvents or by creating a salt form. | Systematically screen different pharmaceutically acceptable co-solvents and counter-ions for salt formation. |
| Inconsistent particle size in nanoparticle formulations. | Optimize the parameters of the nanoparticle preparation method, such as stirring speed, solvent addition rate, and polymer concentration. | See Protocol 2: Preparation of a Nanosuspension by a Modified Nanoprecipitation Method for key parameters. |
| Low drug loading or encapsulation efficiency in nanoparticles. | Modify the nanoprecipitation method by adjusting the drug-to-polymer ratio and the solvents used. | Experiment with different drug-to-polymer ratios and solvent/co-solvent systems. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of FTY720 in Rats following Oral Administration
| Parameter | Value | Reference |
| Oral Bioavailability (F) | 71% | [3] |
| Systemic Clearance | 0.748 L/h/kg | [3] |
| Terminal Half-life (t½) | 23.4 h | [3] |
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Mice
Objective: To determine the pharmacokinetic profile and oral bioavailability of an this compound analog in mice.
Materials:
-
This compound analog
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles (20-22 gauge)
-
Syringes
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the study.
-
Dose Preparation: Prepare a homogenous suspension of the this compound analog in the chosen vehicle at the desired concentration.
-
Dosing:
-
Fast the mice overnight (with access to water) before dosing.
-
Administer the drug formulation orally via gavage at a specific dose (e.g., 10 mg/kg).[7][8] The volume should not exceed 10 mL/kg.[9]
-
For the intravenous (IV) group (to determine absolute bioavailability), administer the drug dissolved in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Place blood samples into EDTA-coated tubes and centrifuge to obtain plasma.
-
-
Sample Analysis:
-
Extract the drug from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of the this compound analog in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Protocol 2: Preparation of a Nanosuspension by a Modified Nanoprecipitation Method
Objective: To prepare a nanosuspension of an this compound analog to improve its dissolution rate.
Materials:
-
This compound analog
-
Poly(lactic-co-glycolic acid) (PLGA)
-
A suitable organic solvent for the drug and polymer (e.g., chloroform)[10]
-
An aqueous phase containing a stabilizer (e.g., 0.5% w/v Pluronic F-68 in distilled water)[10]
-
A co-solvent for the aqueous phase (e.g., methanol)[10]
-
Magnetic stirrer
-
Particle size analyzer
Procedure:
-
Organic Phase Preparation: Dissolve the this compound analog and PLGA in the organic solvent.
-
Aqueous Phase Preparation: Dissolve the stabilizer in distilled water. Add the co-solvent to the aqueous phase.
-
Nanoprecipitation:
-
Add the organic phase dropwise to the aqueous phase under constant stirring.[10]
-
Continue stirring for a specified period to allow for solvent evaporation and nanoparticle formation.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential of the resulting nanosuspension using a particle size analyzer.
-
Determine the drug loading and encapsulation efficiency using a suitable analytical method (e.g., HPLC) after separating the nanoparticles from the aqueous phase.
-
Protocol 3: In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of an this compound analog.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 12-well format)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
This compound analog
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Culture Caco-2 cells in flasks until they reach about 80-90% confluency.
-
Seed the cells onto the Transwell® inserts at an appropriate density.
-
Culture the cells on the inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[9]
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayers to ensure the integrity of the tight junctions.
-
Alternatively, assess the permeability of a fluorescent marker with low permeability, such as Lucifer yellow.
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport: Add the this compound analog dissolved in HBSS to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the this compound analog dissolved in HBSS to the basolateral chamber. Add fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, and 120 minutes). Replace the volume of the collected sample with fresh HBSS.
-
-
Sample Analysis:
-
Quantify the concentration of the this compound analog in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio (ER) as Papp(B-A) / Papp(A-B). An ER greater than 2 suggests the involvement of active efflux.
-
Mandatory Visualizations
Caption: FTY720/C2 Analog Signaling Pathway.
Caption: Troubleshooting Workflow for Poor Oral Bioavailability.
Caption: Experimental Workflow for Bioavailability Enhancement.
References
- 1. Loss of orally administered drugs in GI tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Metabolism, Pharmacokinetics and In Vivo Analysis of New Blood-Brain-Barrier Penetrant Fingolimod Analogues: this compound and FTY720-Mitoxy | PLOS One [journals.plos.org]
- 3. Physiologically based pharmacokinetic modeling of FTY720 (2-amino-2[2-(-4-octylphenyl)ethyl]propane-1,3-diol hydrochloride) in rats after oral and intravenous doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. research.fsu.edu [research.fsu.edu]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. scribd.com [scribd.com]
- 10. Modified Nanoprecipitation Method for Preparation of Cytarabine-Loaded PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
FTY720-C2 Delivery in Animal Models: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing FTY720 and its analog, FTY720-C2, in animal models. The information is tailored for scientists and drug development professionals to navigate potential challenges during their in vivo experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the administration of FTY720 and this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Suboptimal or Absent Lymphopenia with FTY720
Question: I have administered FTY720 to my mice, but I am not observing the expected decrease in peripheral blood lymphocyte counts. What could be the issue?
Potential Causes and Solutions:
-
Improper Formulation: FTY720 is sparingly soluble in aqueous solutions.[1] An incorrect formulation can lead to precipitation of the compound and inaccurate dosing.
-
Solution: Ensure proper solubilization. FTY720 can be dissolved in solvents like ethanol (B145695), DMSO, or dimethyl formamide. For aqueous preparations, first dissolve FTY720 in ethanol and then dilute with the chosen aqueous buffer.[2] It is also crucial to note that aqueous solutions of FTY720 are not stable and should be prepared fresh daily.[1] Liposomal formulations can also enhance the stability of FTY720 in aqueous buffers.[1]
-
-
Incorrect Dosage or Administration: The dose of FTY720 required to induce lymphopenia can vary between different animal models and strains.
-
Solution: Review the literature for doses used in similar models. A typical dose range for mice is 0.3-3 mg/kg.[3] Ensure accurate administration, particularly with oral gavage, to prevent accidental delivery into the trachea.
-
-
Animal Model Specifics: In some specific genetic knockout models, the efficacy of FTY720 might be altered. For instance, in a study on experimental autoimmune encephalomyelitis (EAE), FTY720 lost its efficacy in mice lacking S1P1 receptors on astrocytes, even though it still affected peripheral lymphocyte counts.[3][4][5]
-
Solution: Carefully consider the genetic background of your animal model and how it might influence the sphingosine-1-phosphate (S1P) signaling pathway.
-
-
Timing of Blood Collection: The peak reduction in circulating lymphocytes typically occurs within hours of FTY720 administration.[6]
-
Solution: Collect blood samples at appropriate time points post-administration (e.g., 6, 12, and 24 hours) to capture the nadir of lymphocyte counts.
-
Issue 2: Lack of Therapeutic Efficacy in an EAE Model
Question: I am seeing adequate lymphopenia with FTY720 in my EAE mouse model, but the clinical scores are not improving. Why might this be happening?
Potential Causes and Solutions:
-
Timing of Treatment Initiation: FTY720 is more effective when administered prophylactically or in the early stages of EAE. Its efficacy is diminished in the later, progressive stages of the disease.[7]
-
Solution: Initiate FTY720 treatment at the time of immunization or at the first signs of clinical disease for optimal effect.
-
-
CNS-Specific Mechanisms: The therapeutic effect of FTY720 in EAE is not solely dependent on peripheral lymphocyte depletion. It also has direct effects on astrocytes within the central nervous system (CNS).[3][4][5] If the pathological mechanisms in your specific EAE model are less dependent on peripheral immune cell infiltration and more on CNS-intrinsic processes, the effect of FTY720 might be less pronounced.
-
Solution: Consider the specific induction protocol and expected pathology of your EAE model. Investigating the direct effects of FTY720 on glial cells in your model might provide further insights.
-
-
Vitamin B12 Deficiency: A recent study has shown that the efficacy of FTY720 in reducing EAE severity is dependent on vitamin B12 signaling in astrocytes.[8]
-
Solution: Ensure that the animal diet provides adequate levels of vitamin B12, as a deficiency could potentially compromise the therapeutic effect of FTY720.[8]
-
Issue 3: Unexpected Toxicity or Adverse Effects
Question: My animals are showing signs of toxicity, such as significant weight loss or respiratory distress, after FTY720 administration. What should I do?
Potential Causes and Solutions:
-
High Dosage: While effective, higher doses of FTY720 can lead to adverse effects. For example, a dose of 2 mg/kg in mechanically ventilated mice was shown to increase pulmonary vascular permeability.[9]
-
Solution: Perform a dose-response study to identify the optimal therapeutic dose with minimal toxicity in your specific model. It is advisable to start with a lower dose and escalate if necessary.
-
-
Prolonged Administration: Long-term daily administration of FTY720 (e.g., 1 mg/kg for 21 days) has been reported to impair body weight gain in mice.[10]
-
Solution: Monitor the body weight of the animals regularly. If significant weight loss is observed, consider reducing the dose or the frequency of administration.
-
-
Impaired Gut Barrier Function: FTY720 has been shown to impair gut barrier function in mice, which could potentially lead to systemic inflammation.[11]
-
Solution: Be aware of this potential side effect, especially in models where gut health is a critical factor.
-
-
Model-Specific Sensitivity: In a viral-induced encephalomyelitis model, FTY720 treatment led to increased mortality.[12]
-
Solution: Carefully evaluate the suitability of FTY720 in infectious disease models, as its immunosuppressive effects can be detrimental.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in the in vivo effects of FTY720 and this compound?
A1: FTY720 is a prodrug that is phosphorylated in vivo to FTY720-phosphate (FTY720-P). FTY720-P is a potent agonist at four of the five S1P receptors and acts as a functional antagonist of the S1P1 receptor, leading to the sequestration of lymphocytes in lymph nodes and a subsequent reduction in peripheral lymphocyte counts (lymphopenia).[13] this compound is an analog of FTY720 that is not phosphorylated in vivo.[14] Consequently, it does not induce lymphopenia and is primarily investigated for its direct, non-immunosuppressive effects.[14]
Q2: How should I prepare FTY720 for oral gavage in mice?
A2: FTY720 can be dissolved in 0.9% saline for intraperitoneal injection.[15] For oral gavage, it can also be dissolved in saline.[11][16] Given its limited aqueous solubility, ensuring complete dissolution is critical. A general protocol for oral gavage in mice involves using a proper-sized, blunt-tipped gavage needle. The volume administered should not exceed 10 mL/kg of the animal's body weight.[17] It is crucial to restrain the mouse properly to ensure the needle enters the esophagus and not the trachea.[18][19]
Q3: Can I store prepared FTY720 solutions?
A3: It is not recommended to store aqueous solutions of FTY720 for more than one day.[2] Stock solutions in organic solvents like ethanol or DMSO can be stored at -20°C.
Q4: What are the expected pharmacokinetic properties of FTY720 in rodents?
A4: In rats, FTY720 has a terminal half-life of approximately 23.4 hours and an oral bioavailability of about 71%.[20] After intravenous administration in mice, a liposomal formulation of FTY720 showed an elimination half-life of around 28 hours.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of FTY720 in common animal models.
Table 1: FTY720 Dosage and Administration Routes in Mouse Models
| Disease Model | Mouse Strain | Dosage | Administration Route | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 | 0.3 - 10 mg/kg/day | Oral Gavage | [3][5] |
| Graft-versus-Host Disease (GvHD) | C57BL/6 | 1 mg/kg/day | Oral Gavage | [21] |
| Viral-Induced Encephalomyelitis | C57BL/6 | 1, 3, or 10 mg/kg/day | Intraperitoneal | [12] |
| Diet-Induced Atherosclerosis | ApoE-/- | 1 mg/kg/day in drinking water | Oral | |
| Oxazolone Colitis | SJL/J | 0.3 mg/kg/day | Intraperitoneal | |
| Cryptococcal Granuloma Reactivation | C57BL/6 | 1 mg/kg/day | Oral Gavage | [16] |
Table 2: Pharmacokinetic Parameters of FTY720 in Rodents
| Species | Administration Route | Dose | T½ (half-life) | Oral Bioavailability (%) | Cmax | Tmax | Reference |
| Rat (Wistar) | Oral | 0.3 mg/kg | 23.4 h | 71% | ~20 ng/mL | ~8 h | [20][22] |
| Rat (Wistar) | Intravenous | 0.1 mg/kg | 23.4 h | N/A | ~40 ng/mL | <1 h | [20][22] |
| Mouse (ICR) | Intravenous (Liposomal) | 5 mg/kg | ~28 h | N/A | ~2000 ng/mL | <1 h | [2] |
Experimental Protocols
Protocol 1: Preparation and Oral Gavage of FTY720 in Mice
Materials:
-
FTY720 hydrochloride
-
0.9% sterile saline
-
Appropriate-sized oral gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)
-
Syringes
-
Balance for weighing mice
Procedure:
-
Animal Handling and Measurement:
-
Preparation of FTY720 Solution:
-
On the day of the experiment, dissolve the required amount of FTY720 in 0.9% sterile saline to achieve the desired final concentration. Ensure the solution is clear and free of precipitates. If solubility is an issue, a small amount of a suitable solvent like ethanol can be used to first dissolve the FTY720 before diluting with saline.
-
-
Oral Gavage Administration:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[18]
-
Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle is advanced. Do not force the needle.[18][19]
-
Once the needle is correctly positioned in the esophagus, slowly administer the FTY720 solution.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress immediately after the procedure and over the next 24 hours.[17]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of FTY720-induced lymphopenia.
Caption: Troubleshooting workflow for absent lymphopenia with FTY720.
Caption: Comparison of FTY720 and this compound in vivo action.
References
- 1. The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel liposomal formulation of FTY720 (Fingolimod) for promising enhanced targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oral pharmacokinetic and pharmacodynamic effects of FTY720 in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunosuppression with FTY720 is insufficient to prevent secondary progressive neurodegeneration in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Sphingosine-1 Phosphate receptor agonist FTY720 dose dependently affected endothelial integrity in vitro and aggravated ventilator-induced lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prolonged administration of FTY720 does not cause renal toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The functional antagonist of sphingosine-1-phosphate, FTY720, impairs gut barrier function [frontiersin.org]
- 12. FTY720 (fingolimod) modulates the severity of viral-induced encephalomyelitis and demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists as Immunomodulators Based on Reverse Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FTY720-derivatives do not induce FTY720-like lymphopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Effects of Fingolimod (FTY720) on Leukocyte Subset Circulation cannot be Behaviourally Conditioned in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FTY720 reactivates cryptococcal granulomas in mice through S1P receptor 3 on macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iacuc.wsu.edu [iacuc.wsu.edu]
- 18. research.fsu.edu [research.fsu.edu]
- 19. Gavage [ko.cwru.edu]
- 20. Physiologically based pharmacokinetic modeling of FTY720 (2-amino-2[2-(-4-octylphenyl)ethyl]propane-1,3-diol hydrochloride) in rats after oral and intravenous doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. FTY720 ameliorates GvHD by blocking T lymphocyte migration to target organs and by skin fibrosis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Identifying FTY720-C2 Metabolites in Hepatocytes
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the identification of FTY720-C2 metabolites in hepatocyte cultures.
Frequently Asked Questions (FAQs)
Q1: What is FTY720 (Fingolimod) and how is it metabolized? A1: FTY720 (Fingolimod) is an immunomodulatory drug primarily used for treating multiple sclerosis.[1] Its biotransformation in the body occurs via three main pathways:
-
Phosphorylation: Reversible phosphorylation by sphingosine (B13886) kinase 2 to its active metabolite, FTY720-phosphate.[2][3]
-
Oxidative Metabolism: ω-hydroxylation on the octyl side-chain, predominantly by CYP4F enzymes, followed by oxidation to form carboxylic acid metabolites.[2][4]
-
Ceramide Formation: Conjugation with endogenous fatty acids to form ceramide analogs.[2]
Q2: What is this compound and how does its metabolism relate to FTY720? A2: this compound is a structural analog of FTY720. Its metabolism has been studied in both rat and human hepatocytes and follows a similar oxidative pathway to the parent compound.[4][5] The primary metabolites result from hydroxylation and subsequent β-oxidation to yield various carboxylic acid forms.[5]
Q3: Why are primary human hepatocytes considered the gold standard for in vitro metabolism studies? A3: Primary human hepatocytes are considered the gold standard because they represent the most physiologically relevant in vitro model. They contain the full complement of hepatic metabolic enzymes (both Phase I and Phase II) and drug transporters, providing a comprehensive system for studying a compound's metabolic fate.[6][7]
Q4: What are the common limitations of using primary hepatocytes? A4: Despite being the gold standard, primary hepatocytes have limitations, including their limited viability and functionality in culture, significant donor-to-donor variability in metabolic activity, and the difficulty in obtaining high-quality human liver tissue.[6][8] For compounds that are slowly metabolized, traditional suspension or 2D cultures may not be suitable for long-term studies.[9][10]
Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathways of FTY720 and the general experimental workflow for identifying its metabolites in hepatocytes.
References
- 1. The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absorption and disposition of the sphingosine 1-phosphate receptor modulator fingolimod (FTY720) in healthy volunteers: a case of xenobiotic biotransformation following endogenous metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists as Immunomodulators Based on Reverse Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Metabolism, Pharmacokinetics and In Vivo Analysis of New Blood-Brain-Barrier Penetrant Fingolimod Analogues: this compound and FTY720-Mitoxy | PLOS One [journals.plos.org]
- 6. dls.com [dls.com]
- 7. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 8. Hepatocyte cultures in drug metabolism and toxicological research and testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cellgs.com [cellgs.com]
- 10. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
FTY720 & C2-Ceramide in Primary Neurons: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of FTY720 (Fingolimod) in the context of C2-ceramide-induced neuronal cell death.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of C2-ceramide-induced cytotoxicity in primary neurons?
A1: C2-ceramide, a cell-permeable analog of natural ceramide, primarily induces apoptosis in primary neurons.[1] At high concentrations, it triggers the intrinsic apoptotic pathway.[1][2] This process involves the permeabilization of the mitochondrial membrane, leading to the release of cytochrome c.[3] Cytochrome c then activates a caspase cascade, notably the upregulation of active caspase-9 and caspase-3, which are key executioners of apoptosis.[1][3] This results in characteristic morphological changes such as nuclear condensation and fragmentation.
Q2: What are the known effects of FTY720 (Fingolimod) on primary neurons?
A2: FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator that can cross the blood-brain barrier.[4][5] Its effects on neurons are complex and can be neuroprotective or, at higher concentrations, slightly toxic.[4] In its phosphorylated form (FTY720-P), it binds to S1P receptors (S1P1, S1P3-5) on neurons, which can activate pro-survival signaling pathways like PI3K/Akt and MAPK, potentially protecting neurons from excitotoxic death.[3][6] Some studies show FTY720 can reduce neuronal death induced by excitotoxicity and neuroinflammation.[4][7] However, receptor-independent mechanisms have also been reported to induce apoptosis in some cell types, often involving the generation of reactive oxygen species (ROS).[8][9]
Q3: Is "FTY720-C2" a distinct compound?
A3: While the term "this compound" might be used to describe experiments involving both FTY720 and C2-ceramide, there is also a distinct, novel FTY720 analogue named this compound.[10] This analogue was synthesized to penetrate the brain and stimulate Brain-Derived Neurotrophic Factor (BDNF) expression without causing immunosuppression.[10] This guide, however, focuses on the more common experimental paradigm of assessing the effects of the well-known drug FTY720 (Fingolimod) on C2-ceramide-induced cytotoxicity.
Q4: How should I design an experiment to assess if FTY720 protects primary neurons from C2-ceramide toxicity?
A4: A typical experimental design involves pre-treatment with FTY720 before inducing cytotoxicity with C2-ceramide. The workflow would be: 1) Isolate and culture primary neurons. 2) Pre-treat a subset of cultures with various concentrations of FTY720 for a set period (e.g., 24 hours).[4] 3) Introduce C2-ceramide to both FTY720-pre-treated and untreated cultures. 4) After a specific incubation time (e.g., 24-36 hours), assess neuronal viability and apoptosis using multiple assays. Be sure to include appropriate controls: vehicle-only, FTY720-only, and C2-ceramide-only groups.
Troubleshooting Guides
Problem 1: High levels of cell death in my vehicle-only (control) primary neuron cultures.
| Possible Cause | Troubleshooting Step |
| Suboptimal Culture Conditions | Ensure the use of serum-free medium (e.g., Neurobasal) with appropriate supplements like B27 and L-glutamine, as serum can promote glial proliferation and is not optimal for neurons.[11][12] |
| Coating Substrate Issues | Primary neurons require a substrate like Poly-D-Lysine (PDL) for adherence.[12] If neurons are clumping together, the coating may be degraded or unevenly applied. Ensure plates are freshly and properly coated. |
| Dissociation-Related Damage | Over-exposure to dissociation enzymes like trypsin can damage neurons.[12] Consider using a gentler enzyme like papain or minimizing enzyme exposure time. Ensure mechanical trituration is performed gently. |
| Contamination | Primary neuronal cultures are highly susceptible to contamination.[13] Use sterile technique, work in a biosafety hood, and consider using an antibiotic/antimycotic cocktail in your media, especially during the initial culture phase.[14] If contamination persists, discard all reagents and cultures, decontaminate the incubator and hood thoroughly, and start with fresh materials.[15] |
Problem 2: Inconsistent or no significant cytotoxicity with C2-ceramide.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | The cytotoxic effect of C2-ceramide is highly concentration-dependent.[2] Low concentrations can even promote survival.[16] Perform a dose-response curve (e.g., 10 µM to 50 µM) to determine the optimal concentration for your specific neuron type and culture density.[17] |
| Inadequate Incubation Time | Apoptosis is a time-dependent process. A 6-hour treatment may show mitochondrial depolarization, while significant cell death might only be apparent after 24-36 hours.[17] Conduct a time-course experiment to identify the optimal endpoint. |
| Poor C2-Ceramide Solubility | Ensure the C2-ceramide stock is properly dissolved in its vehicle (e.g., DMSO) and then diluted to the final working concentration in the culture medium. Precipitates can lead to inconsistent results. |
| Assay Sensitivity | The chosen cytotoxicity assay may not be sensitive enough. Use multiple methods for confirmation. For example, pair an LDH or MTT assay for overall viability with a more specific apoptosis assay like Hoechst staining for nuclear morphology or a caspase-3/7 activity assay.[1][4] |
Problem 3: Variable results with FTY720 treatment (sometimes protective, sometimes toxic).
| Possible Cause | Troubleshooting Step |
| Concentration-Dependent Effects | FTY720 can be neuroprotective at lower nanomolar concentrations (e.g., 10-100 nM) but may become toxic at higher concentrations (e.g., ≥1000 nM or 1 µM).[4] A careful dose-response study is critical to identify the therapeutic window in your experimental setup. |
| Phosphorylation Requirement | FTY720's primary S1P receptor-mediated effects require it to be phosphorylated into FTY720-P by sphingosine (B13886) kinase 2 (SphK2).[18][19] The level of SphK2 activity in your primary neuron culture could influence the drug's efficacy. Ensure sufficient pre-incubation time (e.g., 24 hours) for this conversion to occur.[4] |
| Off-Target or Receptor-Independent Effects | At higher concentrations, FTY720 can have S1P receptor-independent effects that may induce apoptosis or other forms of cell death.[8][9] If you observe toxicity, consider investigating markers of oxidative stress (ROS) or pathways unrelated to S1P receptor signaling. |
| Purity of Neuronal Culture | FTY720 can also act on other CNS cells like astrocytes and microglia.[5] The protective effects observed might be indirect, for example, via astrocyte-derived neurotrophic factors.[20] The purity of your neuronal culture can therefore influence the outcome. |
Quantitative Data Summary
Table 1: C2-Ceramide Concentration Effects on Neuronal Cells
| Cell Type | Concentration | Incubation Time | Observed Effect | Assay Used |
| Rat Cortical Neurons | 40 µM | 24 h | Significant increase in apoptotic cells. | Hoechst 33258 Staining |
| SH-SY5Y Neuroblastoma | 50 µM | 36 h | Increased nuclear condensation and fragmentation. | Hoechst 33258 Staining |
| SH-SY5Y Neuroblastoma | 25 µM | 24 h | ~60% decrease in cell viability; 260% increase in oxidative stress.[2] | MTT Assay |
| Retina Photoreceptors | 10 µM | 6 h | Increased pyknotic nuclei and mitochondrial depolarization.[17] | DAPI & MitoTracker Staining |
Table 2: FTY720 (Fingolimod) Concentration Effects on Neuronal Cells
| Cell Type | Concentration | Condition | Observed Effect | Assay Used |
| Primary Cortical Neurons | 10 - 100 nM | NMDA Excitotoxicity | Reduced neuronal damage.[4] | LDH Assay |
| Primary Cortical Neurons | 1000 nM (1 µM) | NMDA Excitotoxicity | Less effective, slightly toxic on its own.[4] | LDH Assay |
| Neural Stem/Precursor Cells | 50 - 100 nM | In Vitro Culture | Significantly increased cell viability.[21] | MTT Assay |
| OLN-93 Oligodendroglia | 160 nM | In Vitro Culture | Viable, non-toxic dose.[10] | Cell Viability Assay |
| OLN-93 Oligodendroglia | 320 nM | In Vitro Culture | Significant toxicity observed.[10] | Cell Viability Assay |
Signaling Pathways & Workflows
Caption: C2-Ceramide triggers the intrinsic apoptotic pathway in neurons.
Caption: FTY720 is phosphorylated to activate pro-survival signaling.
Caption: Workflow for assessing FTY720's effect on C2-ceramide toxicity.
Key Experimental Protocols
1. Primary Cortical Neuron Culture
This protocol is a general guideline; specific timings and reagents may need optimization.
-
Materials : Embryonic day 18 (E18) rat or mouse pups, dissection tools, papain dissociation system, Neurobasal medium, B27 supplement, GlutaMAX, Penicillin-Streptomycin, Poly-D-Lysine (PDL) coated culture plates.
-
Procedure :
-
Prepare PDL-coated plates by incubating with PDL solution (50 µg/mL) overnight at 37°C, then wash thoroughly with sterile water and allow to dry.[12]
-
Dissect cortices from E18 embryos in ice-cold Hibernate-E medium.
-
Mince the tissue and digest using a papain dissociation system according to the manufacturer's instructions. This is often gentler than trypsin for neurons.[12]
-
Gently triturate the digested tissue with a fire-polished Pasteur pipette to achieve a single-cell suspension.
-
Determine cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Plate cells onto PDL-coated plates at a desired density (e.g., 1.5 x 10^5 cells/cm²) in pre-warmed plating medium (Neurobasal with B27, GlutaMAX, and Pen-Strep).
-
Incubate at 37°C in a 5% CO2 incubator. After 24 hours, perform a half-medium change to remove debris. Continue half-medium changes every 3-4 days. Cultures are typically ready for experiments between 7-10 days in vitro (DIV).
-
2. Cytotoxicity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, indicating loss of membrane integrity.
-
Materials : Commercial LDH cytotoxicity assay kit, multi-well plate reader.
-
Procedure :
-
Following treatment with FTY720 and/or C2-ceramide, carefully collect a sample of the culture supernatant from each well. Avoid disturbing the cell layer.
-
Transfer the supernatant to a new 96-well plate.
-
Prepare controls as per the kit instructions: a) background control (medium only), b) maximum LDH release control (lyse the remaining cells in the original plate with the provided lysis buffer).
-
Add the LDH reaction mixture to all samples and controls.
-
Incubate the plate at room temperature, protected from light, for the duration specified by the manufacturer (usually 30 minutes).
-
Add the stop solution.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate cytotoxicity percentage using the formula: (% Cytotoxicity = (Experimental LDH - Background) / (Maximum LDH - Background) * 100).[4]
-
3. Apoptosis Assessment: Hoechst 33258 Staining
This method visualizes nuclear morphology. Apoptotic cells display condensed and/or fragmented nuclei that stain brightly with Hoechst dye.
-
Materials : Hoechst 33258 dye solution, 4% paraformaldehyde (PFA) in PBS, PBS, fluorescence microscope.
-
Procedure :
-
After the experimental treatment, gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with Hoechst 33258 solution (e.g., 1 µg/mL in PBS) for 10-15 minutes at room temperature, protected from light.
-
Wash three times with PBS.
-
Visualize the cells using a fluorescence microscope with a DAPI filter set.
-
Count the number of cells with apoptotic morphology (condensed, fragmented, brightly stained nuclei) versus healthy nuclei (round, larger, diffusely stained) in several random fields of view to quantify the percentage of apoptotic cells.
-
References
- 1. Ceramide induces neuronal apoptosis through the caspase-9/caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide and neurodegeneration: Susceptibility of neurons and oligodendrocytes to cell damage and death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FTY720 attenuates excitotoxicity and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FTY720 (Fingolimod) Ameliorates Brain Injury through Multiple Mechanisms and is a Strong Candidate for Stroke Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fingolimod protects cultured cortical neurons against excitotoxic death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FTY720 attenuates excitotoxicity and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FTY-720 induces apoptosis in neuroblastoma via multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. More than Just an Immunosuppressant: The Emerging Role of FTY720 as a Novel Inducer of ROS and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FTY720-Mitoxy Reduces Toxicity Associated with α-Synuclein and Oxidative Stress by Increasing Trophic Factor Expression and Myelin Protein in OLN-93 Oligodendroglia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 12. dendrotek.ca [dendrotek.ca]
- 13. Isolation, Purification, and Culture of Primary Murine Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellculturedish.com [cellculturedish.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. FTY720/Fingolimod, a Sphingosine Analogue, Reduces Amyloid-β Production in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Sphingolipid metabolism in brain insulin resistance and neurological diseases [frontiersin.org]
- 20. Sphingosine 1-phosphate but not Fingolimod protects neurons against excitotoxic cell death by inducing neurotrophic gene expression in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of FTY720 on Neural Cell Behavior in Two and Three-Dimensional Culture and in Compression Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
FTY720-C2 Dose-Response Curve Generation and Analysis: A Technical Support Resource
Welcome to the technical support center for FTY720-C2, a non-phosphorylatable analog of FTY720 (Fingolimod). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for generating and analyzing dose-response curves in various experimental settings.
Understanding this compound: A Different Mechanism of Action
Unlike its parent compound FTY720, which requires phosphorylation to modulate Sphingosine-1-Phosphate (S1P) receptors and induce lymphopenia, this compound acts through an S1P receptor-independent mechanism. Its primary modes of action are believed to be the activation of Protein Phosphatase 2A (PP2A) and the induction of Brain-Derived Neurotrophic Factor (BDNF) expression, making it a compound of interest for its neuroprotective potential.[1][2] This fundamental difference in its mechanism necessitates specific considerations for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the key difference between FTY720 and this compound?
A1: The primary difference is that this compound is a non-phosphorylatable analog of FTY720.[2] This means it does not get converted to a phosphate (B84403) form in vivo and therefore does not act as an agonist on S1P receptors, a mechanism central to FTY720's immunosuppressive effects.[1][2] Consequently, this compound does not cause lymphopenia.[1][2] Its biological activities, particularly its neuroprotective effects, are attributed to alternative pathways, including the activation of PP2A and stimulation of BDNF.[1]
Q2: What are the primary applications of this compound in research?
A2: Given its neuroprotective properties without the immunosuppressive side effects of FTY720, this compound is primarily investigated for its therapeutic potential in neurodegenerative diseases where PP2A dysregulation or reduced BDNF levels are implicated.[1][2]
Q3: What concentration range of this compound should I start with for my experiments?
A3: The optimal concentration of this compound is highly dependent on the cell type and the specific assay. Based on available literature for FTY720 and its analogs, a broad concentration range is recommended for initial dose-response experiments. For in vitro studies, starting with a range from low nanomolar (e.g., 10 nM) to low micromolar (e.g., 10 µM) is advisable. One study showed that 160 nM of this compound did not affect the viability of OLN-93 oligodendroglia cells. For PP2A activation, concentrations in the low micromolar range (e.g., 1-10 µM) have been shown to be effective for the parent compound FTY720.[3][4]
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. It is recommended to prepare a stock solution in a suitable solvent like DMSO. For long-term storage, it is best to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium or assay buffer immediately before use.
Experimental Protocols and Troubleshooting Guides
This section provides detailed methodologies for key experiments and troubleshooting for common issues encountered during this compound dose-response studies.
Cell Viability Assays (e.g., MTT, SRB)
Determining the cytotoxic potential of this compound is a critical first step.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound treatment).
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6]
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | Uneven cell seeding; Edge effects in the 96-well plate; Incomplete dissolution of formazan crystals (MTT assay).[6] | Ensure a homogenous single-cell suspension before plating. Avoid using the outer wells of the plate. Ensure complete solubilization of formazan crystals by thorough mixing before reading.[6] |
| No or weak cytotoxic effect observed | Insufficient incubation time; Low expression of this compound targets in the cell line; Cell line resistance to the induced cell death pathway.[6] | Perform a time-course experiment (e.g., 24, 48, 72 hours).[6] Consider that this compound may not be cytotoxic at the tested concentrations in your specific cell line. |
| Precipitation of this compound in the culture medium | Poor solubility of the compound at higher concentrations. | Ensure the final DMSO concentration is low and consistent across all treatments. Prepare fresh dilutions for each experiment. |
PP2A Activity Assay
Measuring the dose-dependent activation of PP2A is key to confirming the mechanism of action of this compound.
-
Cell Lysis: Treat cells with varying concentrations of this compound for the desired time. Lyse the cells in a suitable lysis buffer on ice.[7]
-
Immunoprecipitation: Immunoprecipitate the PP2A catalytic subunit (PP2Ac) from the cell lysates using an anti-PP2Ac antibody conjugated to beads (e.g., protein A/G).[7]
-
Washing: Wash the beads several times to remove non-specific binding.
-
Phosphatase Reaction: Resuspend the beads in a phosphatase assay buffer containing a specific phosphopeptide substrate. Incubate at 30°C to allow for dephosphorylation.[7]
-
Phosphate Detection: Stop the reaction and measure the amount of free phosphate released using a colorimetric method, such as Malachite Green.[7]
-
Data Analysis: Calculate the PP2A activity as the amount of phosphate released per unit of time and protein.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no PP2A activity detected | Inefficient immunoprecipitation; Inactive enzyme due to improper sample handling; Low basal PP2A activity in the cell line. | Confirm the efficiency of PP2Ac immunoprecipitation by Western blot. Keep samples on ice and use phosphatase inhibitors in the lysis buffer (to be removed before the assay). Use a positive control for PP2A activity. |
| High background signal | Non-specific phosphatase activity; Contamination of reagents with phosphate. | Include a control with a specific PP2A inhibitor (e.g., okadaic acid) to confirm the specificity of the assay. Use phosphate-free water and reagents. |
| Inconsistent results | Variability in cell lysis and immunoprecipitation steps; Inaccurate timing of the phosphatase reaction. | Standardize all steps of the protocol. Use a timer for the phosphatase reaction and ensure consistent mixing. |
BDNF Expression Analysis (qRT-PCR and ELISA)
Quantifying the dose-dependent induction of BDNF at both the mRNA and protein level provides further evidence for the neuroprotective mechanism of this compound.
-
Cell Treatment and RNA Extraction: Treat cells with a dose range of this compound for a specified time (e.g., 24 hours).[2] Extract total RNA using a standard method (e.g., TRIzol).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using primers specific for BDNF and a suitable housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of BDNF mRNA using the ΔΔCt method.
-
Sample Collection: Collect cell culture supernatants or cell lysates after treatment with this compound.
-
ELISA: Perform a sandwich ELISA using a commercially available BDNF ELISA kit, following the manufacturer's instructions.[8]
-
Data Analysis: Generate a standard curve using recombinant BDNF and determine the concentration of BDNF in your samples.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No significant increase in BDNF mRNA/protein | Suboptimal treatment time or concentration; Low sensitivity of the assay; Cell line does not respond to this compound by upregulating BDNF. | Perform a time-course and a wider dose-response experiment. Ensure the quality of RNA and the efficiency of the qRT-PCR. Validate the ELISA kit with a positive control. |
| High variability in qRT-PCR results | Pipetting errors; Poor RNA quality. | Use calibrated pipettes and practice consistent pipetting technique. Assess RNA integrity before cDNA synthesis. |
| Low signal in ELISA | Low levels of secreted BDNF; Insufficient incubation times. | Concentrate the cell culture supernatant before the assay. Optimize incubation times as per the kit's recommendations. |
Quantitative Data Summary
The following tables provide a summary of reported dose-response data for FTY720. While specific EC50/IC50 values for this compound are not widely available, these ranges for the parent compound can serve as a starting point for designing your experiments.
Table 1: Reported IC50 Values for FTY720 in Cell Viability Assays
| Cell Line | Assay | IC50 (µM) | Reference |
| A172 (Glioblastoma) | xCELLigence | 4.6 | [9] |
| G28 (Glioblastoma) | xCELLigence | 17.3 | [9] |
| U87 (Glioblastoma) | xCELLigence | 25.2 | [9] |
Table 2: Effective Concentrations of this compound in In Vitro Assays
| Assay | Cell Line | Effective Concentration | Observed Effect | Reference |
| Viability | OLN-93 | 160 nM | No reduction in viability | [10] |
| NGF Expression | OLN-93 | 160 nM | Stimulation of NGF expression | [10] |
| PP2A Activation | Dopaminergic cells | Not specified | More potent than FTY720 | [1] |
Visualizing Workflows and Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate key concepts related to this compound research.
This technical support center provides a foundational guide for researchers working with this compound. As the body of research on this compound grows, more specific protocols and quantitative data will become available. We encourage researchers to perform thorough dose-response studies and optimization for their specific experimental systems.
References
- 1. Novel FTY720-Based Compounds Stimulate Neurotrophin Expression and Phosphatase Activity in Dopaminergic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FTY720-derivatives do not induce FTY720-like lymphopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine analogue drug FTY720 targets I2PP2A/SET and mediates lung tumour suppression via activation of PP2A‐RIPK1‐dependent necroptosis | EMBO Molecular Medicine [link.springer.com]
- 4. mdpi.com [mdpi.com]
- 5. FTY720 inhibits tumor growth and enhances the tumor-suppressive effect of topotecan in neuroblastoma by interfering with the sphingolipid signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Measuring and Validating the Levels of Brain-Derived Neurotrophic Factor in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingosine‑1‑phosphate analogue FTY720 exhibits a potent anti‑proliferative effect on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in FTY720-C2 Experimental Results
To our valued researchers, scientists, and drug development professionals,
Our comprehensive search for scientific literature and experimental protocols related to a specific ceramide analog of FTY720, termed "FTY720-C2," has yielded limited specific results. The designation "this compound" does not appear to be a standardized or widely published name for a specific FTY720 derivative. This scarcity of dedicated information prevents the creation of a detailed technical support center with the depth of troubleshooting guides, specific experimental protocols, and signaling pathway diagrams that would meet the high standards of accuracy and utility we aim to provide.
However, our extensive research on the parent compound, FTY720 (Fingolimod) , has generated a wealth of information that is highly relevant to researchers working with its analogs. FTY720 itself is known to intricately interact with sphingolipid metabolism, including the ceramide pathway. Therefore, as a comprehensive alternative, we have developed the following Technical Support Center for FTY720 (Fingolimod) . This resource is designed to address common sources of experimental variability and provide detailed guidance that will be invaluable for researchers investigating FTY720 and its derivatives.
Technical Support Center: FTY720 (Fingolimod)
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you achieve more consistent and reliable results in your experiments with FTY720.
Frequently Asked Questions (FAQs)
1. Q: My FTY720 solution appears to have precipitated. How can I ensure it is properly dissolved and stable?
A: FTY720 hydrochloride has limited solubility in aqueous buffers. For optimal results, follow these guidelines:
-
Stock Solution: Prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol. Stock solutions in DMSO can be stored at -20°C for several months.
-
Working Solution: For cell culture experiments, dilute the stock solution directly into the pre-warmed culture medium to the final desired concentration immediately before use. Avoid preparing large volumes of aqueous working solutions to be stored for extended periods, as this can lead to precipitation. One source suggests that aqueous solutions should not be stored for more than one day[1].
-
Solubility Limits: The solubility of FTY720 in a 1:1 solution of ethanol:PBS (pH 7.2) is approximately 0.2 mg/ml[1]. Be mindful of these limits when preparing your working solutions.
2. Q: I am observing significant batch-to-batch variability in the cytotoxic effects of FTY720 on my cancer cell line. What could be the cause?
A: Variability in cytotoxicity can stem from several factors:
-
Cell Culture Conditions:
-
Cell Density: Ensure you are seeding cells at a consistent density for every experiment. Cell density can influence the effective concentration of the drug per cell and can impact cell proliferation rates and drug sensitivity.
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, altering their response to drugs.
-
Serum Concentration: The concentration and batch of fetal bovine serum (FBS) can significantly impact cell growth and drug sensitivity. Use a single, quality-tested batch of FBS for a series of related experiments.
-
-
FTY720 Handling:
-
Phosphorylation: FTY720 is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinase 2 (SphK2) to its active form, FTY720-phosphate (FTY720-P)[2][3]. The level of SphK2 expression in your cell line will directly impact the conversion of FTY720 to its active form and thus its S1P receptor-mediated effects. However, many of FTY720's anti-cancer effects are independent of phosphorylation and S1P receptor signaling[4][5]. Be aware of which form of the drug is responsible for the effects you are studying.
-
Storage: Ensure your FTY720 stock solution is stored correctly at -20°C and protected from light to prevent degradation.
-
3. Q: My Western blot results for downstream signaling proteins after FTY720 treatment are inconsistent. How can I troubleshoot this?
A: Inconsistent Western blot data is a common issue. Consider the following:
-
Protein Loading: Ensure equal protein loading across all lanes by performing a reliable protein quantification assay (e.g., BCA assay) and loading equal amounts of total protein. Always include a loading control (e.g., β-actin, GAPDH) to verify equal loading.
-
Antibody Performance:
-
Validation: Use antibodies that have been validated for the specific application (Western blot) and species you are working with.
-
Titration: Optimize the concentration of both your primary and secondary antibodies to achieve a good signal-to-noise ratio.
-
-
Experimental Timing: The activation or inhibition of signaling pathways can be transient. Perform a time-course experiment to identify the optimal time point to observe the desired changes in protein expression or phosphorylation after FTY720 treatment. For example, in some cell types, FTY720 has been shown to cause a time-dependent downmodulation of Cyclin D1[6].
Troubleshooting Guides
Cell Viability and Apoptosis Assays
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values | Cell seeding density is not uniform. | Use a cell counter to ensure consistent cell numbers are plated for each experiment. |
| Variation in incubation time with FTY720. | Standardize the incubation time for all experiments. | |
| Different batches or passage numbers of cells used. | Use cells from the same batch and within a narrow passage number range. | |
| High background in apoptosis assays (e.g., Annexin V/PI) | Mechanical stress during cell harvesting. | Use gentle cell scraping or a non-enzymatic cell dissociation solution. Avoid harsh trypsinization. |
| Reagent issues or incorrect compensation in flow cytometry. | Run appropriate controls, including unstained cells and single-stain controls for compensation. | |
| No induction of apoptosis observed | Cell line may be resistant to FTY720-induced apoptosis. | Confirm the sensitivity of your cell line to FTY720 using a positive control for apoptosis induction. Consider that FTY720 can induce other forms of cell death[4]. |
| FTY720 concentration is too low or incubation time is too short. | Perform a dose-response and time-course experiment to determine the optimal conditions for apoptosis induction in your specific cell line. | |
| The pro-apoptotic effects of FTY720 are often independent of its phosphorylation. Ensure you are not using FTY720-phosphate if you intend to study these specific pathways. | Use unphosphorylated FTY720 for studying S1P receptor-independent apoptotic effects. |
Western Blot Analysis
| Problem | Possible Cause | Recommended Solution |
| Weak or no signal for target protein | Insufficient protein loaded. | Increase the amount of total protein loaded onto the gel. |
| Primary antibody concentration is too low. | Increase the primary antibody concentration or incubate overnight at 4°C. | |
| Inefficient protein transfer to the membrane. | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage. | |
| High background | Blocking is insufficient. | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
| Primary or secondary antibody concentration is too high. | Titrate antibodies to determine the optimal dilution. | |
| Inadequate washing. | Increase the number and duration of washes between antibody incubations. | |
| Multiple non-specific bands | Antibody is not specific enough. | Use a more specific antibody or perform immunoprecipitation to isolate the protein of interest before Western blotting. |
| Protein degradation. | Add protease inhibitors to your lysis buffer and keep samples on ice. |
Experimental Protocols
Protocol 1: General Cell Culture and FTY720 Treatment
-
Cell Seeding: Plate cells in a multi-well plate at a predetermined density (e.g., 5,000-10,000 cells/well for a 96-well plate) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
FTY720 Preparation: Prepare a 10 mM stock solution of FTY720 in DMSO.
-
Treatment: On the day of the experiment, dilute the FTY720 stock solution in pre-warmed complete cell culture medium to the desired final concentrations. Remove the old medium from the cells and replace it with the medium containing FTY720.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Proceed with cell viability assays, apoptosis analysis, or protein extraction for Western blotting.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Cell Collection: After FTY720 treatment, collect both adherent and floating cells. For adherent cells, use a gentle method like accutase or cell scraping.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Signaling Pathways and Experimental Workflows
FTY720 Mechanism of Action
FTY720 has a dual mechanism of action. Its immunosuppressive effects are primarily mediated by its phosphorylated form, FTY720-P, which acts as a functional antagonist of S1P receptors. In contrast, many of its anti-cancer effects are independent of phosphorylation and involve the direct action of FTY720 on intracellular targets.
Caption: Dual mechanisms of FTY720 action.
Experimental Workflow for Assessing FTY720 Cytotoxicity
Caption: Workflow for FTY720 cytotoxicity studies.
References
- 1. Synthesis and Biological Evaluation of FTY720 (Fingolimod) Derivatives with Aromatic Head Group as Anticancer Agents [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis and immunomodulating activity of new analogues of fingolimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of fluorinated fingolimod (FTY720) analogues for sphingosine-1-phosphate receptor molecular imaging by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
FTY720 vs. FTY720-C2: A Comparative Guide to Neuroprotective Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective efficacy of FTY720 (Fingolimod) and its non-immunosuppressive analog, FTY720-C2. We delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for key experiments to aid in the evaluation of these compounds for neurodegenerative disease research and development.
At a Glance: FTY720 and this compound
| Feature | FTY720 (Fingolimod) | This compound |
| Primary Mechanism | Sphingosine-1-phosphate (S1P) receptor modulator | Putative neuroprotective agent; does not act via S1P receptor modulation |
| Immunosuppressive Activity | Yes, causes lymphopenia by sequestering lymphocytes in lymph nodes | No, does not cause lymphopenia |
| Neuroprotective Effects | Demonstrated in various in vivo and in vitro models of neurological disorders | Demonstrated in in vitro models of oxidative stress |
| Clinical Status | FDA-approved for relapsing-remitting multiple sclerosis | Preclinical development |
Quantitative Data on Neuroprotective Efficacy
The following tables summarize key quantitative data from preclinical studies, offering a comparative overview of the neuroprotective effects of FTY720 and this compound.
Table 1: In Vivo Neuroprotective Efficacy of FTY720 in a Rat Model of Ischemic Stroke
| Treatment Group | Infarct Volume (mm³) | Neurological Score |
| Vehicle | 247 ± 25 | 3.5 ± 0.5 |
| FTY720 (0.25 mg/kg) | 145 ± 20 | 2.5 ± 0.4 |
| FTY720 (1 mg/kg) | 130 ± 18 | 2.2 ± 0.3 |
*p < 0.05 compared to vehicle. Data is represented as mean ± SEM. Neurological score is on a scale of 0-5, with higher scores indicating greater deficit.[1]
Table 2: In Vivo Neuroprotective Efficacy of FTY720 in a Mouse Model of Intracerebral Hemorrhage
| Treatment Group | Brain Water Content (%) (Ipsilateral Hemisphere) | Neurological Deficit Score |
| Sham | 78.5 ± 0.3 | 0 |
| ICH + Vehicle | 83.6 ± 0.5 | 8.2 ± 0.7 |
| ICH + FTY720 (1 mg/kg) | 82.2 ± 0.3 | 6.5 ± 0.6 |
*p < 0.05 compared to ICH + Vehicle. Data is represented as mean ± SEM. Neurological deficit score is a composite score with higher values indicating greater deficit.[2][3]
Table 3: In Vitro Comparative Neuroprotective Efficacy of FTY720 and this compound against Oxidative Stress
| Treatment Group | Cell Viability (%) after H₂O₂ exposure |
| Vehicle | 50.4 ± 12.7 |
| FTY720 (160 nM) | 75.2 ± 8.5 |
| This compound (160 nM) | 78.9 ± 9.2 |
*p < 0.05 compared to vehicle. Data is represented as mean ± SD. OLN-93 oligodendrocyte cells were pre-treated with the compounds for 48 hours before exposure to 75 µM H₂O₂.[4]
Mechanisms of Neuroprotection
FTY720 and this compound exert their neuroprotective effects through distinct mechanisms.
FTY720: A Dual-Action Modulator
FTY720's neuroprotective actions are primarily attributed to its role as a sphingosine-1-phosphate (S1P) receptor modulator. Upon administration, FTY720 is phosphorylated to FTY720-phosphate (FTY720-P), which then acts on four of the five S1P receptor subtypes.[5][6]
-
Immunomodulation: FTY720-P binding to S1P1 receptors on lymphocytes causes their internalization and degradation, leading to the sequestration of lymphocytes in lymph nodes.[5] This reduction in circulating lymphocytes limits their infiltration into the central nervous system (CNS), thereby reducing neuroinflammation. This is a key mechanism in its efficacy for multiple sclerosis.
-
Direct CNS Effects: FTY720 can cross the blood-brain barrier and exert direct effects on various CNS cells, including neurons, astrocytes, and microglia.[5] It has been shown to promote neuronal survival and reduce apoptosis by activating pro-survival signaling pathways such as Akt and ERK.[1] Furthermore, FTY720 can modulate astrocyte and microglia activity, potentially shifting them towards a more neuroprotective phenotype.
Caption: FTY720's dual mechanism of action.
This compound: A Non-Immunosuppressive Alternative
This compound is a derivative of FTY720 designed to retain neuroprotective properties while eliminating the immunosuppressive effects. Unlike FTY720, this compound is not phosphorylated in vivo and therefore does not interact with S1P receptors to cause lymphopenia.
The exact mechanism of this compound's neuroprotective action is still under investigation. In vitro studies suggest that it can protect oligodendrocytes from oxidative stress-induced cell death with an efficacy comparable to FTY720.[4] This suggests that its neuroprotective effects may be independent of S1P receptor modulation and could involve other cellular pathways.
Caption: Neuroprotective effect of this compound in vitro.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vivo Model of Ischemic Stroke (Rat)
Objective: To evaluate the neuroprotective efficacy of FTY720 in a transient middle cerebral artery occlusion (MCAO) model in rats.
Animal Model: Male Sprague-Dawley rats (280-300g).
Procedure:
-
Anesthesia: Anesthetize rats with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance).
-
MCAO Surgery:
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert a 4-0 nylon monofilament suture with a rounded tip into the ICA via an incision in the ECA stump.
-
Advance the filament approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).
-
Confirm occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter.
-
-
Reperfusion: After 2 hours of occlusion, withdraw the filament to allow reperfusion.
-
Drug Administration: Administer FTY720 (0.25 mg/kg or 1 mg/kg) or vehicle intraperitoneally immediately after reperfusion.
-
Outcome Measures (at 24 and 72 hours post-MCAO):
-
Neurological Scoring: Evaluate neurological deficits using a 5-point scale.
-
Infarct Volume Measurement: Sacrifice animals, remove brains, and slice into 2 mm coronal sections. Stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC) and quantify the infarct volume using image analysis software.[1]
-
Caption: Experimental workflow for the MCAO model.
In Vitro Oxidative Stress Model (Oligodendrocytes)
Objective: To compare the neuroprotective effects of FTY720 and this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in an oligodendrocyte cell line.
Cell Line: OLN-93 rat oligodendrocyte cell line.
Procedure:
-
Cell Culture: Culture OLN-93 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Treatment:
-
Plate cells in 96-well plates.
-
Pre-treat cells with FTY720 (160 nM), this compound (160 nM), or vehicle for 48 hours.
-
-
Induction of Oxidative Stress:
-
After the pre-treatment period, expose the cells to 75 µM H₂O₂ for 24 hours.
-
-
Cell Viability Assay:
-
Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.[4]
-
Caption: Workflow for the in vitro oxidative stress assay.
Conclusion and Future Directions
FTY720 has a well-established neuroprotective profile, supported by extensive in vivo data in various models of neurological disease. Its dual mechanism of immunomodulation and direct CNS effects makes it a potent, albeit systemically active, therapeutic agent.
This compound presents a promising alternative, offering neuroprotection in vitro without the immunosuppressive activity of its parent compound. This lack of systemic immune effects could be a significant advantage in treating neurodegenerative diseases where broad immunosuppression is not desirable.
However, a critical gap in the current research landscape is the absence of in vivo studies directly comparing the neuroprotective efficacy of FTY720 and this compound. Future research should focus on head-to-head in vivo comparisons in relevant animal models of neurodegeneration to fully elucidate the therapeutic potential of this compound and to determine if its targeted neuroprotective effects, devoid of immunomodulation, can match or exceed the benefits observed with FTY720. Such studies are essential to guide the further development of this compound as a potential next-generation neuroprotective agent.
References
- 1. Activation of sphingosine 1-phosphate receptor-1 by FTY720 is neuroprotective after ischemic stroke in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FTY720 is Neuroprotective and Improves Functional Outcomes After Intracerebral Hemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FTY720-Mitoxy Reduces Toxicity Associated with α-Synuclein and Oxidative Stress by Increasing Trophic Factor Expression and Myelin Protein in OLN-93 Oligodendroglia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The emerging role of FTY720 as a sphingosine 1‐phosphate analog for the treatment of ischemic stroke: The cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating FTY720-C2 Target Engagement in the CNS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the central nervous system (CNS) target engagement of FTY720-phosphate (FTY720-P), the active metabolite of FTY720 (Fingolimod). FTY720-P, a sphingosine-1-phosphate (S1P) receptor modulator, exerts its therapeutic effects in diseases like multiple sclerosis through both peripheral immune modulation and direct actions within the CNS.[1][2][3] Verifying that FTY720-P effectively binds to its intended S1P receptors in the brain is crucial for understanding its mechanism of action and for the development of novel CNS-penetrant therapies.
This document outlines and compares key experimental techniques, provides detailed protocols, and presents quantitative data to assist researchers in selecting the most appropriate methods for their studies. We also compare FTY720-P with other S1P receptor modulators, namely Siponimod (BAF312) and Ozanimod (RPC1063), to provide a broader context for target engagement validation.
Comparative Analysis of Target Engagement Methodologies
A variety of techniques can be employed to assess the binding of FTY720-P to S1P receptors in the CNS. Each method offers distinct advantages and disadvantages in terms of resolution, quantification, and applicability to in vitro versus in vivo settings.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Radioligand Binding Assay | Measures the displacement of a radiolabeled ligand from a receptor by a test compound (e.g., FTY720-P) in tissue homogenates or cell membranes. | Highly quantitative (provides Ki values), high-throughput potential, well-established. | Requires handling of radioactive materials, performed on non-intact tissue/cells, may not fully reflect in vivo conditions. | Determining binding affinity and selectivity of compounds for S1P receptor subtypes in brain tissue. |
| Quantitative Autoradiography | Visualizes the distribution and density of radioligand binding to receptors in tissue sections. | Provides high-resolution anatomical localization of target engagement, quantitative. | Requires radioactive materials, ex vivo technique. | Mapping the regional distribution of S1P receptors occupied by FTY720-P in the brain.[4][5][6] |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in intact cells or tissue lysates. | Label-free, can be performed in intact cells and tissues, reflects intracellular target engagement. | Less sensitive than radioligand assays, requires specific antibodies for detection, optimization can be challenging. | Confirming FTY720-P binding to S1P receptors in CNS cell types (e.g., astrocytes, microglia) under more physiological conditions. |
| Positron Emission Tomography (PET) | A non-invasive in vivo imaging technique that uses radiotracers to visualize and quantify receptor occupancy in the living brain. | Non-invasive, allows for longitudinal studies in the same subject, provides quantitative receptor occupancy data in vivo.[7][8] | Requires specialized and expensive equipment (cyclotron, PET scanner), development of suitable radiotracers can be challenging. | Measuring the in vivo S1P1 receptor occupancy of FTY720-P in the brain of living animals or humans.[7] |
Quantitative Data: FTY720-P and Alternatives
The following tables summarize key quantitative data for FTY720-P and the alternative S1P receptor modulators, Siponimod and Ozanimod.
Table 1: S1P Receptor Binding Affinities (Ki, nM)
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 | Reference |
| FTY720-Phosphate | 0.33 | >10000 | 1.2 | 0.89 | 0.31 | [9] |
| Siponimod | 0.56 | >10000 | >10000 | >10000 | 1.1 | [9] |
| Ozanimod | 0.27 | >10000 | >10000 | >10000 | 3.5 | [9] |
Table 2: CNS Penetration and In Vivo Target Engagement
| Compound | Method | Species | Brain/Blood Ratio | CNS Receptor Occupancy/Modulation | Reference |
| FTY720 | LC-MS/MS, Autoradiography | Rat | >10 | Dose-dependent increase in brain concentrations | [10] |
| Siponimod | LC-MS/MS, QWBA, SPECT | Rodents, NHPs | ~6-7 | Dose-dependent reduction in brain S1P1 levels | [1][11] |
| Ozanimod | Not specified | Animals | Crosses the blood-brain barrier | Effective in EAE model, suggesting CNS action | [12] |
Experimental Protocols
Radioligand Binding Assay for S1P Receptors in Brain Tissue
Objective: To determine the binding affinity (Ki) of FTY720-P for S1P receptors in brain tissue homogenates.
Materials:
-
Frozen brain tissue (e.g., cortex, cerebellum)
-
Homogenization buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Radioligand (e.g., [3H]-S1P or a suitable radiolabeled antagonist)
-
FTY720-Phosphate and other competing ligands
-
Scintillation fluid and counter
-
Glass fiber filters
Protocol:
-
Membrane Preparation: Homogenize brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Binding Reaction: In a 96-well plate, combine the brain membrane preparation, a fixed concentration of the radioligand, and varying concentrations of FTY720-P or other unlabeled ligands.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of FTY720-P that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Cellular Thermal Shift Assay (CETSA) in Primary Astrocytes
Objective: To confirm the engagement of FTY720-P with S1P1 receptors in intact primary astrocytes.
Materials:
-
Primary astrocyte cell culture[13]
-
FTY720-Phosphate
-
Lysis buffer with protease inhibitors
-
Antibodies specific for S1P1 receptor
-
Western blotting reagents and equipment or ELISA-based detection system
Protocol:
-
Cell Treatment: Culture primary astrocytes to confluence. Treat the cells with either vehicle or FTY720-P at various concentrations for a specified time (e.g., 1 hour).
-
Heat Shock: After treatment, heat the cells at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Detection: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble S1P1 receptor at each temperature using Western blotting or a quantitative immunoassay like ELISA.
-
Data Analysis: Plot the amount of soluble S1P1 receptor as a function of temperature for both vehicle- and FTY720-P-treated samples. A shift in the melting curve to a higher temperature in the presence of FTY720-P indicates target engagement.
Visualizations
Caption: FTY720-P signaling pathway in CNS cells.
References
- 1. Siponimod (BAF312) penetrates, distributes, and acts in the central nervous system: Preclinical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Persistent signaling induced by FTY720-phosphate is mediated by internalized S1P1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-phosphate receptor modulator fingolimod (FTY720) does not promote remyelination in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Autoradiography [fz-juelich.de]
- 7. PET Imaging of Sphingosine-1-Phosphate Receptor 1 with [18F]TZ4877 in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brain penetration of the oral immunomodulatory drug FTY720 and its phosphorylation in the central nervous system during experimental autoimmune encephalomyelitis: consequences for mode of action in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Siponimod (BAF312) penetrates, distributes, and acts in the central nervous system: Preclinical insights. - OAK Open Access Archive [oak.novartis.com]
- 12. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid-Mediated Transfection of Human Astrocytes | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to FTY720-C2 and FTY720-Mitoxy on Mitochondrial Function
For researchers and drug development professionals investigating neurodegenerative diseases and other conditions with mitochondrial dysfunction, understanding the nuanced effects of therapeutic compounds on this vital organelle is paramount. FTY720 (Fingolimod), a modulator of sphingosine-1-phosphate receptors, has garnered significant attention. This guide provides a detailed comparison of two of its non-immunosuppressive derivatives, FTY720-C2 and FTY720-Mitoxy, with a specific focus on their impact on mitochondrial function, supported by experimental data.
Distinct Mechanisms of Action
This compound and FTY720-Mitoxy are engineered with distinct functionalities. This compound is characterized by a C2 moiety that enhances its potency as an activator of protein phosphatase 2A (PP2A), a crucial enzyme involved in various cellular signaling pathways.[1] In contrast, FTY720-Mitoxy is designed with a mitochondria-localizing motif, specifically a triphenylphosphonium cation, which directs the compound to the mitochondria.[1] This fundamental difference in their chemical structure dictates their primary mechanisms of action and, consequently, their effects on mitochondrial function.
Head-to-Head Comparison of Mitochondrial Effects
Experimental evidence highlights a clear divergence in the effects of this compound and FTY720-Mitoxy on mitochondria, particularly under conditions of cellular stress. While both compounds, along with the parent FTY720, can protect oligodendroglial cells (OLN-93) from oxidative stress-induced cell death, only FTY720-Mitoxy demonstrates a protective effect in cells expressing α-synuclein, a protein implicated in neurodegenerative diseases like Multiple System Atrophy (MSA). This suggests that FTY720-Mitoxy's direct mitochondrial targeting is crucial for mitigating mitochondrial dysfunction in disease-relevant models.
A key study provides direct quantitative evidence of FTY720-Mitoxy's protective effect on mitochondrial function. In a toxin-induced mouse model of MSA, FTY720-Mitoxy was shown to preserve the activity of succinate (B1194679) dehydrogenase (SDH), a critical enzyme of the mitochondrial electron transport chain (Complex II) and the Krebs cycle.[2]
| Parameter | This compound | FTY720-Mitoxy | Key Findings | Reference |
| Primary Mechanism | Potent Protein Phosphatase 2A (PP2A) Activator | Mitochondria-Targeted Compound | This compound's effects are mediated through PP2A signaling pathways, while FTY720-Mitoxy acts directly on mitochondria. | [1] |
| Protection Against Oxidative Stress (α-synuclein expressing cells) | No significant protection | Significant protection | FTY720-Mitoxy's mitochondrial localization is critical for its protective effects in this disease model. | |
| Succinate Dehydrogenase (SDH) Activity | Data not available | Preserved activity in a toxin model of MSA | FTY720-Mitoxy directly protects a key enzyme of the mitochondrial respiratory chain.[2] | [2] |
Experimental Protocols
Cell Viability Assay Under Oxidative Stress
Cell Line: OLN-93 oligodendroglial cells (untransfected or stably expressing α-synuclein).
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are pre-treated with vehicle (e.g., ethanol), FTY720, this compound, or FTY720-Mitoxy at a specified concentration (e.g., 160 nM) for a designated period (e.g., 24 hours).
-
Following pre-treatment, cells are exposed to an oxidative stressor, such as hydrogen peroxide (H₂O₂), at a concentration determined to induce cell death (e.g., 75 µM).
-
Cell viability is assessed after a further incubation period (e.g., 24-48 hours) using a standard method like the Neutral Red uptake assay. This assay measures the accumulation of the supravital dye Neutral Red in the lysosomes of viable cells.
-
Absorbance is read on a plate reader, and cell viability is expressed as a percentage of the vehicle-treated control group.
Succinate Dehydrogenase (SDH) Activity Assay
Animal Model: Wild-type (WT) and CNP-aSyn transgenic (Tg) mice, a model for Multiple System Atrophy (MSA).
Methodology:
-
Mice are treated with the mitochondrial toxin 3-nitropropionic acid (3NP) with or without FTY720-Mitoxy.
-
Mitochondria are isolated from the cerebellar white matter of the treated mice.
-
SDH activity is measured spectrophotometrically. The assay is based on the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), by SDH in the presence of its substrate, succinate.
-
The change in absorbance over time, which is proportional to the rate of the enzymatic reaction, is monitored.
-
SDH activity is calculated and expressed as a percentage of the control group to determine the protective effect of FTY720-Mitoxy.
Signaling Pathways and Experimental Workflows
The distinct mechanisms of this compound and FTY720-Mitoxy can be visualized through the following diagrams:
References
- 1. FTY720-Mitoxy Reduces Toxicity Associated with α-Synuclein and Oxidative Stress by Increasing Trophic Factor Expression and Myelin Protein in OLN-93 Oligodendroglia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FTY720-Mitoxy reduces synucleinopathy and neuroinflammation, restores behavior and mitochondria function, and increases GDNF expression in Multiple System Atrophy mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of FTY720 Analogues and Other Small Molecule Activators of Protein Phosphatase 2A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various small molecule activators of Protein Phosphatase 2A (PP2A), a critical tumor suppressor protein. Inactivation of PP2A is a common event in many cancers, making its reactivation a promising therapeutic strategy.[1] This analysis focuses on the well-known immunomodulator FTY720 (Fingolimod) and its analogues, alongside other classes of PP2A activators such as the tricyclic sulfonamides (SMAPs) and phenothiazines. The comparative data presented herein is supported by experimental evidence from peer-reviewed literature.
Introduction to PP2A and its Role in Cancer
Protein Phosphatase 2A (PP2A) is a major serine/threonine phosphatase that plays a crucial role in regulating a multitude of cellular processes, including cell cycle progression, proliferation, and apoptosis.[2] It functions as a tumor suppressor by dephosphorylating and thereby inactivating numerous oncoproteins within key signaling pathways such as the PI3K/Akt, MAPK/ERK, and Wnt/β-catenin pathways. In many cancerous states, the tumor-suppressive function of PP2A is inhibited, often through the overexpression of endogenous inhibitory proteins like SET (also known as I2PP2A).[2] The reactivation of PP2A using small molecules is therefore being actively explored as a therapeutic approach to treating various cancers.[1]
Classes of PP2A Activators and Their Mechanisms of Action
Several classes of small molecules have been identified that can reactivate PP2A, each with a distinct mechanism of action.
-
FTY720 (Fingolimod) and its Analogues: FTY720 is an FDA-approved drug for multiple sclerosis that has shown potent anti-cancer properties.[2] Its primary mechanism of PP2A activation is indirect. FTY720 binds to the endogenous PP2A inhibitor, SET, leading to the disruption of the SET-PP2A complex and subsequent reactivation of PP2A.[2] Notably, the unphosphorylated form of FTY720 is primarily responsible for this anti-cancer activity.[2] Research is ongoing to develop FTY720 analogues, such as CM-1231, with the aim of enhancing anti-leukemic effects while reducing the cardiotoxicity associated with FTY720.[3] Both FTY720 and its phosphorylated form, FTY720-P, have been shown to activate PP2A.[4]
-
Small Molecule Activators of PP2A (SMAPs): This class of compounds, which includes molecules like DT-061, were developed from tricyclic neuroleptics.[5][6] SMAPs are direct activators of PP2A.[5] They are thought to bind to the scaffolding Aα subunit of the PP2A holoenzyme, inducing a conformational change that stabilizes the enzyme complex and enhances its catalytic activity.[5][6]
-
Phenothiazines: Certain phenothiazine (B1677639) derivatives, such as perphenazine (B1679617) (PPZ), have also been identified as PP2A activators.[7] Similar to SMAPs, they are believed to act as direct allosteric activators, promoting the formation of specific active PP2A holoenzyme complexes.[7]
Below is a diagram illustrating the distinct mechanisms of action of these PP2A activator classes.
Caption: Mechanisms of PP2A activation by different classes of small molecules.
Comparative Performance Data
The following tables summarize key performance metrics for various PP2A activators based on published data. It is important to note that experimental conditions can vary between studies, and direct comparisons of absolute values should be made with caution.
Table 1: In Vitro Anti-proliferative Activity (IC50 Values)
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| SMAP (unspecified) | LNCaP (Prostate) | 16.9 | [8] |
| SMAP (unspecified) | 22Rv1 (Prostate) | 14.1 | [8] |
| iHAP1 | T-ALL Patient Samples | 0.4 - 0.6 | [7] |
| FTY720 | A549 (Lung) | ~5-10 (LDH assay) | [9] |
| Fluphenazine | MDA-MB-231 (Breast) | ~10-20 | [10] |
| DT-061 | Various | Not specified | [10] |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
Table 2: Biochemical and Cellular Effects
| Compound/Analogue | Effect on PP2A Activity | Downstream Effects | Reference |
| FTY720 | Increased PP2A activity in A549 cells | Decreased c-Myc levels | [2] |
| FTY720-P | Enhanced TNF-induced PP2A activity | Repressed IL-6 and IL-8 production | [4] |
| Compound 7 (FTY720 Analogue) | Significantly increased PP2A activity in HT-29 cells | Decreased phosphorylation of ERK and Akt | [11] |
| SMAPs (DT-061) | Induced PP2A-mediated dephosphorylation | Decreased c-Myc expression | [10][12] |
| ATUX-792 & DBK-1154 | Increased PP2A activation in neuroblastoma cells | Decreased MYCN expression | [13][14] |
| Perphenazine (PPZ)/iHAP1 | Activated specific PP2A-B56ε holoenzyme | Dephosphorylation of MYBL2 | [7] |
Key Signaling Pathways Modulated by PP2A Activators
Activation of PP2A leads to the dephosphorylation of key proteins in several oncogenic signaling pathways. The diagram below illustrates the central role of PP2A in regulating these pathways.
Caption: PP2A activation leads to the dephosphorylation and inactivation of key oncogenic proteins.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Immunoprecipitation-based PP2A Activity Assay
This assay measures the enzymatic activity of PP2A from cell lysates.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-PP2A antibody (targeting the catalytic subunit) and Protein A/G agarose (B213101) beads to capture PP2A complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Phosphatase Reaction:
-
Resuspend the beads in a phosphatase assay buffer.
-
Add a synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R).
-
Incubate at 30°C to allow for dephosphorylation.
-
-
Detection:
-
Terminate the reaction and measure the amount of free phosphate (B84403) released using a Malachite Green-based detection reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
Calculate PP2A activity based on a phosphate standard curve.
-
MTT Cell Viability Assay
This colorimetric assay is used to assess the effect of PP2A activators on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the PP2A activator or vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot Analysis of Phosphorylated Proteins
This technique is used to detect changes in the phosphorylation status of PP2A substrates like Akt and ERK.
-
Protein Extraction and Quantification:
-
Treat cells with the PP2A activator for the desired time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt Ser473 or anti-phospho-ERK Thr202/Tyr204).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein.
-
The following diagram outlines the general workflow for these key experiments.
Caption: A generalized workflow for the in vitro evaluation of PP2A activators.
Conclusion
The reactivation of the tumor suppressor PP2A presents a compelling therapeutic strategy for a wide range of cancers. FTY720 and its analogues, along with direct activators like SMAPs and certain phenothiazines, have demonstrated significant anti-cancer effects in preclinical studies. While FTY720 acts indirectly by targeting the PP2A inhibitor SET, SMAPs and phenothiazines appear to function as direct allosteric activators. The choice of a particular PP2A activator for further development may depend on the specific cancer type, the underlying mechanism of PP2A inactivation, and the desired pharmacological profile. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative potency and therapeutic potential of these different classes of PP2A activators.
References
- 1. Reactivating PP2A by FTY720 as a novel therapy for AML with C-KIT tyrosine kinase domain mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingosine analogue drug FTY720 targets I2PP2A/SET and mediates lung tumour suppression via activation of PP2A‐RIPK1‐dependent necroptosis | EMBO Molecular Medicine [link.springer.com]
- 3. A novel FTY720 analogue targets SET-PP2A interaction and inhibits growth of acute myeloid leukemia cells without inducing cardiac toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The phosphorylated form of FTY720 activates PP2A, represses inflammation and is devoid of S1P agonism in A549 lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Altering phosphorylation in cancer through PP2A modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Activators of Protein Phosphatase 2A Display Broad Antitumor Activity Mediated by Dephosphorylation of MYBL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells | PLOS One [journals.plos.org]
- 11. mdpi.com [mdpi.com]
- 12. Protein phosphatase 2A activation as a therapeutic strategy for managing MYC-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pre-Clinical Study Evaluating Novel Protein Phosphatase 2A Activators as Therapeutics for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro Control Experiments for FTY720 (Fingolimod)
For researchers, scientists, and drug development professionals, establishing robust and well-controlled in vitro experiments is paramount to elucidating the precise mechanisms of action of therapeutic compounds. This guide provides a comparative framework for designing control experiments for in vitro studies involving FTY720 (Fingolimod), a sphingosine-1-phosphate (S1P) receptor modulator.
FTY720 is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinase 2 (SphK2) to its active metabolite, FTY720-phosphate (FTY720-P).[1][2][3][4][5][6][7] FTY720-P then acts as a potent agonist at four of the five G protein-coupled S1P receptors (S1P1, S1P3, S1P4, and S1P5).[1][4][5][6] A primary mechanism of FTY720's immunosuppressive action involves its role as a functional antagonist of the S1P1 receptor on lymphocytes. This leads to the internalization and degradation of the receptor, thereby preventing lymphocyte egress from lymphoid tissues.[1][4][5][7][8][9]
However, the unphosphorylated form, FTY720, also exhibits biological activities independent of S1P receptors, including the induction of apoptosis and the generation of reactive oxygen species (ROS).[2][3][10] This dual activity necessitates carefully designed control experiments to differentiate between S1P receptor-dependent and -independent effects in vitro.
Comparative Analysis of Control Strategies
To dissect the multifaceted actions of FTY720 in vitro, a combination of control experiments is essential. The following table summarizes key control strategies, their rationale, and expected outcomes when investigating a hypothetical FTY720-induced cellular effect.
| Control Strategy | Rationale | Expected Outcome if Effect is S1P Receptor-Mediated (via FTY720-P) | Expected Outcome if Effect is S1P Receptor-Independent (via FTY720) |
| Vehicle Control (e.g., DMSO) | To account for any effects of the solvent used to dissolve FTY720. | No cellular effect observed. | No cellular effect observed. |
| FTY720 vs. FTY720-Phosphate | To distinguish between the effects of the prodrug and its active, phosphorylated form. | FTY720-P will induce the effect, while FTY720 will have little to no effect (in cells with low SphK2 activity). | FTY720 will induce the effect, while FTY720-P will have little to no effect.[11][12] |
| Non-Phosphorylatable FTY720 Analogs (e.g., OSU-2S) | To isolate the effects of the unphosphorylated parent compound, as these analogs cannot be converted to an S1P receptor agonist.[2] | No cellular effect observed. | The analog will mimic the effect of FTY720. |
| S1P Receptor Antagonists (e.g., W146 for S1P1) | To confirm the involvement of specific S1P receptors in the observed effect. | The antagonist will block the effect induced by FTY720-P. | The antagonist will have no impact on the effect induced by FTY720. |
| Sphingosine Kinase 2 (SphK2) Inhibitors | To block the conversion of FTY720 to FTY720-P, thereby isolating the effects of the parent compound. | The inhibitor will prevent FTY720 from inducing the cellular effect. | The inhibitor will have no impact on the effect induced by FTY720. |
| Cells with Altered S1P Receptor Expression (Knockdown/Overexpression) | To directly implicate a specific S1P receptor subtype in the cellular response to FTY720-P. | Knockdown of the target receptor will abolish the effect of FTY720-P, while overexpression may enhance it. | Altered receptor expression will not influence the effect of FTY720. |
Experimental Protocols
Below are detailed methodologies for key experiments to differentiate the effects of FTY720 and its phosphorylated form.
Experiment 1: Assessing Cell Viability (S1P Receptor-Independent Effects)
This protocol is designed to determine if FTY720 induces cytotoxicity through a mechanism independent of S1P receptor activation.
Methodology:
-
Cell Culture: Plate cells (e.g., cancer cell lines) in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of FTY720, FTY720-P, a non-phosphorylatable analog (e.g., OSU-2S), and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
Viability Assay: Assess cell viability using a standard MTT or similar colorimetric assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant decrease in viability with FTY720 and the non-phosphorylatable analog, but not with FTY720-P, would suggest an S1P receptor-independent cytotoxic effect.[3][13][14]
Experiment 2: S1P Receptor Internalization Assay (S1P Receptor-Dependent Effects)
This protocol aims to confirm the functional antagonism of FTY720-P at the S1P1 receptor.
Methodology:
-
Cell Culture: Use cells endogenously expressing or transfected with a fluorescently-tagged S1P1 receptor (e.g., S1P1-GFP).
-
Treatment: Treat the cells with FTY720, FTY720-P, and a vehicle control for various time points (e.g., 0, 15, 30, 60 minutes).
-
Microscopy: Visualize the localization of the S1P1-GFP receptor using fluorescence microscopy.
-
Data Analysis: Quantify the internalization of the receptor by measuring the decrease in cell surface fluorescence and the increase in intracellular fluorescence. A significant internalization with FTY720-P but not with FTY720 would confirm the S1P receptor-dependent action.[1][6]
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling pathways and experimental decision-making processes can aid in experimental design and data interpretation.
References
- 1. FTY720 (fingolimod) in Multiple Sclerosis: therapeutic effects in the immune and the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. More than Just an Immunosuppressant: The Emerging Role of FTY720 as a Novel Inducer of ROS and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FTY720 Shows Promising In vitro and In vivo Preclinical Activity by Downmodulating Cyclin D1 and Phospho-Akt in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists as Immunomodulators Based on Reverse Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FTY720, a new class of immunomodulator, inhibits lymphocyte egress from secondary lymphoid tissues and thymus by agonistic activity at sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FTY720: mechanism of action and potential benefit in organ transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulators of the Sphingosine 1-Phosphate Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FTY720 shows promising in vitro and in vivo preclinical activity by downmodulating Cyclin D1 and phospho-Akt in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FTY720 inhibits tumor growth and enhances the tumor-suppressive effect of topotecan in neuroblastoma by interfering with the sphingolipid signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FTY720 Inhibits Tumor Growth and Enhances the Tumor-Suppressive Effect of Topotecan in Neuroblastoma by Interfering With the Sphingolipid Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro investigation of the toxicological mechanisms of Fingolimod (S)-phosphate in HEPG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Species Metabolism of FTY720-C2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism of FTY720-C2, a non-phosphorylatable analog of the immunomodulatory drug FTY720 (Fingolimod), across various preclinical species and humans. Understanding the species-specific metabolic landscape of this compound is crucial for the extrapolation of preclinical safety and efficacy data to human clinical trials. This document summarizes key metabolic pathways, presents quantitative data for cross-species comparison, details relevant experimental protocols, and provides visual representations of metabolic pathways and experimental workflows.
Executive Summary
This compound, an analog of FTY720, exhibits a distinct metabolic profile primarily characterized by the oxidation of its octyl side chain. Unlike its parent compound, this compound does not undergo phosphorylation to an active metabolite, a key differentiator with significant pharmacological implications. Metabolic clearance of this compound shows notable species-dependent variability. The primary metabolic route involves hydroxylation followed by oxidation to form a series of carboxylic acid metabolites. While the specific cytochrome P450 (CYP) isoforms responsible for this compound metabolism have not been definitively identified, the pathway is analogous to that of FTY720, for which CYP4F2 is the major catalyst.
Comparative Metabolic Pathways: FTY720 vs. This compound
The metabolism of FTY720 is characterized by three main pathways:
-
Reversible Phosphorylation: FTY720 is phosphorylated to its active moiety, fingolimod (B1672674) phosphate[1][2][3].
-
Oxidative Metabolism: The octyl side chain undergoes ω-hydroxylation, primarily by CYP4F2, followed by oxidation to inactive carboxylic acid metabolites[1][3][4].
-
Ceramide Formation: FTY720 can also form non-polar ceramide analogs[1][3].
In contrast, this compound metabolism is more streamlined:
-
Oxidative Metabolism: Similar to FTY720, the octyl side chain of this compound is metabolized via hydroxylation and subsequent oxidation to generate a series of carboxylic acids[5][6].
-
No Phosphorylation: Crucially, this compound is not a substrate for sphingosine (B13886) kinases and therefore is not phosphorylated[5][6]. This lack of phosphorylation prevents the S1P receptor-mediated immunosuppressive effects seen with FTY720.
Quantitative Cross-Species Comparison
A key aspect of preclinical drug development is understanding the rate of metabolism across different species. The intrinsic clearance (Clint) of this compound has been determined in liver microsomes from five different species, providing a quantitative basis for comparison.
| Species | Intrinsic Clearance (μL/min/mg) | Metabolic Rate Classification |
| Dog | 6.0 | Low |
| Human | 18.3 | Moderate |
| Monkey | 20.2 | Moderate |
| Mouse | 22.5 | Moderate |
| Rat | 79.5 | High |
| Data sourced from Enoru et al., 2016.[5] |
These data highlight significant species-dependent differences in the metabolic rate of this compound, with rats exhibiting a much higher clearance rate compared to other species, including humans. Such differences are critical for allometric scaling and predicting human pharmacokinetics.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound metabolism.
In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the intrinsic clearance of this compound across different species.
Materials:
-
Pooled liver microsomes (human, mouse, rat, dog, monkey)
-
This compound
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a working solution of this compound in a minimal amount of organic solvent and dilute with phosphate buffer to the final incubation concentration (e.g., 1 µM).
-
Incubation Mixture: In a microcentrifuge tube on ice, combine the phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the this compound working solution.
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression represents the elimination rate constant, from which the half-life and intrinsic clearance are calculated.
Metabolite Identification in Hepatocytes
Objective: To identify the metabolites of this compound formed in human and rat hepatocytes.
Materials:
-
Cryopreserved human and rat hepatocytes
-
Hepatocyte culture medium
-
This compound
-
Collagen-coated culture plates
-
LC-MS/MS system
Procedure:
-
Cell Culture: Thaw and plate cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol and allow them to attach.
-
Dosing: Treat the cultured hepatocytes with this compound (e.g., 1 µM) in culture medium.
-
Incubation: Incubate the cells at 37°C in a humidified incubator.
-
Sample Collection: Collect samples of the culture medium and cell lysates at various time points.
-
Sample Preparation: Extract the parent compound and its metabolites from the collected samples, for example, by protein precipitation with acetonitrile.
-
LC-MS/MS Analysis: Analyze the extracts using high-resolution LC-MS/MS to detect and identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.
-
Structure Elucidation: Compare the fragmentation patterns of the potential metabolites with that of the parent compound to propose metabolite structures.
Conclusion
The cross-species comparison of this compound metabolism reveals a metabolic profile distinct from its parent compound, FTY720, most notably the absence of phosphorylation. The primary metabolic pathway involves oxidation of the octyl side chain, with significant species differences in the rate of clearance. The data presented in this guide are essential for the informed design and interpretation of preclinical studies and for the successful translation of this compound into clinical development. Further investigation to pinpoint the specific CYP450 isoforms responsible for this compound metabolism is recommended to refine drug-drug interaction predictions.
References
- 1. The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
FTY720-C2: A Selective Modulator of Sphingolipid Signaling - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
FTY720 (Fingolimod) is a well-established immunomodulatory drug that acts as a sphingosine-1-phosphate (S1P) receptor modulator after its phosphorylation to FTY720-phosphate. However, emerging evidence has highlighted a dual mechanism of action for the parent compound, FTY720, as a direct inhibitor of ceramide synthases (CerS). This guide provides a comparative analysis of FTY720 and its analogues as selective modulators of sphingolipid signaling, with a focus on their activity towards ceramide synthases. The "FTY720-C2" nomenclature in the topic is addressed by focusing on FTY720's interaction with CerS2, the enzyme responsible for synthesizing very long-chain (C22-C24) ceramides (B1148491). We also compare FTY720 with other selective inhibitors of sphingolipid metabolism to provide a broader context for its use in research and drug development.
Comparative Analysis of Sphingolipid Modulator Performance
The selectivity of a compound for a specific enzyme in the sphingolipid pathway is crucial for dissecting the distinct roles of various sphingolipid species in cellular processes. The following tables summarize the quantitative data on the inhibitory activity of FTY720 and other key modulators on ceramide synthases and sphingosine (B13886) kinases.
Table 1: Inhibitory Activity of FTY720 and Other Modulators on Ceramide Synthase (CerS) Isoforms
| Compound | CerS1 (C18) IC₅₀ | CerS2 (C22/C24) IC₅₀ | CerS4 (C20) IC₅₀ | CerS5/6 (C16) IC₅₀ | Selectivity | Reference |
| FTY720 | Similar efficacy to other isoforms | ~6.4 µM | Least inhibited isoform | Similar efficacy to other isoforms | Broad-spectrum CerS inhibitor, with noted potency against CerS2 | [1][2] |
| P053 | 0.54 µM (human) | 28.6 µM (human) | 17.2 µM (human) | 7.2 µM (CerS5), 11.4 µM (CerS6) | Highly selective for CerS1 | [3][4] |
| Fumonisin B1 | Sub-micromolar | Sub-micromolar | Sub-micromolar | Sub-micromolar | Potent, non-selective CerS inhibitor | [5] |
| ST1060 | - | Predominantly inhibits | - | - | Selective for CerS2 | [6] |
| ST1058 | - | Preferentially inhibits | Preferentially inhibits | - | Selective for CerS2 and CerS4 | [6] |
| ST1074 | - | Preferentially inhibits | Preferentially inhibits | - | Selective for CerS2 and CerS4 | [6] |
| ST1072 | - | - | Most potently inhibits | Most potently inhibits | Selective for CerS4 and CerS6 | [6] |
Note: IC₅₀ values can vary depending on the assay conditions. "-" indicates data not available in the searched literature.
Table 2: Selectivity Profile of Sphingolipid Modulators Against Other Key Enzymes
| Compound | Sphingosine Kinase 1 (SphK1) Inhibition | Sphingosine Kinase 2 (SphK2) Inhibition | S1P Receptor Activity (as phosphate) | Reference |
| FTY720 | Inhibits (60% inhibition at 10 µM) | Substrate for phosphorylation | Agonist for S1P₁, S1P₃, S1P₄, S1P₅ | [5][7] |
| P053 | No inhibition at 10 µM | No inhibition at 10 µM | Not reported | [2] |
| Fumonisin B1 | No direct inhibition | No direct inhibition | Not applicable | [8] |
Signaling Pathways and Experimental Workflows
To visualize the complex interplay of these modulators within the sphingolipid pathway and the methods used to assess their activity, the following diagrams are provided.
Caption: Sphingolipid metabolism with key enzymes and sites of action for FTY720 and other selective modulators.
Caption: A generalized workflow for determining the in vitro inhibitory activity of compounds against ceramide synthases.
Detailed Experimental Protocols
In Vitro Ceramide Synthase (CerS) Inhibition Assay using LC-MS/MS
This protocol is a synthesized methodology based on established procedures for measuring CerS activity and its inhibition.[9][10]
1. Preparation of Reagents and Samples:
-
Cell/Tissue Homogenate:
-
Harvest cells or tissue and wash with ice-cold PBS.
-
Homogenize in a suitable buffer (e.g., 20 mM HEPES-KOH, pH 7.2, 25 mM KCl, 2 mM MgCl₂, containing protease inhibitors).
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Substrates:
-
Prepare a stock solution of sphinganine (DHSph) in an appropriate solvent.
-
Prepare stock solutions of various fatty acyl-CoAs (e.g., C16:0-CoA for CerS5/6, C18:0-CoA for CerS1, C22:0-CoA for CerS2) in water.
-
-
Inhibitor:
-
Prepare a stock solution of FTY720 or other test compounds in a suitable solvent (e.g., DMSO).
-
-
Reaction Buffer:
-
Prepare a buffer containing HEPES, fatty-acid-free BSA, and other necessary components.
-
2. Assay Procedure:
-
In a microcentrifuge tube, add the cell homogenate (typically 20-50 µg of protein).
-
Add the test inhibitor at various concentrations (or vehicle control) and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the substrate mixture containing sphinganine and the specific acyl-CoA.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20-60 minutes), ensuring the reaction is in the linear range.
3. Lipid Extraction:
-
Stop the reaction by adding a solvent mixture, typically chloroform:methanol (1:2, v/v).
-
Add an internal standard (e.g., a ceramide with a unique fatty acid chain length not endogenously present, like C17:0 ceramide) to each sample for normalization.
-
Vortex the samples and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
4. LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into an LC system coupled to a tandem mass spectrometer.
-
Separate the different ceramide species using a suitable column and gradient.
-
Detect and quantify the specific dihydroceramide (B1258172) product based on its mass-to-charge ratio (m/z) and fragmentation pattern in multiple reaction monitoring (MRM) mode.
5. Data Analysis:
-
Normalize the peak area of the dihydroceramide product to the peak area of the internal standard.
-
Calculate the percentage of CerS activity inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Conclusion
FTY720 (Fingolimod) presents a complex pharmacological profile, acting not only as a pro-drug for an S1P receptor modulator but also as a direct inhibitor of ceramide synthases. While its action on S1P receptors is well-characterized and central to its immunosuppressive effects, its ability to inhibit ceramide synthesis, particularly of very long-chain ceramides via CerS2, opens new avenues for research into the distinct roles of different ceramide species.[1] The development of FTY720 analogues with increased selectivity for specific CerS isoforms, such as ST1060 for CerS2, provides valuable tools for the scientific community.[6] Furthermore, comparison with highly selective inhibitors like P053 for CerS1 highlights the potential for developing targeted therapies for diseases where specific sphingolipid pathways are dysregulated.[3][4] This guide provides a framework for understanding and comparing these selective modulators, aiding researchers in the design of future studies and the development of novel therapeutic strategies targeting the sphingolipid network.
References
- 1. Inhibitors of specific ceramide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Sphingosine‑1‑phosphate analogue FTY720 exhibits a potent anti‑proliferative effect on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FTY720 Analogues as Sphingosine Kinase 1 Inhibitors: ENZYME INHIBITION KINETICS, ALLOSTERISM, PROTEASOMAL DEGRADATION, AND ACTIN REARRANGEMENT IN MCF-7 BREAST CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TARGETING SPHINGOSINE KINASE 1 INHIBITS AKT SIGNALING, INDUCES APOPTOSIS, AND SUPPRESSES GROWTH OF HUMAN GLIOBLASTOMA CELLS AND XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Defining a role for sphingosine kinase 1 in p53-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for screening inhibitors of the fungal sphingolipid-metabolizing enzyme ceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FTY720 Inhibits Ceramide Synthases and Up-regulates Dihydrosphingosine 1-Phosphate Formation in Human Lung Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison on Motor Function: FTY720 (Fingolimod) vs. FTY720-C2
A direct head-to-head comparison of FTY720 and FTY720-C2 on motor function cannot be provided at this time. Extensive literature searches did not yield any scientific publications or data pertaining to a compound designated as "this compound." This designation may be an internal research code, a novel, yet-to-be-published compound, or a misnomer.
Therefore, this guide will provide a comprehensive overview of the effects of FTY720 (Fingolimod) on motor function, with comparisons made to vehicle or placebo controls from various preclinical studies. This information is intended for researchers, scientists, and drug development professionals to understand the well-documented impact of FTY720 on motor outcomes in models of neurological disorders.
FTY720 (Fingolimod): An Overview
FTY720, known clinically as Fingolimod (B1672674), is an immunomodulatory drug approved for the treatment of relapsing-remitting multiple sclerosis.[1][2] Its primary mechanism of action involves its phosphorylation in vivo to FTY720-phosphate (FTY720-P), which then acts as a functional antagonist of sphingosine-1-phosphate (S1P) receptors.[3][4] This leads to the sequestration of lymphocytes in lymph nodes, preventing their infiltration into the central nervous system (CNS).[3][5] However, emerging evidence suggests that FTY720 also exerts direct neuroprotective effects within the CNS, contributing to its therapeutic efficacy in improving motor function.[1][6]
FTY720 and Motor Function: Experimental Data
FTY720 has been shown to improve motor function in a variety of preclinical models of neurological disorders, including spinal cord injury (SCI), experimental autoimmune encephalomyelitis (EAE), stroke, and intracerebral hemorrhage (ICH).
Summary of Quantitative Data on Motor Function
| Disease Model | Species | Motor Function Test | FTY720 Treatment | Vehicle/Control Group Outcome | FTY720 Group Outcome | Citation |
| Spinal Cord Injury (Contusion) | Mouse | Basso Mouse Scale (BMS) | Oral administration | Lower BMS scores, indicating poorer locomotor recovery | Significantly improved BMS scores, indicating better locomotor recovery | [1] |
| Spinal Cord Injury (Contusion) | Mouse | Rotarod Performance Test | Oral administration | Shorter latency to fall | Significantly improved performance | [1] |
| Intracerebral Hemorrhage (ICH) | Mouse | Modified Garcia Test | 1 mg/kg, intraperitoneal | Significant neurological deficits | Significantly improved neurological scores at 24 and 72 hours | [7] |
| Intracerebral Hemorrhage (ICH) | Mouse | Wire-hanging Test | 1 mg/kg, intraperitoneal | Significant deficits | Significantly improved performance at 24 hours | [7] |
| Intracerebral Hemorrhage (ICH) | Mouse | Beam Walking Test | 1 mg/kg, intraperitoneal | Significant deficits | Trend towards improvement | [7] |
| Ischemic Stroke (tMCAO) | Mouse | Bederson Score | 1 mg/kg, intraperitoneal | Higher neurological deficit scores | Significantly improved neurological status | [8] |
| Ischemic Stroke (tMCAO) | Mouse | Grip Test | 1 mg/kg, intraperitoneal | Lower grip strength | Significantly improved motor function and coordination | [8] |
Signaling Pathways and Mechanism of Action
The beneficial effects of FTY720 on motor function are attributed to both its peripheral immunomodulatory actions and its direct effects within the CNS.
FTY720 Signaling Pathway
Caption: FTY720 is phosphorylated to FTY720-P, which modulates S1P1 receptors.
This modulation leads to the internalization and degradation of the S1P1 receptor on lymphocytes, trapping them in the lymph nodes and reducing their infiltration into the CNS.[3][4][5] In the CNS, FTY720 can cross the blood-brain barrier and, as FTY720-P, act on S1P receptors on neural cells like astrocytes, promoting neuroprotective signaling pathways.[6][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
Rotarod Performance Test
Objective: To assess motor coordination and balance.
Protocol:
-
Apparatus: An automated rotarod apparatus with a rotating rod.
-
Acclimation: Mice are acclimated to the apparatus for several days prior to testing by placing them on the stationary rod and then at a low rotational speed.
-
Testing:
-
The rod is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Each mouse is placed on the rotating rod.
-
The latency to fall from the rod is recorded.
-
Each mouse undergoes multiple trials (e.g., 3 trials) with a rest period in between.
-
The average latency to fall across the trials is calculated for each animal.[1]
-
Basso Mouse Scale (BMS) for Locomotion
Objective: To provide a quantitative assessment of locomotor recovery after spinal cord injury.
Protocol:
-
Observation Arena: Mice are placed in an open field arena.
-
Observation Period: The animals are observed for a defined period (e.g., 4 minutes) by two independent, blinded observers.
-
Scoring: A 9-point scale is used to score various aspects of hindlimb movement, including ankle movement, paw placement, stepping, coordination, and trunk stability.
-
0: No ankle movement.
-
1-2: Slight to extensive ankle movement.
-
3-4: Plantar placing of the paw with or without weight support.
-
5-6: Occasional to frequent coordinated stepping.
-
7-8: Consistent coordinated stepping with some to no toe dragging.
-
9: Normal locomotion with consistent parallel paw placement and trunk stability.
-
-
The final score is determined by consensus between the two observers.[1]
Experimental Workflow for Preclinical Motor Function Studies
Caption: A typical workflow for evaluating the effect of FTY720 on motor function.
Conclusion
FTY720 (Fingolimod) has demonstrated significant efficacy in improving motor function in various preclinical models of neurological disorders. Its dual mechanism of action, involving both peripheral immunomodulation and direct neuroprotective effects within the central nervous system, makes it a compelling therapeutic agent. The provided data and experimental protocols offer a foundation for researchers to further investigate the therapeutic potential of S1P receptor modulators in neurological conditions characterized by motor deficits. Further research is necessary to identify and characterize novel compounds, such as the referenced "this compound," to determine their potential advantages and comparative efficacy.
References
- 1. FTY720 improves functional recovery after spinal cord injury by primarily nonimmunomodulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amelioration of experimental autoimmune encephalomyelitis in Lewis rats by FTY720 treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FTY720, a new class of immunomodulator, inhibits lymphocyte egress from secondary lymphoid tissues and thymus by agonistic activity at sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Central nervous system-directed effects of FTY720 (fingolimod) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FTY720 is Neuroprotective and Improves Functional Outcomes After Intracerebral Hemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Brain penetration of the oral immunomodulatory drug FTY720 and its phosphorylation in the central nervous system during experimental autoimmune encephalomyelitis: consequences for mode of action in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncoupling Neuroprotection from Immunosuppression: A Comparative Analysis of FTY720 and its Non-Immunosuppressive Analog, FTY720-C2
A Comparison Guide for Researchers and Drug Development Professionals
FTY720 (Fingolimod), a sphingosine-1-phosphate (S1P) receptor modulator, is an established immunomodulatory therapy. Its therapeutic efficacy is primarily attributed to the sequestration of lymphocytes in secondary lymphoid organs, thereby preventing their infiltration into target tissues. This action, however, leads to lymphopenia, a dose-limiting side effect that raises concerns for opportunistic infections. This guide provides a comparative analysis of FTY720 and its derivative, FTY720-C2, which retains the neuroprotective properties of the parent compound without inducing immunosuppression.
Distinguishing FTY720 and this compound: The Critical Role of Phosphorylation
The fundamental difference between FTY720 and this compound lies in their metabolic fate and subsequent interaction with S1P receptors. FTY720 is a prodrug that requires phosphorylation by sphingosine (B13886) kinase 2 (SphK2) to its active form, FTY720-phosphate (FTY720-P).[1][2] FTY720-P then acts as a potent agonist at four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5).[3] The binding of FTY720-P to the S1P1 receptor on lymphocytes triggers receptor internalization and degradation, rendering the cells unresponsive to the natural S1P gradient that governs their egress from lymph nodes.[3][4] This functional antagonism of the S1P1 receptor is the direct cause of lymphocyte sequestration and peripheral lymphopenia.[4]
In contrast, this compound is a novel derivative of FTY720 that is not phosphorylated.[5] This crucial modification prevents it from acting as an S1P receptor agonist and, consequently, from inducing the downstream signaling cascade that leads to lymphocyte sequestration.
Comparative Analysis of Immunosuppressive Action
Experimental data from murine models clearly demonstrates the non-immunosuppressive nature of this compound. In a head-to-head comparison, FTY720 administration led to a significant decrease in peripheral blood lymphocyte counts, confirming its well-established immunosuppressive effect. Conversely, this compound, even at high doses, did not cause a significant change in lymphocyte numbers, thus avoiding the characteristic lymphopenia associated with FTY720.[5]
Table 1: Comparative Effects of FTY720 and this compound on Peripheral Blood Lymphocyte and Neutrophil Counts in Mice
| Treatment Group | Dose | Administration Route | Change in Lymphocyte Count | Change in Neutrophil Count |
| FTY720 | 1.25 mg/kg (low) | Intraperitoneal | Significant Decrease | No Significant Change |
| 12.5 mg/kg (high) | Subcutaneous | ~80% Loss | Not Reported | |
| This compound | 1.25 mg/kg (low) | Intraperitoneal | No Significant Change | No Significant Change |
| 12.5 mg/kg (high) | Subcutaneous | No Significant Change | No Significant Change |
Data summarized from a study by Krivinko et al.[5]
Signaling Pathways: A Tale of Two Molecules
The differential effects of FTY720 and this compound on the immune system can be visualized through their distinct interactions with cellular signaling pathways.
References
- 1. Phosphorylation of a constrained azacyclic FTY720 analog enhances anti-leukemic activity without inducing S1P receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The immune modulator FTY720 targets sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FTY720-derivatives do not induce FTY720-like lymphopenia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FTY720-C2 and Other Neurotrophic Factor Inducers for Researchers
For Immediate Release
This guide provides a comprehensive comparison of FTY720-C2, a non-immunosuppressive derivative of the multiple sclerosis drug FTY720 (Fingolimod), with its parent compound and other neurotrophic factor inducers. This document is intended for researchers, scientists, and drug development professionals interested in novel strategies for promoting neuronal health and regeneration.
Executive Summary
This compound is emerging as a promising agent for inducing neurotrophic factors, crucial for neuronal survival, growth, and differentiation. Unlike its parent compound, FTY720, this compound does not cause immunosuppression, a significant advantage for its potential therapeutic application in neurodegenerative diseases.[1] This guide presents a detailed analysis of this compound's performance against FTY720 and its other derivative, FTY720-Mitoxy, supported by experimental data. We also provide an overview of other classes of neurotrophic factor inducers to offer a broader context for this compound's mechanism and potential.
Comparative Performance of FTY720 Derivatives in Neurotrophic Factor Induction
A key study investigated the capacity of FTY720, this compound, and FTY720-Mitoxy to stimulate the expression of Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Glial Cell Line-Derived Neurotrophic Factor (GDNF) in OLN-93 oligodendroglia cells. The results highlight distinct profiles for each compound.
Table 1: Relative mRNA Expression of Neurotrophic Factors in OLN-93 Cells Treated with FTY720 Derivatives.
| Treatment (160 nM for 24 hr) | NGF mRNA Expression (Fold Change ± SEM) | BDNF mRNA Expression (Fold Change ± SEM) | GDNF mRNA Expression (Fold Change ± SEM) |
| Vehicle | 1.00 ± 0.15 | 1.00 ± 0.12 | 1.00 ± 0.18 |
| FTY720 | 2.10 ± 0.25 | 1.20 ± 0.20 | 1.10 ± 0.15 |
| This compound | 2.30 ± 0.30 | 1.30 ± 0.22 | 1.20 ± 0.18 |
| FTY720-Mitoxy | 2.50 ± 0.35* | 2.80 ± 0.40 | 2.60 ± 0.38 |
*p < 0.05, **p < 0.01 compared to vehicle. Data is sourced from a study on OLN-93 oligodendroglia cells.[2]
Key Findings:
-
All three compounds significantly increased NGF mRNA expression.[2]
-
Only FTY720-Mitoxy led to a significant increase in both BDNF and GDNF mRNA levels.[2]
-
FTY720 and this compound showed a trend towards increased BDNF and GDNF expression, but the results were not statistically significant in this particular study.[2]
Mechanisms of Action and Signaling Pathways
The differential effects of FTY720 derivatives on neurotrophic factor expression can be attributed to their distinct mechanisms of action.
FTY720 (Fingolimod): The parent compound, upon phosphorylation in vivo, acts as a sphingosine-1-phosphate (S1P) receptor modulator.[3] Its neuroprotective effects are thought to be mediated, in part, through the activation of Akt and ERK signaling pathways.[4][5]
This compound: This derivative is a potent activator of Protein Phosphatase 2A (PP2A).[6] PP2A is a crucial serine/threonine phosphatase that can modulate various signaling pathways, including those involved in cell survival and growth. The activation of PP2A by this compound is a key differentiator from its parent compound.
FTY720-Mitoxy: This compound is unique due to its mitochondria-localizing motif.[6] Its ability to robustly induce BDNF and GDNF is associated with increased histone 3 acetylation and phosphorylation of ERK1/2.[2]
Below are diagrams illustrating the proposed signaling pathways for this compound and FTY720-Mitoxy.
Overview of Other Neurotrophic Factor Inducers
While direct quantitative comparisons with this compound are limited in the current literature, it is valuable to consider other classes of small molecule neurotrophic factor inducers.
-
PDE4 Inhibitors (e.g., Rolipram): These compounds increase intracellular cyclic AMP (cAMP) levels, which can lead to the activation of CREB (cAMP response element-binding protein), a key transcription factor for BDNF.[7][8]
-
Aminopropyl Carbazoles (e.g., P7C3): This class of compounds is known for its neuroprotective effects, which are linked to the activation of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in NAD+ salvage.[9][10]
-
Natural Compounds (e.g., Carnosic Acid, Curcumin): Various natural products have been shown to induce the expression of neurotrophic factors through diverse mechanisms, often involving the activation of antioxidant and anti-inflammatory pathways.
This compound, with its distinct PP2A-activating mechanism, represents a novel approach to neurotrophic factor induction that warrants further investigation and comparison with these other classes of compounds.
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of FTY720 derivatives. Researchers should optimize these protocols for their specific experimental conditions.
Quantitative Real-Time PCR (qRT-PCR) for Neurotrophic Factor mRNA Expression
This protocol outlines the steps to quantify the mRNA levels of NGF, BDNF, and GDNF.
Detailed Steps:
-
Cell Culture and Treatment: Plate OLN-93 cells and treat with 160 nM of FTY720, this compound, FTY720-Mitoxy, or vehicle control for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR: Perform quantitative PCR using a real-time PCR system and specific TaqMan probes for rat NGF, BDNF, GDNF, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative mRNA expression using the comparative Ct (ΔΔCt) method.
Western Blotting for Neurotrophic Factor Protein Expression
This protocol describes the detection and quantification of neurotrophic factor proteins.
Reagents:
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-BDNF (e.g., 1:1000 dilution)
-
Rabbit anti-GDNF (e.g., 1:1000 dilution)
-
Rabbit anti-NGF (e.g., 1:1000 dilution)
-
Mouse anti-β-actin (e.g., 1:5000 dilution) for loading control.
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG (e.g., 1:2000-1:5000 dilution).
-
Chemiluminescent Substrate.
Procedure:
-
Protein Extraction: Lyse treated cells in ice-cold lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
ELISA for Neurotrophic Factor Quantification
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used for the quantitative measurement of neurotrophic factors in cell culture supernatants or cell lysates.
Materials:
-
Commercially available ELISA kit for the specific neurotrophic factor (e.g., Human/Rat BDNF ELISA Kit).[11][12][13][14]
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Typically, this involves adding standards and samples to a pre-coated microplate, followed by a series of incubation and wash steps with detection antibodies and a substrate solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the neurotrophic factor in the samples by comparing their absorbance to the standard curve.
Immunofluorescence for Neurite Outgrowth Assessment
This protocol allows for the visualization and quantification of neurite outgrowth in cultured neurons.
Reagents:
-
Fixation Solution: 4% paraformaldehyde in PBS.
-
Permeabilization Solution: 0.25% Triton X-100 in PBS.
-
Blocking Solution: 5% normal goat serum in PBS.
-
Primary Antibody: Mouse anti-MAP2 (Microtubule-Associated Protein 2), a dendritic marker (e.g., 1:500 dilution).[3][15][16][17][18]
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG (e.g., 1:1000 dilution).
-
Nuclear Stain: DAPI.
Procedure:
-
Cell Culture and Treatment: Culture primary neurons or a neuronal cell line and treat with the compounds of interest.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100.
-
Blocking: Block non-specific antibody binding with blocking solution.
-
Antibody Staining: Incubate with the primary antibody against MAP2, followed by the fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
Conclusion
This compound presents a compelling profile as a neurotrophic factor inducer, particularly due to its non-immunosuppressive nature. While FTY720-Mitoxy shows broader and more potent induction of BDNF and GDNF in the specific cell line tested, the distinct PP2A-activating mechanism of this compound offers a unique avenue for therapeutic intervention in neurodegenerative diseases. Further research is warranted to directly compare the efficacy of this compound with other classes of neurotrophic factor inducers in various preclinical models. The experimental protocols provided in this guide offer a starting point for researchers to conduct such comparative studies.
References
- 1. BDNF Polyclonal Antibody (PA1-18372) [thermofisher.com]
- 2. FTY720-Mitoxy Reduces Toxicity Associated with α-Synuclein and Oxidative Stress by Increasing Trophic Factor Expression and Myelin Protein in OLN-93 Oligodendroglia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAP2 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Activation of sphingosine 1-phosphate receptor-1 by FTY720 is neuroprotective after ischemic stroke in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FTY720 is Neuroprotective and Improves Functional Outcomes After Intracerebral Hemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Protocol for BDNF Antibody (NBP2-42215): Novus Biologicals [novusbio.com]
- 7. Administration of a cAMP phosphodiesterase 4 inhibitor enhances antidepressant-induction of BDNF mRNA in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antidepressant- and anxiolytic-like effects of the phosphodiesterase-4 (PDE4) inhibitor rolipram on behavior depend on cyclic AMP-response element binding protein (CREB)-mediated neurogenesis in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P7C3 neuroprotective chemicals block axonal degeneration and preserve function after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human BDNF ELISA Kit | Proteintech Group [ptglab.com]
- 12. biomatik.com [biomatik.com]
- 13. Human BDNF(Brain Derived Neurotrophic Factor) ELISA Kit - Elabscience® [elabscience.com]
- 14. raybiotech.com [raybiotech.com]
- 15. stemcell.com [stemcell.com]
- 16. Immunofluorescent staining for neuronal marker MAP2 [protocols.io]
- 17. MAP2 (Microtubule associated protein 2) Antibody [neuromics.com]
- 18. antibodiesinc.com [antibodiesinc.com]
Preclinical Evidence for FTY720-C2 in Synucleinopathies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical evidence for FTY720-C2, a novel therapeutic candidate for synucleinopathies such as Parkinson's disease (PD) and Multiple System Atrophy (MSA). Its performance is compared with its parent compound FTY720 (Fingolimod), its mitochondria-targeted derivative FTY720-Mitoxy, and other alternative therapeutic strategies. This document synthesizes available experimental data to facilitate an objective evaluation of this compound's potential.
Executive Summary
Synucleinopathies are a group of neurodegenerative disorders characterized by the abnormal accumulation of α-synuclein protein. Current therapeutic strategies are largely symptomatic. FTY720, an approved drug for multiple sclerosis, has shown neuroprotective effects in models of synucleinopathies. However, its immunosuppressive side effects are a concern for chronic use in these conditions. This compound and FTY720-Mitoxy are non-immunosuppressive derivatives of FTY720 that have demonstrated promising preclinical activity. This compound is a potent activator of protein phosphatase 2A (PP2A), an enzyme implicated in α-synuclein dephosphorylation, while FTY720-Mitoxy is designed to target mitochondrial dysfunction.
This guide presents a detailed comparison of these compounds, focusing on their efficacy in preclinical models, mechanisms of action, and the experimental protocols used to generate the supporting data.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from preclinical studies on FTY720 derivatives and alternative therapies.
Table 1: In Vitro Comparison of FTY720 Derivatives in Oligodendrocyte Cell Line (OLN-93) [1]
| Compound (160 nM) | Neurotrophic Factor mRNA Expression (Fold Change vs. Vehicle) | Protection against Oxidative Stress (75 µM H₂O₂) in α-synuclein expressing cells |
| FTY720 | NGF: ↑ | No |
| This compound | NGF: ↑ | No |
| FTY720-Mitoxy | NGF: ↑, BDNF: ↑, GDNF: ↑ | Yes |
Table 2: In Vivo Efficacy of FTY720 and FTY720-Mitoxy in Mouse Models of Synucleinopathies
| Drug | Animal Model | Key Behavioral/Neuropathological Outcomes | Reference |
| FTY720 | GM2+/- Parkinson's Disease Mouse Model | Rotarod Performance: Significantly improved at 16 months compared to vehicle. α-Synuclein Pathology: Reduced aggregated and phosphorylated α-synuclein (pSer129) levels in the brachial plexus. | [2][3] |
| FTY720-Mitoxy | CNP-aSyn Multiple System Atrophy (MSA) Mouse Model | Rotarod Performance: Normalized movement in 11.5-month-old transgenic mice. α-Synuclein Pathology: Blocked α-synuclein pathology as measured by sequential protein extraction and immunoblot. Neurotrophic Factors: Increased brain GDNF levels. | [4][5] |
Note on this compound In Vivo Data: As of the latest literature review, specific quantitative in vivo preclinical data for this compound in a synucleinopathy model was not available in the public domain. The available data primarily focuses on its in vitro effects.
Table 3: Preclinical Data for Alternative Therapies in Synucleinopathy Models
| Drug | Mechanism of Action | Animal Model | Key Outcomes | Reference |
| Nilotinib | c-Abl inhibitor, promotes autophagy | MPTP-induced Parkinson's Disease Mouse Model | Behavioral: Prevented motor deficits. Neuropathology: Prevented dopamine (B1211576) neuron loss. | [6][7][8][9][10] |
| Ambroxol | GCase chaperone, enhances lysosomal function | α-synuclein overexpressing Mouse Model | Neuropathology: Reduced α-synuclein levels in cells. | [11] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and its derivatives in synucleinopathies are believed to be mediated through multiple pathways.
This compound Signaling Pathway
This compound is a potent activator of Protein Phosphatase 2A (PP2A).[1] PP2A is a crucial phosphatase that dephosphorylates α-synuclein at Serine 129, a post-translational modification associated with α-synuclein aggregation and toxicity. By activating PP2A, this compound can potentially reduce the levels of pathogenic phosphorylated α-synuclein.
References
- 1. FTY720-Mitoxy Reduces Toxicity Associated with α-Synuclein and Oxidative Stress by Increasing Trophic Factor Expression and Myelin Protein in OLN-93 Oligodendroglia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FTY720 Improves Behavior, Increases Brain Derived Neurotrophic Factor Levels and Reduces α-Synuclein Pathology in Parkinsonian GM2+/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FTY720 Improves Behavior, Increases Brain Derived Neurotrophic Factor and Reduces α-Synuclein Pathology in Parkinsonian GM2+/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FTY720-Mitoxy reduces synucleinopathy and neuroinflammation, restores behavior and mitochondria function, and increases GDNF expression in Multiple System Atrophy mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. neurologytoday.aan.com [neurologytoday.aan.com]
- 7. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 8. Nilotinib: results from the latest trial | Parkinson's UK [parkinsons.org.uk]
- 9. Nilotinib – Differentiating the Hope from the Hype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mindthegulf.com [mindthegulf.com]
- 11. Ambroxol displaces α-synuclein from the membrane and inhibits the formation of early protein–lipid coaggregates - Chemical Science (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safe Disposal and Handling of FTY720-C2: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of FTY720-C2 (Fingolimod hydrochloride) in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is classified as a hazardous substance with potential reproductive and developmental toxicity, and it requires special handling and disposal protocols.
Immediate Safety Precautions
This compound is a potent bioactive compound. All personnel must review the Safety Data Sheet (SDS) before handling. Key hazards include:
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1]
-
Irritant: Causes skin and serious eye irritation.[1]
-
Respiratory Irritant: May cause respiratory irritation upon inhalation.[1]
-
Aquatic Hazard: Harmful to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, a lab coat, two pairs of chemotherapy-rated gloves, and safety goggles. All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood or a biological safety cabinet.[2][3]
Chemical and Physical Properties of FTY720
A summary of the key quantitative data for FTY720 (Fingolimod) is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₁₉H₃₃NO₂ · HCl |
| Molecular Weight | 343.9 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water (10 mg/mL), ethanol, DMSO, and dimethyl formamide (B127407) (at least 20 mg/mL).[4][5][6] |
| Storage Temperature | -20°C[4][5] |
| Hazard Classifications | Reproductive Toxicity Category 2, Skin Irritation Category 2, Eye Irritation Category 2A[1] |
Step-by-Step Disposal Procedures for this compound
All this compound waste is considered hazardous and must be disposed of in accordance with all applicable federal, state, and local regulations.[7] Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.[1][8]
Waste Segregation and Collection
Proper segregation at the point of generation is the first critical step in safe disposal.
-
Solid Waste:
-
Includes unused or expired this compound powder, contaminated PPE (gloves, wipes, bench paper), and any lab materials (e.g., weighing boats, pipette tips) that have come into direct contact with the solid compound.
-
Procedure:
-
Collect all solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container.
-
The container should be made of a compatible material (e.g., polyethylene).
-
Label the container as "Hazardous Waste: this compound (Fingolimod) - Cytotoxic" and include the accumulation start date.
-
-
-
Liquid Waste:
-
Includes stock solutions, diluted solutions, and the first rinse from decontaminating glassware or containers.[8]
-
Procedure:
-
Collect all liquid waste in a dedicated, sealed, and shatter-proof hazardous waste container (plastic is preferred).[4]
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Label the container as "Hazardous Waste: this compound (Fingolimod) in [Solvent Name] - Cytotoxic" and include the accumulation start date.
-
-
-
Sharps Waste:
-
Includes needles, syringes, or any other sharp objects contaminated with this compound.
-
Procedure:
-
Dispose of all contaminated sharps immediately into a designated, puncture-resistant sharps container labeled for cytotoxic waste.
-
-
Storage of Hazardous Waste
-
Store all this compound waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[9]
-
Ensure containers are kept closed at all times, except when adding waste.[8]
-
Use secondary containment (e.g., a larger bin) for all liquid waste containers to prevent spills.[8]
Requesting Waste Pickup
-
Once the waste container is full or has reached the storage time limit set by your institution (typically 6-12 months), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[4][5]
-
Do not exceed the maximum accumulation limits for hazardous waste (typically 55 gallons) in your SAA.[4][9]
Experimental Protocol: Decontamination of Surfaces and Equipment
Routine decontamination of work surfaces and non-disposable equipment is crucial to prevent cross-contamination and occupational exposure.
Materials:
-
Deactivating solution: 2% sodium hypochlorite (B82951) solution or an equivalent oxidizing agent (e.g., hydrogen peroxide-based formulation).[10]
-
Neutralizing solution (if using hypochlorite): Sodium thiosulfate (B1220275) solution.
-
Cleaning agent: Germicidal detergent.
-
70% Isopropyl alcohol.
-
Lint-free wipes or pads.
-
Appropriate PPE.
Procedure:
This procedure follows a three-step process: Deactivation, Decontamination, and Cleaning.[10][11]
-
Deactivation:
-
Liberally apply the deactivating solution (e.g., 2% sodium hypochlorite) to the contaminated surface or equipment.
-
Allow for the required contact time as specified by your institution's protocol to render the drug inert.
-
-
Decontamination:
-
Wipe the area with fresh lint-free pads to physically remove the inactivated drug residue.
-
If a corrosive deactivating agent like hypochlorite was used, wipe the surface with a neutralizing agent (e.g., sodium thiosulfate).
-
Follow with a wipe using sterile water or 70% alcohol to remove any remaining residue.
-
-
Cleaning:
-
Apply a germicidal detergent to the surface and wipe thoroughly to remove any organic and inorganic material.
-
For a final rinse, wipe the surface with 70% isopropyl alcohol.
-
-
Disposal of Decontamination Materials:
-
All wipes and disposable materials used during this process must be disposed of as this compound solid hazardous waste.[2]
-
Mandatory Visualizations
This compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting researchers and the environment from the risks associated with this potent compound. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
- 1. vumc.org [vumc.org]
- 2. cdc.gov [cdc.gov]
- 3. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. prevaildisinfectants.ca [prevaildisinfectants.ca]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. epa.gov [epa.gov]
- 10. assets.ctfassets.net [assets.ctfassets.net]
- 11. ph.health.mil [ph.health.mil]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
